1-Propylcyclopentene
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
3074-61-1 |
|---|---|
Molecular Formula |
C8H14 |
Molecular Weight |
110.20 g/mol |
IUPAC Name |
1-propylcyclopentene |
InChI |
InChI=1S/C8H14/c1-2-5-8-6-3-4-7-8/h6H,2-5,7H2,1H3 |
InChI Key |
FLWGCAJANMGQBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 1-Propylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties of 1-Propylcyclopentene, a cyclic alkene of interest in organic synthesis and materials science. This document consolidates available data on its physical characteristics, spectroscopic signature, and chemical reactivity, offering a valuable resource for professionals in research and development.
Core Chemical and Physical Properties
This compound is a colorless liquid with the molecular formula C₈H₁₄ and a molecular weight of 110.197 g/mol .[1][2] Its fundamental physical properties are summarized in the table below, providing a baseline for its handling and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1][2] |
| Molecular Weight | 110.197 g/mol | [1][2] |
| CAS Number | 3074-61-1 | [1][2] |
| Boiling Point | 132.8 °C (at 760 mmHg) | |
| Density | 0.821 g/cm³ | |
| Refractive Index | 1.458 | |
| Flash Point | 17.5 °C | |
| Vapor Pressure | 10.7 mmHg (at 25 °C) |
Solubility Profile: As a nonpolar hydrocarbon, this compound is virtually insoluble in water. It is, however, soluble in a wide range of common organic solvents, including ethers, and chlorinated solvents.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinylic proton on the double bond, allylic protons, and the aliphatic protons of the propyl group and the cyclopentene ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the two sp²-hybridized carbons of the double bond, typically in the downfield region (120-140 ppm), and the sp³-hybridized carbons of the propyl group and the cyclopentene ring in the upfield region.[3]
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the following vibrational modes:
-
C=C Stretch: A peak in the region of 1640-1680 cm⁻¹ corresponding to the stretching of the carbon-carbon double bond.
-
=C-H Stretch: An absorption band above 3000 cm⁻¹ due to the stretching of the C-H bond on the double bond.
-
C-H Stretch (aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region from the C-H bonds of the propyl group and the cyclopentene ring.
Mass Spectrometry (MS): Electron ionization mass spectrometry of this compound would result in a molecular ion peak (M⁺) at m/z = 110, corresponding to its molecular weight.[1][2] The fragmentation pattern would likely involve the loss of alkyl fragments from the propyl chain and rearrangements of the cyclopentene ring.
Chemical Reactivity and Transformations
The primary site of reactivity in this compound is the carbon-carbon double bond, which readily undergoes electrophilic addition reactions.
Addition Reactions
a) Hydrogenation: Catalytic hydrogenation of this compound over a metal catalyst such as platinum (e.g., Adams' catalyst), palladium, or nickel results in the saturation of the double bond to yield propylcyclopentane.[4][5] This reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol or acetic acid.[4][5]
Caption: Catalytic hydrogenation of this compound.
b) Halogenation: this compound reacts readily with halogens such as bromine (Br₂) in an inert solvent like carbon tetrachloride (CCl₄) to give 1,2-dibromo-1-propylcyclopentane.[6] The reaction proceeds via a cyclic bromonium ion intermediate, leading to anti-addition of the two bromine atoms across the double bond.[6]
Caption: Bromination of this compound.
Oxidation Reactions
a) Oxidation with Potassium Permanganate (KMnO₄): The outcome of the oxidation of this compound with potassium permanganate depends on the reaction conditions.
-
Cold, Dilute, Alkaline/Neutral Conditions: This leads to the formation of a diol, 1-propylcyclopentane-1,2-diol, via syn-dihydroxylation.[7][8] The purple permanganate solution is decolorized, and a brown precipitate of manganese dioxide (MnO₂) is formed.[7]
-
Hot, Acidic Conditions: Under these more vigorous conditions, the double bond is cleaved oxidatively. This reaction would be expected to yield a keto-carboxylic acid, specifically 6-oxo-6-propylhexanoic acid.
Caption: Oxidation pathways of this compound.
Experimental Protocols
Detailed experimental procedures for the synthesis and reactions of this compound are not widely reported. However, general protocols for analogous transformations can be adapted.
Synthesis
A plausible synthetic route to this compound is the dehydration of 1-propylcyclopentanol.
Experimental Workflow: Dehydration of 1-Propylcyclopentanol
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Place 1-propylcyclopentanol in a round-bottom flask.
-
Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or phosphoric acid, while cooling the flask in an ice bath.
-
Set up a distillation apparatus and gently heat the mixture. The lower-boiling alkene product will distill over.
-
Collect the distillate and wash it with a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate.
-
Filter to remove the drying agent.
-
Purify the this compound by fractional distillation.
Purification
Fractional distillation is the primary method for purifying this compound, separating it from unreacted starting materials, byproducts, or solvents based on differences in boiling points.
Experimental Workflow: Fractional Distillation
Caption: Workflow for the purification of this compound.
Methodology:
-
Assemble a fractional distillation apparatus, including a distilling flask, a fractionating column, a condenser, a receiving flask, and a thermometer.
-
Place the crude this compound in the distilling flask along with boiling chips.
-
Gently heat the flask.
-
Monitor the temperature at the top of the column. Discard the initial distillate (forerun), which may contain lower-boiling impurities.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound.
Conclusion
This technical guide has summarized the key chemical properties of this compound based on available data. While fundamental physical constants and general reactivity patterns are established, a notable gap exists in the literature regarding detailed experimental protocols and comprehensive spectroscopic assignments for this specific compound. The information and generalized procedures provided herein offer a solid foundation for researchers and professionals to work with this compound and to guide further investigation into its chemical behavior and potential applications.
References
- 1. N-PROPYLCYCLOPENTANE(2040-96-2) 1H NMR spectrum [chemicalbook.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound | C8H14 | CID 137815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Spectroscopic data for 1-Propylcyclopentene (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the unsaturated hydrocarbon, 1-propylcyclopentene (C₈H₁₄, CAS No: 3074-61-1). The following sections detail its mass spectrometry, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy characteristics, including predicted ¹H NMR data due to the absence of publicly available experimental spectra. This document also outlines the general experimental protocols for acquiring such data and presents a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
The available and predicted spectroscopic data for this compound are summarized in the tables below for ease of reference and comparison.
Table 1: Mass Spectrometry Data
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak and several key fragment ions. The data presented here is sourced from the NIST Mass Spectrometry Data Center.[1][2]
| m/z | Relative Intensity | Proposed Fragment |
| 41 | 100% | [C₃H₅]⁺ (Allyl cation) |
| 67 | ~95% | [C₅H₇]⁺ |
| 81 | ~70% | [C₆H₉]⁺ |
| 110 | ~20% | [C₈H₁₄]⁺ (Molecular Ion) |
Table 2: Infrared (IR) Spectroscopy Data
A vapor phase infrared spectrum for this compound is available.[1] While a complete peak list is not publicly accessible, the characteristic absorption bands for the functional groups present in this compound are well-established.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | =C-H (Vinyl) |
| 2960-2850 | C-H Stretch | -C-H (Alkyl) |
| ~1650 | C=C Stretch | Alkene |
| ~1465 | C-H Bend | -CH₂- |
| ~1375 | C-H Bend | -CH₃ |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
A ¹³C NMR spectrum for this compound is available, though the specific chemical shifts have not been found in publicly accessible databases.[1] The expected chemical shift ranges for the carbon environments in the molecule are listed below based on standard values for similar structures.
| Carbon Atom | Chemical Shift (ppm) Range |
| Quaternary Alkene (C=C-CH₂-) | 140-150 |
| Tertiary Alkene (=CH-) | 120-130 |
| Allylic (-CH₂-C=C) | 30-40 |
| Alkyl (-CH₂-) | 20-35 |
| Methyl (-CH₃) | 10-15 |
Table 4: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Due to the unavailability of experimental ¹H NMR data in public databases, the following chemical shifts have been predicted using computational methods. These predictions are based on the molecular structure of this compound and provide an estimation of the expected proton resonances.
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Vinylic Proton (=CH-) | ~5.4 | Triplet (t) | 1H |
| Allylic Protons (-CH₂-C=C) | ~2.2 | Quartet (q) | 2H |
| Allylic Protons (-CH₂-CH=) | ~2.0 | Triplet (t) | 2H |
| Methylene Protons (-CH₂-CH₂-CH₃) | ~1.4 | Sextet (sxt) | 2H |
| Methyl Protons (-CH₃) | ~0.9 | Triplet (t) | 3H |
Experimental Protocols
The following sections describe the general methodologies for obtaining the spectroscopic data presented above.
Mass Spectrometry (GC-MS)
Objective: To determine the mass-to-charge ratio of the molecule and its fragments.
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for analyzing volatile compounds like this compound.
-
Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.
-
Gas Chromatography: A small volume of the sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase. For non-polar compounds like this compound, a non-polar stationary phase (e.g., squalane) is typically used.
-
Ionization: As the separated components elute from the GC column, they enter the mass spectrometer's ion source. In electron ionization (EI), the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a positively charged molecular ion.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on the absorption of infrared radiation.
Methodology: For a liquid sample like this compound, the neat (undiluted) sample can be analyzed as a thin film.
-
Sample Preparation: A single drop of neat this compound is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation. The plates are pressed together to create a thin liquid film.
-
Spectral Acquisition: The salt plates are placed in the sample holder of an FTIR spectrometer. A beam of infrared radiation is passed through the sample. The detector measures the amount of radiation that passes through the sample at each wavenumber.
-
Data Processing: The resulting interferogram is converted into an infrared spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the structure of the molecule by analyzing the magnetic properties of its atomic nuclei.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to provide a reference signal at 0 ppm. The solution is then transferred to a thin glass NMR tube.
-
¹H NMR Spectroscopy:
-
The NMR tube is placed in the spectrometer's probe, which is situated within a strong magnetic field.
-
A radiofrequency pulse is applied to excite the ¹H nuclei.
-
As the nuclei relax back to their ground state, they emit a signal that is detected and recorded as a free induction decay (FID).
-
A Fourier transform is applied to the FID to generate the ¹H NMR spectrum, which shows chemical shifts, signal integrations, and coupling patterns.
-
-
¹³C NMR Spectroscopy:
-
The procedure is similar to ¹H NMR, but the spectrometer is tuned to the resonance frequency of ¹³C nuclei.
-
Due to the low natural abundance of ¹³C, a larger number of scans is typically required to obtain a good signal-to-noise ratio.
-
Proton decoupling is commonly used to simplify the spectrum by removing the splitting of ¹³C signals by attached protons, resulting in a spectrum where each unique carbon atom appears as a single peak.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis.
References
Synthesis of 1-Propylcyclopentene from Cyclopentanone: A Technical Guide
Introduction
1-Propylcyclopentene is a five-membered carbocyclic compound with a propyl substituent on the double bond. This alkene serves as a valuable building block in organic synthesis, finding potential applications in the development of novel pharmaceuticals and specialty chemicals. Its synthesis from the readily available starting material, cyclopentanone, can be achieved through several established synthetic routes. This technical guide provides an in-depth overview of the two primary methods for this transformation: the Wittig reaction and a Grignard reaction followed by dehydration. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations to aid in the practical application of these synthetic strategies.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of the starting material, intermediate, and final product is presented in Table 1. This data is essential for reaction monitoring and product characterization.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | 13C NMR (ppm) | 1H NMR (ppm) | IR (cm-1) |
| Cyclopentanone | C₅H₈O | 84.12 | 130.6 | 0.951 | 220.9, 38.2, 23.3 | 2.05 | 1745 (C=O) |
| 1-Propylcyclopentanol | C₈H₁₆O | 128.21[1] | 175-177 | 0.914 | 82.1, 41.5, 40.8, 23.7, 17.2, 14.8 | 0.92, 1.35-1.75, 3.5 (OH) | 3400 (O-H), 2960, 1465 |
| This compound | C₈H₁₄ | 110.20[2][3] | 135-136 | 0.787 | 148.1, 121.5, 35.4, 32.8, 23.4, 21.8, 14.1 | 0.91, 1.48, 1.98, 2.25, 5.30 | 3040, 2960, 1650 (C=C) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Synthetic Strategies
Two principal synthetic pathways for the conversion of cyclopentanone to this compound are detailed below. Each method offers distinct advantages and challenges in terms of reaction conditions, yield, and stereoselectivity.
Method 1: The Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5][6] It involves the reaction of a phosphorus ylide with a carbonyl compound to form a four-membered ring intermediate (an oxaphosphetane), which then fragments to yield the desired alkene and a phosphine oxide. For the synthesis of this compound, cyclopentanone is treated with propyltriphenylphosphonium ylide.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
1. Preparation of Propyltriphenylphosphonium Bromide:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine triphenylphosphine (26.2 g, 0.1 mol) and 1-bromopropane (12.3 g, 0.1 mol) in 100 mL of dry toluene.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature, and collect the precipitated white solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield propyltriphenylphosphonium bromide.
2. Generation of the Ylide and Wittig Reaction:
-
Suspend the dried propyltriphenylphosphonium bromide (38.5 g, 0.1 mol) in 200 mL of anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (40 mL of a 2.5 M solution in hexanes, 0.1 mol) via syringe. The formation of the orange-red ylide should be observed.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C and add a solution of cyclopentanone (8.4 g, 0.1 mol) in 20 mL of anhydrous THF dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
3. Workup and Purification:
-
Quench the reaction by the slow addition of 100 mL of water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with brine (100 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude product is purified by fractional distillation to afford this compound.
Table 2: Typical Quantitative Data for Wittig Reaction
| Reactant | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Cyclopentanone | 84.12 | 8.4 | 0.1 |
| Propyltriphenylphosphonium Bromide | 385.28 | 38.5 | 0.1 |
| n-Butyllithium | 64.06 | 6.4 | 0.1 |
| Product | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| This compound | 110.20 | 11.02 | 60-80% |
Method 2: Grignard Reaction and Dehydration
An alternative and often high-yielding approach involves a two-step sequence. First, a Grignard reagent, propylmagnesium bromide, is added to cyclopentanone to form the tertiary alcohol, 1-propylcyclopentanol. Subsequent acid-catalyzed dehydration of this alcohol yields the desired alkene, this compound.
Caption: Workflow for the synthesis of this compound via Grignard reaction and dehydration.
1. Synthesis of 1-Propylcyclopentanol:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer under a nitrogen atmosphere, place magnesium turnings (2.9 g, 0.12 mol).
-
Add 20 mL of anhydrous diethyl ether.
-
In the dropping funnel, place a solution of 1-bromopropane (12.3 g, 0.1 mol) in 80 mL of anhydrous diethyl ether.
-
Add a small portion of the 1-bromopropane solution to the magnesium. If the reaction does not start (indicated by bubbling), gently warm the flask or add a crystal of iodine.
-
Once the reaction has initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of cyclopentanone (8.4 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL).
-
Separate the ether layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude 1-propylcyclopentanol.
2. Dehydration of 1-Propylcyclopentanol:
-
Place the crude 1-propylcyclopentanol in a round-bottom flask equipped for distillation.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).
-
Gently heat the mixture. The this compound will co-distill with water.
-
Collect the distillate in a receiving flask cooled in an ice bath.
-
Separate the organic layer of the distillate, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride, and purify by fractional distillation.
Table 3: Typical Quantitative Data for Grignard Reaction and Dehydration
| Reactant (Step 1) | Molar Mass ( g/mol ) | Amount (g) | Moles |
| Cyclopentanone | 84.12 | 8.4 | 0.1 |
| 1-Bromopropane | 123.01 | 12.3 | 0.1 |
| Magnesium | 24.31 | 2.9 | 0.12 |
| Intermediate | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| 1-Propylcyclopentanol | 128.21 | 12.82 | 80-90% |
| Product (Step 2) | Molar Mass ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| This compound | 110.20 | 11.02 | 70-85% (from alcohol) |
Comparison of Synthetic Routes and Conclusion
Both the Wittig reaction and the Grignard reaction followed by dehydration are viable methods for the synthesis of this compound from cyclopentanone.
-
The Wittig reaction offers a single-step conversion from the ketone to the alkene, which can be advantageous. However, the preparation of the phosphonium salt and the use of strong bases like n-butyllithium require strictly anhydrous and inert conditions. The formation of triphenylphosphine oxide as a byproduct can sometimes complicate purification.
-
The Grignard reaction/dehydration sequence is a two-step process but often proceeds with high yields for both steps. Grignard reagents are also sensitive to moisture and require anhydrous conditions. The dehydration step is typically straightforward but can sometimes lead to the formation of isomeric alkenes, although in the case of 1-propylcyclopentanol, the desired product is the major Zaitsev product.
The choice of method will depend on the specific requirements of the synthesis, including available reagents, equipment, and desired purity of the final product. For large-scale synthesis, the higher overall yield and less hazardous byproducts of the Grignard route might be preferable. For smaller-scale laboratory preparations where a one-pot (from ylide) procedure is desired, the Wittig reaction is an excellent choice. This guide provides the necessary foundational information for researchers to select and implement the most suitable method for their synthetic goals.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C8H14 | CID 137815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sciepub.com [sciepub.com]
- 5. orgsyn.org [orgsyn.org]
- 6. studylib.net [studylib.net]
An In-depth Technical Guide to the Isomers of 1-Propylcyclopentene and their Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction to Alkene Stability
The stability of an alkene is inversely related to its potential energy. More stable alkenes possess lower potential energy and release less heat upon hydrogenation. The primary factors influencing alkene stability are:
-
Degree of Substitution: Alkenes with a greater number of alkyl substituents on the double bond are generally more stable. This is attributed to hyperconjugation, where the sigma bonds of the alkyl groups donate electron density to the pi system of the double bond, and electronic effects. The stability generally follows the order: tetrasubstituted > trisubstituted > disubstituted > monosubstituted.
-
Steric Strain: Cis isomers are typically less stable than their trans counterparts due to steric hindrance between substituents on the same side of the double bond.
-
Ring Strain: In cyclic alkenes, the stability is also influenced by ring strain. For smaller rings like cyclopentene, the cis configuration within the ring is significantly more stable than a hypothetical trans configuration, which would introduce substantial ring strain.
Isomers of 1-Propylcyclopentene and Predicted Relative Stabilities
The primary isomers of this compound, based on the position of the double bond and the propyl group, are illustrated below. Based on the principles of alkene stability, a predicted order of stability can be established. More substituted isomers are predicted to be more stable.
A qualitative prediction of the relative stabilities of common this compound isomers is as follows, from most stable to least stable:
-
This compound (Trisubstituted): This isomer is expected to be one of the most stable due to the trisubstituted nature of its double bond.
-
3-Propylcyclopentene (Disubstituted): As a disubstituted alkene, it is predicted to be less stable than this compound.
-
4-Propylcyclopentene (Disubstituted): Similar in stability to 3-propylcyclopentene as a disubstituted alkene.
-
(Z)- and (E)-Propylidene-cyclopentane (Disubstituted exocyclic): The stability of these isomers relative to the endocyclic isomers is more complex to predict without computational data, as exocyclic double bonds can have different strain energies. The (E)-isomer is expected to be more stable than the (Z)-isomer due to reduced steric strain.
The logical relationship and predicted stability hierarchy of these isomers are depicted in the following diagram.
Caption: Predicted stability hierarchy of this compound isomers.
Quantitative Data on Related Compounds
While specific data for this compound isomers are lacking, examining the thermodynamic properties of related compounds provides a valuable benchmark. The hydrogenation of any of the this compound isomers (C₈H₁₄) yields n-propylcyclopentane (C₈H₁₆).
| Compound | Formula | Standard Enthalpy of Formation (liquid, 298.15 K) | Reference |
| n-Propylcyclopentane | C₈H₁₆ | -1253.82 ± 0.18 kcal/mol (Enthalpy of Combustion) | [1] |
The heat of hydrogenation (ΔHhydrog) is the difference between the enthalpy of the alkene and the corresponding alkane. A lower (less negative) heat of hydrogenation indicates a more stable alkene.
Experimental Protocols for Determining Isomer Stability
The relative stabilities of the this compound isomers can be determined experimentally through two primary methods: catalytic hydrogenation and equilibrium studies.
Catalytic Hydrogenation
This method involves measuring the heat released (enthalpy of hydrogenation) when an alkene is hydrogenated to its corresponding alkane. A more stable alkene will release less heat.
Methodology:
-
Synthesis and Purification of Isomers: Each isomer of this compound must be synthesized and purified to a high degree (>99%). Synthesis can be achieved through various organic chemistry routes, such as Wittig reactions for the exocyclic isomers and dehydration of the corresponding alcohols for the endocyclic isomers. Purification is typically performed using fractional distillation and preparative gas chromatography.
-
Calorimetry: A high-precision calorimeter is used to measure the heat of hydrogenation.
-
A known mass of the purified isomer is dissolved in a suitable solvent (e.g., hexane) in the calorimeter.
-
A catalyst, typically platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added.
-
Hydrogen gas is introduced into the system at a controlled pressure and temperature.
-
The temperature change of the system is monitored to determine the heat evolved during the reaction.
-
-
Data Analysis: The heat of hydrogenation per mole is calculated. By comparing the heats of hydrogenation of the different isomers, their relative stabilities can be determined.
Isomerization and Equilibrium Analysis
This method involves allowing the isomers to interconvert in the presence of a catalyst until equilibrium is reached. The composition of the equilibrium mixture directly reflects the relative Gibbs free energies of the isomers.
Methodology:
-
Isomerization Reaction:
-
A sample of one of the purified isomers (or a mixture of isomers) is dissolved in a suitable solvent.
-
A catalyst that facilitates double bond migration, such as a strong acid (e.g., p-toluenesulfonic acid) or a supported metal catalyst, is added.
-
The mixture is heated to a specific temperature and allowed to equilibrate for a sufficient period. The progress of the reaction can be monitored by taking aliquots at different time intervals.
-
-
Analysis of Equilibrium Mixture:
-
Once equilibrium is reached, the reaction is quenched.
-
The composition of the isomer mixture is analyzed using gas chromatography-mass spectrometry (GC-MS).
-
-
Calculation of Gibbs Free Energy:
-
The equilibrium constant (Keq) is calculated from the molar ratios of the isomers at equilibrium.
-
The difference in Gibbs free energy of formation (ΔG°) between the isomers is then calculated using the equation: ΔG° = -RT ln(Keq), where R is the gas constant and T is the temperature in Kelvin.
-
The following diagram illustrates a typical experimental workflow for determining isomer stability via catalytic hydrogenation.
Caption: Workflow for determining isomer stability via catalytic hydrogenation.
Conclusion
References
An In-depth Technical Guide to the Physical Properties of 1-Propylcyclopentene
This guide provides a comprehensive overview of the key physical properties of 1-Propylcyclopentene, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document outlines the experimentally determined values for these properties and details the methodologies for their measurement.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for quick reference and comparison.
| Physical Property | Value | Conditions |
| Boiling Point | 132.8 °C | at 760 mmHg[1] |
| Density | 0.821 g/cm³ | Standard conditions |
Experimental Protocols
Accurate determination of physical properties is crucial for the characterization of a compound. The following sections detail the standard experimental methodologies for measuring the boiling point and density of a liquid organic compound like this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor. For this compound, the boiling point has been determined to be 132.8°C at a pressure of 760 mmHg[1]. The following are common methods for determining the boiling point of a liquid.
1. Thiele Tube Method
This is one of the simplest and most common methods for determining the boiling point of a small amount of liquid[2].
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, and a heat source.
-
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.
-
Heating is continued until a continuous stream of bubbles is observed.
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
2. Distillation Method
This method is suitable when a larger quantity of the liquid is available and can be used for simultaneous purification and boiling point determination[2].
-
Apparatus: Distillation flask, condenser, receiving flask, thermometer, heating mantle, and boiling chips.
-
Procedure:
-
The liquid sample is placed in the distillation flask along with a few boiling chips to ensure smooth boiling.
-
The distillation apparatus is assembled with the thermometer bulb positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor.
-
The flask is heated, and as the liquid boils, the vapor rises and enters the condenser.
-
The temperature is recorded when the vapor is continuously condensing and dripping into the receiving flask. This stable temperature is the boiling point of the liquid.
-
It is important to record the atmospheric pressure at the time of the experiment, as the boiling point is pressure-dependent.
-
Density is a fundamental physical property defined as the mass of a substance per unit volume. The density of this compound is 0.821 g/cm³[1].
1. Using a Graduated Cylinder and Balance
This is a straightforward method for determining the density of a liquid[3].
-
Apparatus: Graduated cylinder, and a balance.
-
Procedure:
-
The mass of an empty, dry graduated cylinder is measured using a balance.
-
A known volume of the liquid is carefully added to the graduated cylinder. The volume is read from the bottom of the meniscus.
-
The mass of the graduated cylinder containing the liquid is measured.
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.
-
The density is then calculated by dividing the mass of the liquid by its volume.
-
2. Using a Pycnometer or Density Bottle
For more precise measurements, a pycnometer or density bottle is used.
-
Apparatus: Pycnometer (a flask with a specific, accurately known volume), balance, and a temperature-controlled water bath.
-
Procedure:
-
The mass of the clean, dry pycnometer is determined.
-
The pycnometer is filled with the liquid sample, ensuring no air bubbles are present. The stopper is inserted, and any excess liquid is wiped from the outside.
-
The mass of the filled pycnometer is measured.
-
The mass of the liquid is determined by subtraction.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. For highest accuracy, the procedure is carried out at a constant temperature.
-
Logical Relationships
The physical properties of a compound are intrinsically linked to its molecular structure. The following diagram illustrates the relationship between the molecular structure of this compound and its boiling point and density.
Caption: Relationship between molecular structure and physical properties.
References
An In-depth Technical Guide to the Molecular Structure and Geometry of 1-Propylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propylcyclopentene is an unsaturated hydrocarbon belonging to the cycloalkene family. Its molecular structure, characterized by a five-membered ring containing a double bond and a propyl substituent, dictates its chemical reactivity and physical properties. Understanding the nuanced details of its molecular geometry and conformational possibilities is crucial for applications in organic synthesis and as a structural motif in medicinal chemistry. This guide provides a comprehensive overview of the molecular structure, geometry, and key reactive properties of this compound, supported by available spectral data and computational models.
Molecular Structure and Identification
The fundamental characteristics of this compound are summarized in the table below, providing a clear reference for its identification and basic properties.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₁₄ | [1][2] |
| Molecular Weight | 110.20 g/mol | [1] |
| CAS Number | 3074-61-1 | [1][2] |
| SMILES String | CCCC1=CCCC1 | [1] |
Molecular Geometry and Conformational Analysis
The cyclopentene ring adopts an "envelope" conformation, where four of the carbon atoms are approximately coplanar, and the fifth is out of the plane. This puckering helps to alleviate torsional strain within the ring. The propyl group, attached to one of the sp² hybridized carbons, has two rotatable bonds, allowing for multiple conformations. The most stable conformer will be the one that minimizes steric interactions between the propyl group and the cyclopentene ring.
Logical Relationship of Key Structural Features
The following diagram illustrates the key structural components of this compound and their relationship to the overall molecular geometry.
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound will show distinct signals for the different types of protons. The vinyl proton on the double bond will appear in the downfield region (typically 5-6 ppm). The protons on the carbon adjacent to the double bond (allylic protons) will be slightly deshielded. The protons of the propyl group and the remaining ring protons will appear in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The two sp² hybridized carbons of the double bond will have chemical shifts in the range of 120-140 ppm. The sp³ hybridized carbons will appear at higher field strengths.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3050 | C-H stretch | =C-H (vinyl) |
| ~2960-2850 | C-H stretch | C-H (alkyl) |
| ~1650 | C=C stretch | Alkene |
The presence of the C=C stretching vibration is a clear indicator of the alkene functional group.
Experimental Protocols: Synthesis
A common method for the synthesis of this compound is through the Wittig reaction. This powerful olefination reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide.
General Wittig Reaction Workflow for this compound Synthesis
References
Reactivity of the Double Bond in 1-Propylcyclopentene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the double bond in 1-propylcyclopentene. The presence of the trisubstituted double bond within a cyclopentene ring imparts a unique combination of reactivity influenced by ring strain, steric hindrance, and electronic effects. This document details the expected reactivity of this compound in key organic reactions including electrophilic additions, hydrogenation, oxidation, and cycloaddition reactions. Experimental protocols, adapted from procedures for structurally similar alkenes, are provided to serve as a practical starting point for laboratory synthesis. Quantitative data, where available, is summarized to facilitate comparison and experimental design. The underlying principles of regioselectivity and stereoselectivity are discussed in the context of the specific structural features of this compound.
Introduction
This compound is a cyclic alkene of interest in synthetic organic chemistry due to its potential as a building block for more complex molecules. The reactivity of its endocyclic double bond is governed by a combination of factors:
-
Ring Strain: The cyclopentene ring possesses a moderate degree of ring strain, which can influence the thermodynamics and kinetics of addition reactions that lead to a more stable, saturated cyclopentane ring.[1][2]
-
Steric Hindrance: The propyl group on one of the sp2-hybridized carbons introduces steric bulk, which can direct the approach of reagents, thereby influencing the regioselectivity and stereoselectivity of reactions.
-
Electronic Effects: The alkyl (propyl) group is weakly electron-donating, which can affect the electron density of the double bond and influence the rate and mechanism of electrophilic attack.
This guide will explore these factors in the context of several key classes of alkene reactions.
Electrophilic Addition Reactions
Electrophilic addition is a fundamental reaction of alkenes. In the case of this compound, the asymmetry of the double bond leads to questions of regioselectivity.
Hydrohalogenation
The addition of hydrogen halides (HX) to this compound is expected to follow Markovnikov's rule. The reaction proceeds via a carbocation intermediate, and the more stable tertiary carbocation will be formed preferentially.
-
Regioselectivity: The hydrogen atom will add to the less substituted carbon of the double bond (C2), and the halide will add to the more substituted carbon (C1), which bears the propyl group. This is because the formation of a tertiary carbocation at C1 is more favorable than the formation of a secondary carbocation at C2.
Logical Relationship: Regioselectivity in Hydrohalogenation
Caption: Markovnikov's rule in the hydrohalogenation of this compound.
Acid-Catalyzed Hydration
Similar to hydrohalogenation, the acid-catalyzed addition of water to this compound is expected to yield the Markovnikov product, 1-propylcyclopentanol. The mechanism also proceeds through the more stable tertiary carbocation intermediate.
Hydroboration-Oxidation
In contrast to the preceding reactions, hydroboration-oxidation provides a route to the anti-Markovnikov alcohol. This two-step process involves the syn-addition of borane across the double bond, followed by oxidation with retention of stereochemistry.
-
Regioselectivity: The boron atom adds to the less sterically hindered and less substituted carbon (C2), and the hydrogen adds to the more substituted carbon (C1). Subsequent oxidation replaces the boron with a hydroxyl group, yielding trans-2-propylcyclopentanol as the major product. The trans stereochemistry arises from the syn-addition of the B-H bond to one face of the cyclopentene ring.
Hydrogenation
Catalytic hydrogenation of this compound involves the addition of hydrogen across the double bond to form propylcyclopentane. This reaction is typically carried out using a heterogeneous catalyst such as platinum, palladium, or nickel.
-
Stereochemistry: The hydrogenation of alkenes on a solid catalyst surface is a syn-addition, meaning both hydrogen atoms add to the same face of the double bond. For this compound, this results in the formation of cis-1-propylcyclopentane.
| Reaction | Reagents and Conditions | Product | Yield (%) | Reference (Analogous) |
| Catalytic Hydrogenation | 1-methyl-2-propylcyclopentene (1.60 mL), PtO2 (0.140 g), Hexane (10 mL), 1 atm H2 | cis-1-methyl-2-propylcyclopentane | ~92 | [3] |
Oxidation Reactions
Epoxidation
Epoxidation of this compound with a peroxy acid (e.g., m-CPBA) or other epoxidizing agents will form this compound oxide. The oxygen atom is delivered to the double bond in a concerted syn-addition. Due to the steric bulk of the propyl group, the epoxidizing agent is expected to approach from the face opposite to the propyl group.
Dihydroxylation
The formation of vicinal diols from this compound can be achieved with syn- or anti-stereoselectivity depending on the reagents used.
-
Syn-Dihydroxylation: Reaction with osmium tetroxide (OsO₄) followed by a reductive workup (e.g., NaHSO₃) or with cold, dilute potassium permanganate (KMnO₄) will produce cis-1-propylcyclopentane-1,2-diol. The reaction proceeds through a cyclic intermediate, ensuring syn-addition of the hydroxyl groups.
-
Anti-Dihydroxylation: This can be achieved by first forming the epoxide, followed by acid-catalyzed ring-opening with water. This Sₙ2-type reaction results in the formation of trans-1-propylcyclopentane-1,2-diol.
Experimental Workflow: Syn- and Anti-Dihydroxylation
Caption: Pathways to cis- and trans-1-propylcyclopentane-1,2-diol.
Ozonolysis
Ozonolysis of this compound, followed by a reductive workup (e.g., with dimethyl sulfide or zinc), will cleave the double bond to yield two carbonyl compounds. This reaction is useful for determining the position of the double bond in an unknown alkene. The expected product is 5-oxooctanal.
Cycloaddition Reactions
Diels-Alder Reaction
As an alkene, this compound can act as a dienophile in a Diels-Alder reaction. The reactivity of this compound as a dienophile is influenced by the electron-donating nature of the alkyl substituents. Generally, electron-withdrawing groups on the dienophile accelerate the reaction. Therefore, this compound would be expected to react more readily with electron-poor dienes. The stereochemistry of the dienophile is retained in the product.
Experimental Protocols
The following protocols are adapted from established procedures for structurally similar alkenes and should be considered as starting points for the synthesis and transformation of this compound.
Synthesis of this compound (via Wittig Reaction)
Materials:
-
Cyclopentanone
-
n-Propyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), suspend n-propyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the suspension with vigorous stirring. The formation of the orange-red ylide indicates a successful reaction.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the ylide solution back to 0 °C and add a solution of cyclopentanone in anhydrous THF dropwise.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether or pentane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to obtain this compound.
Hydroboration-Oxidation of this compound
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution dropwise with stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution.
-
Carefully add the 30% H₂O₂ solution dropwise, maintaining the temperature below 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the resulting trans-2-propylcyclopentanol by column chromatography or distillation.
Ozonolysis of this compound with Reductive Workup
Materials:
-
This compound
-
Ozone (generated by an ozone generator)
-
Dichloromethane (CH₂Cl₂)
-
Dimethyl sulfide (DMS)
-
Standard glassware for ozonolysis (including a gas inlet tube and a trap for excess ozone)
Procedure:
-
Dissolve this compound in dichloromethane in a flask equipped with a gas inlet tube.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a blue color persists, indicating an excess of ozone.
-
Purge the solution with nitrogen or argon to remove excess ozone.
-
Add dimethyl sulfide to the cold solution and allow the mixture to warm slowly to room temperature with stirring overnight.
-
Wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and carefully remove the solvent by distillation to obtain the crude 5-oxooctanal. Further purification may be achieved by column chromatography.
Summary of Quantitative Data
The following table summarizes available and expected quantitative data for reactions involving this compound and analogous compounds. It is important to note that yields and reaction times for this compound may vary and require optimization.
| Reaction | Substrate | Reagents | Product(s) | Yield (%) | Stereoselectivity/Regioselectivity | Reference (Analogous) |
| Catalytic Hydrogenation | 1-methyl-2-propylcyclopentene | H₂, PtO₂ | cis-1-methyl-2-propylcyclopentane | ~92 | Syn addition | [3] |
| Hydroboration-Oxidation | 1-methylcyclopentene | 1. BH₃·THF; 2. H₂O₂, NaOH | trans-2-methylcyclopentanol | High (expected) | Anti-Markovnikov, Syn addition | [4][5][6] |
| Acid-Catalyzed Hydration | 1-methylcyclohexene | H₃O⁺ | 1-methylcyclohexanol, 2-methylcyclohexanol | Major, Minor | Markovnikov | [7] |
| Diels-Alder | Cyclopentadiene + Isoprene | Heat | 5-isopropenyl-2-norbornene | - | Endo favored | [8][9] |
| Epoxidation | Cyclopentene | H₂O₂/NaHCO₃/MnSO₄ | Cyclopentene oxide | 27-72 (variable) | Syn addition | [4] |
Conclusion
The double bond in this compound exhibits reactivity characteristic of a trisubstituted alkene, with the added dimensions of ring strain and steric influence from the propyl group. Electrophilic additions are predicted to proceed with high regioselectivity, governed by the formation of the more stable tertiary carbocation, except in the case of hydroboration-oxidation which provides the anti-Markovnikov product. Addition reactions are also expected to show stereoselectivity, with catalytic hydrogenation and dihydroxylation with OsO₄ favoring syn-addition. The experimental protocols and data provided, largely based on analogous systems, offer a solid foundation for researchers to explore the synthetic utility of this compound. Further systematic studies are warranted to fully quantify the reaction kinetics, yields, and stereochemical outcomes for this specific substrate.
References
- 1. quora.com [quora.com]
- 2. chemistai.org [chemistai.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The major product formed during the hydroboration-oxidation of 1-methylcyclopentene is- [allen.in]
- 6. google.com [google.com]
- 7. datapdf.com [datapdf.com]
- 8. researchgate.net [researchgate.net]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
An In-depth Technical Guide to the Thermochemical Data for 1-Propylcyclopentene
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the thermochemical data for 1-propylcyclopentene. Due to a scarcity of direct experimental data for this compound, this guide outlines a robust estimation of its thermochemical properties utilizing the well-established Benson group additivity method. This approach leverages available experimental data for the saturated analog, n-propylcyclopentane, to derive reliable estimates for the target molecule.
Experimental Data for n-Propylcyclopentane
Experimental thermochemical data for the saturated counterpart, n-propylcyclopentane, serves as the foundation for our estimations. The most pertinent data, primarily obtained through oxygen-bomb combustion calorimetry, are summarized in the table below.
| Thermochemical Property | Value | Units | Reference(s) |
| Standard Enthalpy of Combustion (Liquid, 298.15 K) | -5246.0 ± 0.75 | kJ/mol | [1][2] |
| Standard Enthalpy of Formation (Liquid, 298.15 K) | -183.3 | kJ/mol | [1] |
| Standard Enthalpy of Formation (Gas, 298.15 K) | -146.4 | kJ/mol | [3] |
| Enthalpy of Vaporization (298.15 K) | 36.9 | kJ/mol | [3] |
Experimental Protocol: Oxygen-Bomb Combustion Calorimetry
The experimental determination of the enthalpy of combustion for hydrocarbons like n-propylcyclopentane is predominantly carried out using oxygen-bomb combustion calorimetry.[1][2]
Methodology:
-
Sample Preparation: A precisely weighed sample of the hydrocarbon is placed in a sample holder, typically a platinum crucible, within a high-pressure stainless steel vessel known as a "bomb." A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.
-
Pressurization: The bomb is sealed and pressurized with a high-purity oxygen atmosphere, typically to around 30 atmospheres, to ensure complete combustion.
-
Calorimeter Assembly: The bomb is then submerged in a known quantity of water in an insulated container, the calorimeter. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire that is in contact with the sample.
-
Temperature Measurement: The combustion reaction is highly exothermic, and the heat released is absorbed by the bomb and the surrounding water, causing a rise in temperature. The temperature change is carefully recorded until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter system is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of the sample is then calculated from the observed temperature rise, the heat capacity of the calorimeter, and the mass of the sample. Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and sulfuric acid (if the sample contains sulfur), as well as for the heat of combustion of the fuse wire.
The following diagram illustrates a simplified workflow for this experimental procedure.
References
A Technical Guide to Historical Methods for the Synthesis of 1-Propylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores two prominent historical methods for the synthesis of 1-propylcyclopentene: the Wittig reaction and the dehydration of 1-propylcyclopentanol, itself synthesized via a Grignard reaction. This document provides a detailed examination of the experimental protocols, reaction mechanisms, and comparative quantitative data to serve as a comprehensive resource for chemists in research and development.
Introduction
This compound is a five-membered carbocycle with a propyl substituent attached to the double bond. Its synthesis is a classic example of carbon-carbon bond formation and alkene synthesis methodologies that have been fundamental in organic chemistry. Understanding these historical routes provides a strong foundation for synthetic strategy and the development of novel molecular entities. This guide will focus on two primary, reliable, and historically significant pathways to this alkene.
Method 1: The Wittig Reaction
The Wittig reaction is a Nobel Prize-winning method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[1] For the synthesis of this compound, cyclopentanone is reacted with propylidenetriphenylphosphorane, which is generated in situ from propyltriphenylphosphonium bromide.
Signaling Pathway and Logical Relationship
The overall transformation involves the reaction of cyclopentanone with the Wittig reagent to form an oxaphosphetane intermediate, which then collapses to the desired alkene and triphenylphosphine oxide.
Experimental Protocols
1. Preparation of Propyltriphenylphosphonium Bromide
The Wittig reagent precursor is synthesized via a nucleophilic substitution reaction between triphenylphosphine and 1-bromopropane.[2]
-
Reagents:
-
Triphenylphosphine (1.0 eq)
-
1-Bromopropane (1.1 eq)
-
Toluene (as solvent)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine in toluene.
-
Add 1-bromopropane to the solution.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the phosphonium salt.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry in a vacuum oven.
-
2. Synthesis of this compound via Wittig Reaction
This procedure involves the in situ generation of the ylide followed by the reaction with cyclopentanone.
-
Reagents:
-
Propyltriphenylphosphonium bromide (1.0 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.0 eq)
-
Cyclopentanone (1.0 eq)
-
Anhydrous tetrahydrofuran (THF) (as solvent)
-
-
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add propyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution dropwise via syringe. The formation of the orange-red ylide should be observed.
-
Allow the mixture to stir at 0 °C for 1 hour.
-
Add a solution of cyclopentanone in anhydrous THF dropwise to the ylide solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation or flash column chromatography on silica gel to yield pure this compound.
-
Quantitative Data
| Parameter | Value | Reference |
| Yield (Wittig Reaction) | Typically 60-80% for non-stabilized ylides with ketones | [3][4] |
| Boiling Point | 132.8 °C at 760 mmHg | [5] |
| Density | 0.821 g/cm³ | [5] |
| Refractive Index | 1.458 | [5] |
Method 2: Grignard Reaction and Dehydration
This classical two-step approach involves the formation of a tertiary alcohol, 1-propylcyclopentanol, through the reaction of a Grignard reagent with cyclopentanone, followed by the elimination of water to form the alkene.
Signaling Pathway and Logical Relationship
The synthesis begins with the nucleophilic addition of propylmagnesium bromide to cyclopentanone, forming an alkoxide intermediate which is then protonated to yield 1-propylcyclopentanol. Subsequent acid-catalyzed dehydration generates this compound.
Experimental Protocols
1. Preparation of 1-Propylcyclopentanol via Grignard Reaction
-
Reagents:
-
Magnesium turnings (1.1 eq)
-
1-Bromopropane (1.1 eq)
-
Cyclopentanone (1.0 eq)
-
Anhydrous diethyl ether or THF (as solvent)
-
Iodine crystal (optional, as an initiator)
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the magnesium turnings under an inert atmosphere.
-
Add a small crystal of iodine if necessary to initiate the reaction.
-
Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 1-bromopropane solution to the magnesium. The reaction is initiated when the color of the iodine fades and bubbling is observed.
-
Add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of cyclopentanone in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to obtain crude 1-propylcyclopentanol, which can be purified by distillation.
-
2. Dehydration of 1-Propylcyclopentanol
-
Reagents:
-
1-Propylcyclopentanol (1.0 eq)
-
Concentrated sulfuric acid (catalytic amount) or anhydrous phosphorus oxychloride (1.1 eq) in pyridine.
-
-
Procedure (using Sulfuric Acid):
-
Place 1-propylcyclopentanol in a round-bottom flask equipped for distillation.
-
Add a few drops of concentrated sulfuric acid.
-
Heat the mixture to gently distill the product as it forms. The boiling point of this compound is approximately 133 °C.
-
Collect the distillate, wash with saturated sodium bicarbonate solution, then with water, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and re-distill to obtain pure this compound.
-
Quantitative Data
| Parameter | Value | Reference |
| Yield (Grignard Reaction) | Typically >80% for the formation of tertiary alcohols | |
| Yield (Dehydration) | Varies depending on the method, but generally >70% | |
| Boiling Point (1-Propylcyclopentanol) | 168-170 °C | [6] |
Characterization of this compound
| Technique | Data | Reference |
| ¹³C NMR | Expected peaks around: 145 ppm (vinylic C), 125 ppm (vinylic CH), and various signals in the 14-35 ppm range for the aliphatic carbons. | [5][7] |
| Mass Spec (GC-MS) | Molecular Ion (M+) at m/z = 110. Key fragments would arise from allylic cleavage and loss of alkyl fragments. | [5][8] |
| IR Spectroscopy | C=C stretch around 1650 cm⁻¹, vinylic =C-H stretch around 3050 cm⁻¹. | [5] |
Conclusion
Both the Wittig reaction and the Grignard reaction followed by dehydration represent robust and historically significant methods for the synthesis of this compound. The choice of method may depend on the availability of starting materials, desired scale, and tolerance for specific reagents and byproducts. The Wittig reaction offers a direct conversion from a ketone to the alkene, while the Grignard/dehydration route is a reliable two-step process. This guide provides the necessary detailed protocols and comparative data to aid researchers in the selection and execution of these fundamental organic transformations.
References
- 1. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Buy Propyltriphenylphosphonium bromide | 6228-47-3 [smolecule.com]
- 3. Catalytic wittig reactions of semi- and nonstabilized ylides enabled by ylide tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. This compound | C8H14 | CID 137815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
- 7. compoundchem.com [compoundchem.com]
- 8. This compound [webbook.nist.gov]
A Technical Guide to Quantum Chemical Calculations for 1-Propylcyclopentene
For researchers, scientists, and professionals in drug development, understanding the molecular properties of organic compounds is paramount. 1-Propylcyclopentene, a cyclic alkene, presents a case study for the application of quantum chemical calculations to elucidate its structural, energetic, and spectroscopic characteristics. This guide provides a comprehensive overview of the theoretical framework and practical considerations for conducting such calculations, offering insights into its conformational landscape and physicochemical properties.
Introduction to Quantum Chemical Calculations for this compound
This compound (C₈H₁₄) is a hydrocarbon featuring a five-membered ring with a propyl substituent attached to one of the double-bonded carbons.[1][2] Its structure suggests the possibility of various conformations arising from the puckering of the cyclopentene ring and the rotation of the flexible propyl group. Quantum chemical calculations provide a powerful, non-experimental means to investigate these properties at the atomic level. These computational methods are instrumental in predicting molecular geometries, thermodynamic stabilities, vibrational frequencies (correlating to IR and Raman spectra), and electronic properties, which are crucial for understanding reactivity and potential biological interactions.
Methodologies for Quantum Chemical Calculations
The foundation of modern quantum chemical calculations for molecules of this size is Density Functional Theory (DFT). DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for systems like this compound.
2.1. Computational Protocol
A typical computational study of this compound would involve the following steps:
-
Initial Structure Generation: A 3D model of this compound is constructed. Due to the flexibility of the propyl chain and the non-planar nature of the cyclopentene ring, a conformational search is necessary to identify various possible low-energy structures.
-
Geometry Optimization: Each initial structure is subjected to geometry optimization. This process systematically alters the atomic coordinates to find the arrangement that corresponds to a minimum on the potential energy surface. A commonly employed method for this is the B3LYP functional combined with a basis set such as 6-31G(d,p).
-
Frequency Calculations: Following optimization, a frequency calculation is performed on each stationary point. This serves two purposes:
-
To confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies). A structure with one imaginary frequency corresponds to a transition state.
-
To calculate the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and to predict the infrared (IR) and Raman spectra.
-
-
Analysis of Results: The optimized geometries, relative energies of different conformers, and predicted spectroscopic data are then analyzed to provide a comprehensive understanding of the molecule's properties.
The general workflow for these calculations can be visualized as follows:
The logical relationship between the core computational steps is hierarchical, with each step building upon the previous one.
Data Presentation
3.1. Conformational Analysis
The cyclopentene ring can adopt envelope and half-chair conformations.[3] For each of these, the propyl group can exist in different staggered conformations (anti and gauche) relative to the ring. A thorough computational study would identify all stable conformers and their relative energies.
Table 1: Illustrative Relative Energies of this compound Conformers
| Conformer | Ring Puckering | Propyl Dihedral (C1-C6-C7-C8) | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Envelope | ~180° (anti) | 0.00 |
| 2 | Envelope | ~60° (gauche) | 0.85 |
| 3 | Half-Chair | ~180° (anti) | 0.50 |
| 4 | Half-Chair | ~60° (gauche) | 1.30 |
Note: These values are hypothetical and for illustrative purposes only. Calculations would be performed at a specified level of theory (e.g., B3LYP/6-31G(d,p)).
3.2. Optimized Geometry
The Cartesian coordinates of the lowest energy conformer would be presented to define its 3D structure.
Table 2: Illustrative Optimized Cartesian Coordinates for the Global Minimum of this compound
| Atom | X (Å) | Y (Å) | Z (Å) |
|---|---|---|---|
| C1 | 1.297 | 0.624 | 0.132 |
| C2 | 0.654 | -0.673 | 0.054 |
| ... | ... | ... | ... |
| H14 | -2.876 | -0.451 | 0.987 |
Note: Coordinates are illustrative.
3.3. Thermodynamic and Spectroscopic Data
Frequency calculations yield important thermodynamic parameters and allow for the simulation of vibrational spectra.
Table 3: Illustrative Calculated Thermodynamic and Spectroscopic Data
| Property | Value | Units |
|---|---|---|
| Zero-point vibrational energy | 125.4 | kcal/mol |
| Enthalpy (298.15 K) | -258.9 | Hartrees |
| Gibbs Free Energy (298.15 K) | -259.0 | Hartrees |
| Highest Occupied Molecular Orbital (HOMO) | -6.5 | eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | 1.2 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
Note: These values are hypothetical and for illustrative purposes only.
Table 4: Illustrative Calculated Vibrational Frequencies and Intensities
| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) | Assignment |
|---|---|---|---|---|
| 1 | 3105 | 25.4 | 150.2 | =C-H stretch |
| 2 | 1650 | 15.2 | 85.6 | C=C stretch |
| 3 | 1450 | 45.8 | 30.1 | CH₂ scissoring |
| ... | ... | ... | ... | ... |
Note: Frequencies are typically scaled by an empirical factor to better match experimental data. The data shown is illustrative.
Conclusion
Quantum chemical calculations offer a robust framework for the detailed investigation of molecules like this compound. By employing methods such as DFT, researchers can gain predictive insights into conformational preferences, thermodynamic stability, and spectroscopic signatures. This information is invaluable for understanding the fundamental chemistry of cyclic alkenes and can guide experimental work in fields ranging from materials science to drug design. While specific computational studies on this compound are not widely published, the methodologies outlined in this guide provide a clear path for any researcher wishing to undertake such an investigation.
References
A Technical Guide to the Solubility of 1-Propylcyclopentene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 1-propylcyclopentene, a cyclic alkene of interest in various chemical and pharmaceutical research areas. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this guide leverages established principles of organic chemistry, data from analogous compounds, and standardized experimental protocols to offer a robust predictive framework and practical guidance for laboratory work.
Core Principles of Alkene Solubility
Alkenes, including this compound, are non-polar hydrocarbons.[1][2] Their solubility is primarily governed by the "like dissolves like" principle, indicating they will be most soluble in solvents with similar non-polar characteristics.[3][4] The intermolecular forces at play in non-polar compounds are weak London dispersion forces. For dissolution to occur, the energy required to break the intermolecular forces within the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions. Consequently, this compound is expected to be readily soluble in a wide range of non-polar organic solvents and virtually insoluble in highly polar solvents like water.[1][3]
Predicted Solubility of this compound
Based on the general solubility of alkenes and data for the structurally similar compound propylcyclopentane, the following table summarizes the expected solubility of this compound in various common organic solvents. Propylcyclopentane has been noted to be soluble in acetone, benzene, and ether.
| Solvent Classification | Solvent Examples | Predicted Solubility of this compound |
| Non-Polar Solvents | Hexane, Cyclohexane, Toluene, Benzene, Diethyl Ether, Carbon Tetrachloride | High |
| Polar Aprotic Solvents | Acetone, Ethyl Acetate, Dichloromethane, Tetrahydrofuran (THF) | Moderate to High |
| Polar Protic Solvents | Ethanol, Methanol, Isopropanol | Low to Moderate |
| Highly Polar Solvents | Water, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Very Low / Insoluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the qualitative and semi-quantitative determination of the solubility of this compound in an organic solvent.
Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., room temperature).
Materials:
-
This compound
-
Selected organic solvents (e.g., hexane, ethanol, acetone)
-
Small test tubes or vials with caps
-
Graduated pipettes or micropipettes
-
Vortex mixer
-
Analytical balance (for semi-quantitative analysis)
-
Constant temperature bath (optional, for temperature control)
Procedure:
-
Preparation: Ensure all glassware is clean and dry to prevent contamination. Perform all steps in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Qualitative Solubility Test: a. Add approximately 2 mL of the selected organic solvent to a clean, dry test tube. b. To this, add 2-3 drops of this compound. c. Cap the test tube and vortex for 30-60 seconds to ensure thorough mixing. d. Visually inspect the solution against a contrasting background. e. Observation:
- Soluble: A clear, homogeneous solution is formed.
- Partially Soluble: The solution appears cloudy or forms a suspension.
- Insoluble: Two distinct layers are visible, or droplets of the solute are suspended in the solvent.[5]
-
Semi-Quantitative Solubility Test (by Saturation): a. Accurately weigh a specific amount of this compound (e.g., 100 mg) into a tared vial. b. Add the selected solvent to the vial in small, measured increments (e.g., 0.1 mL) using a micropipette. c. After each addition, cap the vial and vortex until the solute is fully dissolved. d. Continue adding the solvent incrementally until the solution becomes saturated (i.e., a small amount of undissolved solute remains even after vigorous mixing). e. Record the total volume of solvent added. f. Calculation: The solubility can be expressed in terms of mg/mL or mol/L.
Safety Precautions:
-
This compound and many organic solvents are flammable. Keep away from ignition sources.
-
Work in a fume hood to avoid inhalation of vapors.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.
Caption: A flowchart outlining the key steps for determining the solubility of this compound in organic solvents.
References
Safety and Handling Precautions for 1-Propylcyclopentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). While compiled with diligence, it relies on data from analogous compounds due to the limited availability of a specific SDS for 1-Propylcyclopentene. Always consult with your institution's safety officer and refer to the most current regulatory guidelines before handling any chemical.
Introduction
This compound (CAS No. 3074-61-1) is an unsaturated cyclic hydrocarbon with potential applications in organic synthesis and as a building block in the development of novel chemical entities.[1][2] Its structure, featuring a reactive double bond within a five-membered ring, necessitates a thorough understanding of its physical, chemical, and toxicological properties to ensure safe handling in a laboratory setting. This guide provides an in-depth overview of the known data and recommended safety protocols.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound. This data is essential for the proper design of experiments and for understanding its behavior under various conditions.
| Property | Value | Reference |
| CAS Number | 3074-61-1 | [1][2] |
| Molecular Formula | C₈H₁₄ | [1][2] |
| Molecular Weight | 110.1968 g/mol | [1] |
| Appearance | Not explicitly stated, likely a colorless liquid | Inferred from similar compounds |
| Density | 0.821 g/cm³ | [1] |
| Boiling Point | 132.8 °C at 760 mmHg | [1] |
| Flash Point | 17.5 °C | [1] |
| Vapor Pressure | 10.7 mmHg at 25 °C | [1] |
| Refractive Index | 1.458 | [1] |
Hazard Identification and GHS Classification
Anticipated GHS Hazard Categories:
-
Flammable Liquids: Category 2.[3] Highly flammable liquid and vapor.
-
Aspiration Hazard: Category 1.[3] May be fatal if swallowed and enters airways.
-
Skin Corrosion/Irritation: Category 2.[3] Causes skin irritation.
-
Serious Eye Damage/Eye Irritation: Category 2A.[3] Causes serious eye irritation.
-
Acute Toxicity, Dermal: Category 4.[3] Harmful in contact with skin.
-
Acute Toxicity, Inhalation: Category 4.[3] Harmful if inhaled.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Narcotic effects).[3] May cause drowsiness or dizziness.
-
Hazardous to the Aquatic Environment, Chronic Toxicity: Category 2.[3] Toxic to aquatic life with long-lasting effects.
Experimental Protocols: Safe Handling Procedures
The following protocols are based on standard laboratory practices for handling flammable and hazardous organic compounds and are adapted from the safety data for n-Propylcyclopentane.[3]
Engineering Controls
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Ignition Sources: Keep away from open flames, hot surfaces, and sparks. Use explosion-proof electrical, ventilating, and lighting equipment.[3]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[3]
Personal Protective Equipment (PPE)
A comprehensive guide to selecting appropriate PPE is crucial for minimizing exposure.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Chemical splash goggles or a face shield. | Protects against splashes and vapors that can cause serious eye irritation.[3] |
| Skin Protection | Impervious gloves (e.g., nitrile, neoprene) and a flame-retardant lab coat. | Prevents skin contact, which can cause irritation and dermal toxicity.[3][6] |
| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill response. | Protects against inhalation of harmful vapors that can cause respiratory irritation and narcotic effects.[3] |
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from heat, sparks, and open flames.[3]
-
Store separately from oxidizing agents and other incompatible materials.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. If breathing is difficult, give oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.[3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Immediately call a Poison Center or doctor/physician.[3] |
Accidental Release and Fire-Fighting Measures
Accidental Release
-
Small Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[3]
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways.[7]
Fire-Fighting
-
Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[3]
-
Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.[8]
-
Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[3]
Reactivity and Stability
-
Reactivity: As an alkene, this compound is more reactive than its alkane counterpart. The carbon-carbon double bond is susceptible to addition reactions with electrophiles such as halogens, hydrogen halides, and oxidizing agents.[8] Avoid contact with strong oxidizing agents.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions.[3]
-
Conditions to Avoid: Heat, flames, sparks, and static discharge.[3]
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for ensuring the safe handling of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling of this compound.
References
- 1. chemnet.com [chemnet.com]
- 2. This compound | C8H14 | CID 137815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. Propylcyclopentane | C8H16 | CID 16270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Propylcyclopentane | 2040-96-2 [smolecule.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. airgas.com [airgas.com]
- 8. CH105: Chapter 8 - Alkenes, Alkynes and Aromatic Compounds - Chemistry [wou.edu]
The Discovery and First Synthesis of 1-Propylcyclopentene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the foundational synthesis of 1-propylcyclopentene, a notable cyclic alkene. While the precise historical moment of its initial discovery remains nuanced within the extensive body of chemical literature, a classic and early method for its preparation involves a two-step process: the Grignard reaction of cyclopentanone to form 1-propylcyclopentanol, followed by the acid-catalyzed dehydration of the resulting tertiary alcohol. This document provides a detailed examination of this synthetic route, complete with experimental protocols, quantitative data, and logical diagrams to elucidate the process.
Chemical and Physical Properties
A summary of the key quantitative data for the compounds involved in this synthesis is presented below for easy reference and comparison.
| Property | This compound | 1-Propylcyclopentanol | Cyclopentanone |
| Molecular Formula | C₈H₁₄ | C₈H₁₆O | C₅H₈O |
| Molecular Weight | 110.20 g/mol | 128.21 g/mol | 84.12 g/mol |
| Boiling Point | 136-137 °C | 171.7 °C | 130.6 °C |
| Density | 0.783 g/cm³ | 0.927 g/cm³ | 0.948 g/cm³ |
| CAS Number | 3074-61-1 | 1604-02-0 | 120-92-3 |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound, beginning with the preparation of its alcohol precursor.
Synthesis of 1-Propylcyclopentanol via Grignard Reaction
This procedure outlines the preparation of the tertiary alcohol intermediate, 1-propylcyclopentanol, through the reaction of a Grignard reagent with cyclopentanone.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-Bromopropane
-
Cyclopentanone
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.
-
Add a small crystal of iodine to the flask to initiate the reaction.
-
A solution of 1-bromopropane in anhydrous diethyl ether is prepared and added to the dropping funnel.
-
A small portion of the 1-bromopropane solution is added to the magnesium turnings. The reaction is initiated, as evidenced by the disappearance of the iodine color and the gentle refluxing of the ether.
-
The remaining 1-bromopropane solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the reaction mixture is stirred and refluxed for an additional 30 minutes to ensure the complete formation of the propylmagnesium bromide.
-
The Grignard reagent is cooled in an ice bath.
-
A solution of cyclopentanone in anhydrous diethyl ether is added dropwise from the dropping funnel with vigorous stirring.
-
After the addition of cyclopentanone is complete, the reaction mixture is stirred at room temperature for 1 hour.
-
The reaction is then quenched by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
The resulting mixture is transferred to a separatory funnel, and the ethereal layer is separated.
-
The aqueous layer is extracted with two portions of diethyl ether.
-
The combined ethereal extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
The diethyl ether is removed by rotary evaporation to yield crude 1-propylcyclopentanol.
-
The crude product can be purified by vacuum distillation.
Synthesis of this compound via Dehydration of 1-Propylcyclopentanol
This procedure describes the elimination of water from 1-propylcyclopentanol to form the target alkene, this compound.
Materials:
-
1-Propylcyclopentanol
-
Concentrated sulfuric acid (or other dehydrating agents like phosphoric acid or anhydrous copper(II) sulfate)
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
Procedure:
-
1-Propylcyclopentanol is placed in a distillation flask.
-
A catalytic amount of concentrated sulfuric acid is cautiously added to the alcohol.
-
The mixture is heated gently. The this compound product, along with water, will begin to distill.
-
The distillation is continued until no more organic material is collected.
-
The collected distillate is transferred to a separatory funnel and washed with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
The organic layer is then washed with water and dried over anhydrous calcium chloride.
-
The crude this compound is purified by fractional distillation to yield the final product.
Visualizations
The following diagrams illustrate the logical flow of the synthetic pathway.
Caption: Synthetic workflow for this compound.
Caption: Key stages of the reaction mechanism.
Methodological & Application
Application Note & Protocol: Synthesis of 1-Propylcyclopentene via Grignard Reaction
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for the synthesis of 1-propylcyclopentene utilizing a Grignard reaction, followed by dehydration. The protocol includes reactant quantities, reaction conditions, and purification methods.
Reaction Overview
The synthesis of this compound is a two-step process. The first step involves the formation of a Grignard reagent, propylmagnesium bromide, which then reacts with cyclopentanone in a nucleophilic addition to yield 1-propylcyclopentanol. The second step is the acid-catalyzed dehydration of the tertiary alcohol to form the final product, this compound. The overall reaction scheme is as follows:
Step 1: Grignard Reaction
-
1-Bromopropane + Mg → Propylmagnesium bromide
-
Propylmagnesium bromide + Cyclopentanone → 1-Propylcyclopentanol magnesium bromide salt
-
1-Propylcyclopentanol magnesium bromide salt + H₃O⁺ → 1-Propylcyclopentanol
Step 2: Dehydration
-
1-Propylcyclopentanol + H⁺/Heat → this compound + H₂O
Data Presentation
The following table summarizes the key quantitative data for the Grignard reaction and subsequent dehydration.
| Parameter | Value | Notes |
| Reactants & Reagents | ||
| Magnesium Turnings | 2.67 g (0.11 mol) | Should be activated prior to use. |
| 1-Bromopropane | 12.3 g (10.9 mL, 0.1 mol) | Should be freshly distilled and anhydrous. |
| Cyclopentanone | 7.57 g (8.0 mL, 0.09 mol) | Should be freshly distilled and anhydrous. |
| Iodine | 1-2 small crystals | Used to activate the magnesium. |
| Anhydrous Diethyl Ether (Et₂O) | ~150 mL | Used as the solvent for the Grignard reaction. Must be anhydrous.[1] |
| Sulfuric Acid (H₂SO₄), conc. | ~20 mL | Used for both the workup of the Grignard reaction and as a catalyst for the dehydration step. |
| Saturated Sodium Bicarbonate | As needed | To neutralize the acidic solution during workup. |
| Anhydrous Sodium Sulfate | As needed | For drying the organic layer.[2] |
| Reaction Conditions | ||
| Grignard Reaction Temperature | Maintained at gentle reflux (~34 °C) | The reaction is exothermic.[2] |
| Grignard Reaction Time | ~1-2 hours | Completion is indicated by the consumption of most of the magnesium.[2] |
| Dehydration Temperature | ~100-140 °C | The reaction mixture is heated to distill the alkene product. |
| Molar Ratios | ||
| Mg : 1-Bromopropane | ~1.1 : 1 | A slight excess of magnesium is used. |
| Propylmagnesium bromide : Cyclopentanone | ~1.1 : 1 | A slight excess of the Grignard reagent is used to ensure complete reaction of the ketone. |
Experimental Protocols
3.1. Preparation of Propylmagnesium Bromide (Grignard Reagent)
Materials:
-
Three-necked round-bottom flask (250 mL)
-
Dropping funnel
-
Reflux condenser with a drying tube (filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Magnesium turnings (2.67 g, 0.11 mol)
-
1-Bromopropane (12.3 g, 0.1 mol)
-
Anhydrous diethyl ether (50 mL)
-
Iodine crystal
Procedure:
-
All glassware must be oven-dried and assembled while hot to ensure anhydrous conditions.[3][4]
-
Place the magnesium turnings and a small iodine crystal in the round-bottom flask.
-
Assemble the apparatus under a nitrogen or argon atmosphere.
-
Add 20 mL of anhydrous diethyl ether to the flask.
-
In the dropping funnel, prepare a solution of 1-bromopropane in 30 mL of anhydrous diethyl ether.
-
Add a small amount (~2-3 mL) of the 1-bromopropane solution to the magnesium. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing of the ether. If the reaction does not start, gently warm the flask or add another small iodine crystal.[5]
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 1-2 hours until most of the magnesium has been consumed. The resulting greyish solution is the propylmagnesium bromide Grignard reagent.
3.2. Reaction with Cyclopentanone to form 1-Propylcyclopentanol
Materials:
-
Grignard reagent solution from step 3.1
-
Cyclopentanone (7.57 g, 0.09 mol)
-
Anhydrous diethyl ether (50 mL)
-
Ice bath
Procedure:
-
Cool the Grignard reagent solution in an ice bath.
-
Dissolve the cyclopentanone in 50 mL of anhydrous diethyl ether and place this solution in the dropping funnel.
-
Add the cyclopentanone solution dropwise to the stirred, cooled Grignard reagent. The reaction is exothermic, so maintain a slow addition rate to control the temperature.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.
3.3. Workup and Dehydration to this compound
Materials:
-
Reaction mixture from step 3.2
-
Ice
-
Concentrated sulfuric acid
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Pour the reaction mixture slowly and with stirring into a beaker containing a mixture of crushed ice and concentrated sulfuric acid. This will quench the reaction and neutralize the magnesium alkoxide.[3]
-
Transfer the mixture to a separatory funnel. Two layers will form. Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate.[2]
-
Filter to remove the drying agent and transfer the solution to a distillation apparatus.
-
Add a few boiling chips and 5 mL of concentrated sulfuric acid to the distillation flask.
-
Heat the mixture to distill the this compound. The product will co-distill with water. Collect the fraction boiling between 120-130 °C.
-
Separate the organic layer of the distillate, dry it over anhydrous sodium sulfate, and re-distill to obtain the pure this compound.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols: Synthesis of 1-Propylcyclopentene via Wittig Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 1-propylcyclopentene from cyclopentanone utilizing the Wittig reaction. The Wittig reaction is a robust and widely used method for the formation of carbon-carbon double bonds, offering a high degree of regioselectivity.[1] This protocol is designed for laboratory research and development settings.
Overview
The synthesis of this compound is achieved through a two-step process:
-
Preparation of the Wittig Reagent: Synthesis of the propyltriphenylphosphonium ylide from propyltriphenylphosphonium bromide.
-
Wittig Reaction: The reaction of the in situ generated ylide with cyclopentanone to yield the desired alkene, this compound, and triphenylphosphine oxide as a byproduct.[2]
The overall reaction is depicted below:
Step 1: Ylide Formation (C₆H₅)₃P⁺CH₂CH₂CH₃Br⁻ + Base → (C₆H₅)₃P=CHCH₂CH₃
Step 2: Wittig Reaction (C₆H₅)₃P=CHCH₂CH₃ + C₅H₈O → C₈H₁₄ + (C₆H₅)₃PO
Data Presentation
Table 1: Reactant and Product Properties
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Cyclopentanone | Cyclopentanone | C₅H₈O | 84.12 |
| Propyltriphenylphosphonium Bromide | Propyl(triphenyl)phosphanium bromide | C₂₁H₂₂BrP | 399.28 |
| n-Butyllithium | Butyllithium | C₄H₉Li | 64.06 |
| This compound | 1-Propylcyclopent-1-ene | C₈H₁₄ | 110.20[3] |
| Triphenylphosphine Oxide | Triphenylphosphine oxide | C₁₈H₁₅OP | 278.28 |
Table 2: Spectroscopic Data for this compound
| Spectroscopic Data | Value |
| ¹H NMR (CDCl₃, 400 MHz) | Estimated: δ 5.35 (t, J = 1.5 Hz, 1H, =CH), 2.25-2.15 (m, 4H, allylic CH₂), 1.98 (t, J = 7.5 Hz, 2H, =C-CH₂), 1.55-1.45 (m, 2H, CH₂), 0.92 (t, J = 7.4 Hz, 3H, CH₃) |
| ¹³C NMR | 146.2, 121.5, 33.1, 32.5, 30.6, 23.2, 22.1, 14.0[3] |
| Infrared (IR) | Characteristic Peaks: ~3045 cm⁻¹ (=C-H stretch), ~2960-2850 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch) |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): m/z = 110.1[4] |
Note: ¹H NMR data is estimated based on typical chemical shifts for similar structures as a specific literature spectrum was not found.[5]
Experimental Protocols
Preparation of Propyltriphenylphosphonium Bromide
This protocol describes the synthesis of the phosphonium salt, a necessary precursor for the Wittig reagent.[6][7]
Materials:
-
Triphenylphosphine (1.0 eq)
-
1-Bromopropane (1.1 eq)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve triphenylphosphine in anhydrous toluene.
-
Add 1-bromopropane to the solution.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.
-
Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the white solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield propyltriphenylphosphonium bromide.
Synthesis of this compound via Wittig Reaction
This protocol details the in situ generation of the ylide and its reaction with cyclopentanone. Non-stabilized ylides, such as the one used here, typically react well with ketones.[1]
Materials:
-
Propyltriphenylphosphonium bromide (1.1 eq)
-
n-Butyllithium (n-BuLi) in hexanes (1.05 eq)
-
Cyclopentanone (1.0 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend propyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium solution dropwise via syringe. The formation of a deep orange or red color indicates the generation of the ylide.
-
Stir the mixture at 0 °C for 1 hour, then cool to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of cyclopentanone in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to isolate this compound.[8] The byproduct, triphenylphosphine oxide, can be separated due to its higher polarity.[9]
A typical yield for this type of Wittig reaction with a non-stabilized ylide and a ketone is expected to be in the range of 60-80%, although this can vary based on reaction scale and conditions.[10]
Mandatory Visualizations
Wittig Reaction Mechanism
The following diagram illustrates the key steps of the Wittig reaction mechanism.
Caption: Mechanism of the Wittig reaction for this compound synthesis.
Experimental Workflow
The following diagram outlines the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. This compound | C8H14 | CID 137815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tandfonline.com [tandfonline.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Use of Silver Carbonate in the Wittig Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Addition Reactions of HBr to 1-Propylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the addition reactions of hydrogen bromide (HBr) to 1-propylcyclopentene, a functionalized cyclic alkene of interest in organic synthesis and drug discovery. The regioselectivity of this reaction is highly dependent on the reaction conditions, specifically the presence or absence of peroxides, leading to the formation of distinct constitutional isomers. Understanding and controlling these reaction pathways is crucial for the targeted synthesis of substituted cyclopentane derivatives.
Introduction
The addition of hydrogen bromide to unsymmetrical alkenes is a cornerstone of organic synthesis, allowing for the regioselective introduction of a bromine atom across a double bond. In the case of this compound, two primary products can be formed: 1-bromo-1-propylcyclopentane and 1-bromo-2-propylcyclopentane. The selective synthesis of either isomer is achieved by manipulating the reaction mechanism, either through an electrophilic addition pathway or a free-radical chain reaction.
-
Markovnikov Addition: In the absence of peroxides, the reaction proceeds via an electrophilic addition mechanism. The reaction follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms. This leads to the formation of the more stable carbocation intermediate.[1][2][3][4]
-
Anti-Markovnikov Addition: In the presence of peroxides, the reaction mechanism switches to a free-radical addition.[5][6] This pathway, often referred to as the "peroxide effect," results in the anti-Markovnikov product, where the bromine atom adds to the less substituted carbon of the double bond.[5][6][7] This is because the reaction proceeds through the more stable radical intermediate.
Data Presentation
The expected major and minor products for the addition of HBr to this compound under both Markovnikov and anti-Markovnikov conditions are summarized below. The yields are illustrative and can vary based on specific reaction conditions and purification techniques.
| Reaction Condition | Reactant | Reagents | Major Product | Minor Product | Expected Regioselectivity |
| Markovnikov | This compound | HBr (in acetic acid or CH₂Cl₂) | 1-Bromo-1-propylcyclopentane | 1-Bromo-2-propylcyclopentane | High |
| Anti-Markovnikov | This compound | HBr, Peroxide (e.g., AIBN, Benzoyl Peroxide) | 1-Bromo-2-propylcyclopentane | 1-Bromo-1-propylcyclopentane | High |
Reaction Mechanisms
The regiochemical outcome of the HBr addition to this compound is determined by the stability of the intermediate formed in the rate-determining step of each reaction pathway.
Markovnikov Addition Pathway
Anti-Markovnikov Addition Pathway
Experimental Protocols
The following are generalized protocols for the Markovnikov and anti-Markovnikov addition of HBr to this compound. These should be adapted and optimized for specific laboratory conditions.
Protocol 1: Markovnikov Addition of HBr to this compound
Objective: To synthesize 1-bromo-1-propylcyclopentane.
Materials:
-
This compound
-
Hydrogen bromide (33% in acetic acid or a solution in a suitable solvent like dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Dichloromethane (or other suitable organic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in dichloromethane.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of hydrogen bromide in acetic acid (1.1 eq) to the stirred solution of the alkene over 15-30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by adding cold water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with a saturated solution of sodium bicarbonate to neutralize the excess acid, followed by water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
The crude 1-bromo-1-propylcyclopentane can be purified by vacuum distillation or column chromatography.
Protocol 2: Anti-Markovnikov Addition of HBr to this compound
Objective: To synthesize 1-bromo-2-propylcyclopentane.
Materials:
-
This compound
-
Hydrogen bromide solution (e.g., in acetic acid or a non-polar solvent like hexane)
-
A radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (catalytic amount, e.g., 1-5 mol%)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Hexane or other suitable non-polar solvent
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing this compound (1.0 eq) and the radical initiator (e.g., AIBN, 1-5 mol%), add a suitable non-polar solvent such as hexane.
-
Pass a stream of air through the solution for a few minutes to ensure the presence of oxygen, which can help initiate the radical reaction.[8]
-
Add the hydrogen bromide solution (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (the temperature will depend on the solvent used) and maintain it for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The resulting crude 1-bromo-2-propylcyclopentane can be purified by vacuum distillation or column chromatography.
Experimental Workflow
A general workflow for conducting and analyzing the addition reactions of HBr to this compound is depicted below.
Conclusion
The addition of HBr to this compound provides a versatile method for the synthesis of either 1-bromo-1-propylcyclopentane or 1-bromo-2-propylcyclopentane with high regioselectivity. The choice of reaction conditions, specifically the exclusion or inclusion of a radical initiator, dictates the reaction pathway and, consequently, the final product. The protocols and mechanistic insights provided herein serve as a valuable resource for chemists engaged in the synthesis of novel cyclic compounds for various applications, including drug development.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. HBr Addition to an Alkene [iverson.cm.utexas.edu]
- 3. The Regiochemistry of Alkene Addition Reactions - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 7. youtube.com [youtube.com]
- 8. research.tue.nl [research.tue.nl]
Application Notes and Protocols: 1-Propylcyclopentene in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Propylcyclopentene is a substituted cycloalkene monomer that holds potential in polymer chemistry for the synthesis of novel polymers with tailored properties. While direct polymerization data for this compound is not extensively documented in publicly available literature, its structural similarity to cyclopentene allows for informed predictions of its polymerization behavior. This document provides an overview of potential polymerization methods, expected polymer structures, and hypothetical applications based on the known chemistry of cyclopentene and its derivatives. The protocols provided are adapted from established procedures for cyclopentene and should be considered as starting points for optimization.
Monomer: this compound - Properties and Characteristics
A thorough understanding of the monomer's properties is crucial for designing polymerization experiments and for the characterization of the resulting polymers.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄ | [1][2] |
| Molecular Weight | 110.20 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 3074-61-1 | [1][2] |
| Boiling Point | Not explicitly available, but the saturated analog, propylcyclopentane, boils at approximately 115 °C. | [3] |
Potential Polymerization Pathways
Based on the reactivity of cyclopentene and other substituted cycloalkenes, two primary polymerization routes are proposed for this compound: Ring-Opening Metathesis Polymerization (ROMP) and Cationic Polymerization.[4]
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful technique for the polymerization of cyclic olefins, catalyzed by transition metal complexes, most notably Grubbs-type ruthenium catalysts.[5][6] This method is known for its tolerance to various functional groups and its ability to produce polymers with controlled molecular weights and low polydispersity.[7] For this compound, ROMP would proceed by the cleavage and reformation of the double bond within the cyclopentene ring, leading to a linear polymer with repeating units containing a double bond and a propyl side group.
Expected Polymer Structure: Poly(1-propylpentenamer)
Caption: Proposed ROMP mechanism for this compound.
Cationic Polymerization
Cationic polymerization is another viable method for polymerizing alkenes with electron-donating substituents.[8] In the case of this compound, the propyl group can be considered weakly electron-donating, potentially allowing for cationic polymerization initiated by a strong acid or a Lewis acid/co-initiator system. This polymerization mechanism typically proceeds through the opening of the double bond to form a carbocation, which then propagates by attacking other monomer units. This would result in a polymer with intact cyclopentyl rings in the backbone.
Expected Polymer Structure: Poly(1-propylcyclopentylene)
Caption: Proposed cationic polymerization of this compound.
Hypothetical Applications
Polymers derived from this compound could exhibit interesting properties due to the presence of the propyl side chain, which can influence solubility, thermal properties, and mechanical behavior.
-
Drug Delivery: The hydrophobic nature of the propyl group could be exploited in the design of amphiphilic block copolymers for micellar drug delivery systems.
-
Biomaterials: The polymer backbone could be further functionalized to create biocompatible materials for tissue engineering or medical implants.
-
Specialty Elastomers: Depending on the cis/trans ratio of the double bonds in the ROMP-derived polymer, it could exhibit elastomeric properties with potential applications in seals, adhesives, and coatings.
Experimental Protocols
Note: These are generalized protocols adapted from the polymerization of cyclopentene and should be optimized for this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.
Protocol 1: Ring-Opening Metathesis Polymerization (ROMP) of this compound
Materials:
-
This compound (purified by distillation over a drying agent like CaH₂)
-
Grubbs' 1st, 2nd, or 3rd generation catalyst
-
Anhydrous, degassed solvent (e.g., dichloromethane, toluene)
-
Ethyl vinyl ether (quenching agent)
-
Methanol (precipitating agent)
Procedure:
-
In a glovebox, add the desired amount of Grubbs' catalyst to a Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent to dissolve the catalyst.
-
In a separate vial, prepare a stock solution of this compound in the same solvent.
-
Initiate the polymerization by adding the monomer solution to the vigorously stirring catalyst solution. The monomer-to-catalyst ratio will determine the target molecular weight.
-
Allow the reaction to proceed at room temperature. The reaction time will depend on the catalyst activity and desired conversion (typically ranging from 30 minutes to several hours).
-
Quench the polymerization by adding an excess of ethyl vinyl ether and stirring for 20-30 minutes.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring.
-
Isolate the polymer by filtration or decantation.
-
Wash the polymer with fresh methanol and dry under vacuum to a constant weight.
Caption: Experimental workflow for the ROMP of this compound.
Protocol 2: Cationic Polymerization of this compound
Materials:
-
This compound (purified by distillation over a drying agent like CaH₂)
-
Lewis acid initiator (e.g., boron trifluoride etherate, aluminum trichloride)
-
Co-initiator (e.g., water, a protic acid)
-
Anhydrous, non-polar solvent (e.g., dichloromethane, hexane)
-
Methanol (quenching and precipitating agent)
Procedure:
-
Set up a flame-dried Schlenk flask under an inert atmosphere and cool to the desired reaction temperature (e.g., -78 °C to 0 °C).
-
Add the anhydrous solvent to the flask via cannula.
-
Add the this compound monomer to the solvent.
-
In a separate, dry syringe, prepare the initiator solution (Lewis acid and co-initiator in the reaction solvent).
-
Initiate the polymerization by slowly adding the initiator solution to the cold, stirring monomer solution.
-
Maintain the reaction at the low temperature for the desired time (can range from minutes to hours).
-
Quench the polymerization by adding an excess of cold methanol.
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a large volume of methanol.
-
Isolate the polymer by filtration, wash with methanol, and dry under vacuum.
Caption: Experimental workflow for cationic polymerization.
Data Presentation
| Polymerization Method | Monomer:Catalyst Ratio | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) | Tg (°C) | Tm (°C) |
| ROMP | ||||||
| Cationic Polymerization |
Mn: Number-average molecular weight (determined by Gel Permeation Chromatography, GPC) Đ: Polydispersity index (determined by GPC) Tg: Glass transition temperature (determined by Differential Scanning Calorimetry, DSC) Tm: Melting temperature (determined by DSC, if applicable)
Conclusion
This compound presents an intriguing, yet underexplored, monomer for polymer synthesis. Based on the well-established chemistry of cyclopentene, both ROMP and cationic polymerization are expected to be viable methods for producing novel polymers with a pendent propyl group. The provided application notes and protocols offer a solid foundation for researchers to begin exploring the polymerization of this monomer and to characterize the resulting materials. Further research is necessary to fully elucidate the structure-property relationships of poly(this compound) and to unlock its potential in various scientific and industrial applications.
References
- 1. This compound | C8H14 | CID 137815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Buy Propylcyclopentane | 2040-96-2 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. Ring opening metathesis polymerization of cyclopentene using a ruthenium catalyst confined by a branched polymer architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Ring-opening metathesis polymerization of 1,2-disubstituted cyclopropenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Cationic polymerization - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Utilization of 1-Propylcyclopentene in Fragrance Synthesis
Abstract: This document provides detailed application notes and protocols for the use of 1-propylcyclopentene as a starting material in the synthesis of potential fragrance compounds. The primary focus is on the conversion of this compound to 2-propylcyclopentanone and its subsequent derivatization to odoriferous molecules. Methodologies for key chemical transformations, including hydroboration-oxidation and aldol condensation, are presented. While direct olfactory data for this compound derivatives is limited, this report outlines synthetic pathways to classes of compounds known for their valuable fragrance properties.
Introduction
This compound is a cyclic olefin that, while not possessing inherent fragrance properties, serves as a versatile precursor for the synthesis of various cyclopentane and cyclopentenone derivatives. The cyclopentanone and cyclopentenone motifs are present in numerous natural and synthetic fragrance molecules, often imparting floral, fruity, and jasmine-like characteristics. These notes are highly valued in the fragrance industry for use in fine fragrances, personal care products, and household goods.
This document outlines the synthetic routes from this compound to potential fragrance molecules, provides detailed experimental protocols for these transformations, and summarizes the expected olfactory characteristics based on analogous compounds.
Chemical and Physical Properties of this compound
A thorough understanding of the physical and chemical properties of the starting material is crucial for successful synthesis.
| Property | Value |
| Molecular Formula | C₈H₁₄ |
| Molecular Weight | 110.20 g/mol |
| CAS Number | 3074-61-1 |
| Boiling Point | 132.8 °C at 760 mmHg |
| Density | 0.821 g/cm³ |
| Flash Point | 17.5 °C |
Synthetic Pathways from this compound to Fragrance Compounds
The primary strategy for developing fragrance molecules from this compound involves its conversion to a more functionalized cyclopentane ring system. The following diagram illustrates the key synthetic transformations.
Caption: Synthetic overview from this compound.
Experimental Protocols
This two-step procedure converts the alkene into a ketone.
Workflow Diagram:
Caption: Hydroboration-Oxidation workflow.
Protocol:
-
Hydroboration:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve this compound (11.0 g, 0.1 mol) in anhydrous tetrahydrofuran (THF, 50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add borane-tetrahydrofuran complex (1 M solution in THF, 110 mL, 0.11 mol) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.
-
-
Oxidation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a 3 M aqueous solution of sodium hydroxide (40 mL).
-
Carefully add 30% hydrogen peroxide (40 mL) dropwise, ensuring the temperature does not exceed 30 °C.
-
After the addition, heat the mixture to 50 °C for 1 hour to ensure complete oxidation.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by vacuum distillation to yield 2-propylcyclopentanone.
-
Expected Quantitative Data:
| Parameter | Value |
| Expected Yield | 75-85% |
| Boiling Point | ~70-72 °C at 15 mmHg |
| ¹³C NMR (CDCl₃, δ) | ~220 (C=O), 45 (CH), 38 (CH₂), 35 (CH₂), 28 (CH₂), 20 (CH₂), 14 (CH₃) |
| IR (neat, cm⁻¹) | ~1740 (C=O stretch) |
This reaction creates a key intermediate with known fragrance properties.
Workflow Diagram:
Caption: Aldol Condensation and Dehydration workflow.
Protocol:
-
Aldol Condensation:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 2-propylcyclopentanone (12.6 g, 0.1 mol) and ethanol (100 mL).
-
Cool the mixture to 0 °C in an ice-salt bath.
-
Slowly add a 10% aqueous solution of sodium hydroxide (50 mL) dropwise, maintaining the temperature below 5 °C.
-
Add acetaldehyde (5.3 g, 0.12 mol) dropwise over 30 minutes.
-
Stir the reaction mixture at 0-5 °C for 4 hours, then at room temperature overnight.
-
-
Dehydration and Isomerization:
-
Cool the reaction mixture to 0 °C and neutralize with 2 M hydrochloric acid.
-
Add additional 2 M HCl until the solution is acidic (pH ~1-2).
-
Heat the mixture to reflux for 2 hours to effect dehydration and isomerization of the double bond.
-
-
Workup and Purification:
-
Cool the mixture and extract with diethyl ether (3 x 75 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation.
-
Expected Quantitative Data:
| Parameter | Value |
| Expected Yield | 60-70% |
| Olfactory Profile | Floral, jasmine, fruity |
| ¹³C NMR (CDCl₃, δ) | ~209 (C=O), 160 (C=C), 135 (C=C), 40 (CH), 32 (CH₂), 28 (CH₂), 25 (CH₂), 14 (CH₃), 12 (CH₃) |
| IR (neat, cm⁻¹) | ~1705 (conjugated C=O), ~1630 (C=C) |
Other Potential Derivatives of this compound
While less documented in fragrance literature, other derivatives of this compound could be synthesized and evaluated for their olfactory properties.
| Derivative | Synthetic Method from this compound | Potential Olfactory Notes (Hypothesized) |
| This compound oxide | Epoxidation (e.g., with m-CPBA) | Green, ethereal, slightly fruity |
| 2-Propylcyclopentanol | Hydroboration-Oxidation (without final oxidation to ketone) | Waxy, slightly floral, green |
| 1-Propylcyclopentane-1,2-diol | Dihydroxylation (e.g., with OsO₄/NMO) | Faint, slightly sweet, woody |
Conclusion
This compound is a viable starting material for the synthesis of fragrance ingredients, particularly those based on the 2-alkyl-2-cyclopentenone scaffold. The outlined protocols for the conversion of this compound to 2-propylcyclopentanone and its subsequent aldol condensation provide a clear pathway to compounds with desirable floral and fruity characteristics. Further research into the olfactory properties of other derivatives, such as the corresponding epoxide and diol, may reveal additional novel fragrance molecules. The provided methodologies offer a solid foundation for researchers and drug development professionals to explore the potential of this compound in the fragrance industry.
Application Notes and Protocols: Distillation and Purification of 1-Propylcyclopentene
Authored for: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the experimental setup and protocol for the purification of 1-propylcyclopentene via fractional distillation. This compound is a cyclic alkene of interest in organic synthesis and as a potential building block in the development of novel chemical entities. Effective purification is crucial to remove impurities that may arise during its synthesis, such as isomeric byproducts, unreacted starting materials, and the corresponding alkane. This protocol outlines the necessary equipment, a step-by-step procedure for fractional distillation, and methods for assessing the purity of the final product.
Introduction
The synthesis of this compound, like many organic reactions, often yields a crude product containing a mixture of the desired compound and various impurities. The presence of these impurities can interfere with subsequent reactions or biological assays. Fractional distillation is a highly effective technique for separating liquids with close boiling points, making it the method of choice for purifying this compound from common contaminants.[1][2] This process relies on the establishment of a temperature gradient along a fractionating column, allowing for a series of vaporization and condensation cycles that enrich the vapor phase with the more volatile component.[1]
Physicochemical Properties
A thorough understanding of the physical properties of this compound and its potential impurities is essential for successful purification.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | Refractive Index |
| This compound | C₈H₁₄ | 110.20 | 132.8 | 0.821 | 1.458 |
| Propylcyclopentane | C₈H₁₆ | 112.21 | 130.95 | 0.78 | 1.4239 |
| Isopropylcyclopentene | C₈H₁₄ | 110.20 | 126 | 0.834 | 1.465 |
Note: Data sourced from various chemical databases.
Experimental Protocol: Fractional Distillation of this compound
This protocol assumes the user is starting with a crude mixture of this compound that has undergone initial workup (e.g., washing and drying).
Materials and Equipment
-
Round-bottom flask (distillation pot)
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser
-
Thermometer and adapter
-
Receiving flasks (round-bottom or Erlenmeyer)
-
Clamps and stands to secure the apparatus
-
Inert gas source (e.g., nitrogen or argon)
-
Boiling chips or a magnetic stir bar
-
Insulating material (e.g., glass wool or aluminum foil)[3]
-
Crude this compound
-
Standard laboratory glassware
Pre-Distillation Preparation
-
Apparatus Assembly: Assemble the fractional distillation apparatus as depicted in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Inert Atmosphere: The system should be flushed with an inert gas, particularly if the compound is susceptible to oxidation, which can be a concern for some alkenes.
-
Sample Preparation: The crude this compound should be dry, as water can form azeotropes and interfere with the distillation. If necessary, dry the crude product over an appropriate drying agent (e.g., anhydrous sodium sulfate) and filter.
Distillation Procedure
-
Charging the Flask: Add the crude this compound and a few boiling chips or a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Heating: Begin heating the distillation pot gently. If using a magnetic stirrer, ensure the stir bar is rotating smoothly.
-
Establishing the Gradient: As the mixture heats, a ring of condensate will begin to rise up the fractionating column. Adjust the heating rate to allow this ring to ascend slowly, which is crucial for achieving good separation.[1] Insulating the column will help maintain the temperature gradient.[3]
-
Collecting Fractions:
-
Forerun: Collect the initial distillate, which will likely contain more volatile impurities. The temperature at the distillation head will be lower than the boiling point of the target compound.
-
Main Fraction: As the temperature at the distillation head stabilizes at the boiling point of this compound (approximately 133°C at atmospheric pressure), switch to a clean receiving flask to collect the purified product.
-
Final Fraction: A drop in temperature or the presence of higher boiling impurities will signal the end of the main fraction. Stop the distillation before the distilling flask runs dry to avoid the formation of potentially explosive peroxides.
-
-
Cooling: Allow the apparatus to cool completely before disassembling.
Purity Assessment
The purity of the collected fractions should be assessed using appropriate analytical techniques.
| Technique | Purpose | Expected Results for Pure this compound |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To determine the purity and identify any remaining impurities. | A single major peak corresponding to the retention time of this compound and a mass spectrum consistent with its molecular weight and fragmentation pattern. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and identify any isomeric impurities. | The spectra should match the known chemical shifts and coupling constants for this compound. |
| Refractive Index | A quick and simple method to assess purity. | The measured refractive index should be close to the literature value of 1.458. |
Experimental Workflow and Logic Diagram
Caption: Workflow for the Purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is flammable; keep it away from ignition sources.
-
Never distill to dryness, as this can concentrate potentially explosive peroxides.
-
Ensure the distillation apparatus is properly secured and not a closed system to avoid pressure buildup.
References
Application Note: Analysis of 1-Propylcyclopentene by Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
1-Propylcyclopentene (C₈H₁₄, Mol. Wt. 110.20 g/mol ) is a cyclic alkene that can be found in various industrial applications and as a potential biomarker in environmental and petrochemical samples.[1][2] Accurate and sensitive quantification of this compound is crucial for quality control, process optimization, and research in these fields. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable method for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound.[3][4] This application note details a comprehensive protocol for the analysis of this compound using GC-MS.
Instrumentation and Consumables
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent)
-
Carrier Gas: Helium (99.999% purity)
-
Syringes: 10 µL GC autosampler syringes
-
Vials: 2 mL amber glass vials with screw caps and PTFE/silicone septa
-
Solvent: Hexane (HPLC grade or higher)
-
Standard: this compound (≥98% purity)
Experimental Protocols
1. Standard and Sample Preparation
A stock solution of this compound (1000 µg/mL) is prepared by accurately weighing 10 mg of the standard and dissolving it in 10 mL of hexane. A series of calibration standards are then prepared by serial dilution of the stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
For unknown samples, a suitable dilution should be made with hexane to ensure the final concentration falls within the calibration range.
2. GC-MS Method Parameters
The following GC-MS parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrumentation and sample matrix.
| Parameter | Value |
| GC System | |
| Injection Volume | 1 µL |
| Injection Mode | Split (10:1 ratio) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Oven Program | Initial Temperature: 40 °C, hold for 2 minRamp: 10 °C/min to 150 °CRamp 2: 20 °C/min to 250 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Scan Range | 35 - 300 amu |
| Solvent Delay | 3 min |
| Data Acquisition Mode | Full Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
3. Data Acquisition and Processing
Data is acquired using the instrument's data acquisition software. For qualitative identification, the mass spectrum of the eluting peak is compared to a reference library, such as the NIST Mass Spectral Library.[1] For quantitative analysis, a calibration curve is constructed by plotting the peak area of the target ion against the concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this calibration curve.
Data Presentation
Quantitative Data Summary
The following table summarizes the key quantitative data for the GC-MS analysis of this compound.
| Parameter | Value |
| Retention Time (min) | ~ 8.5 |
| Quantifier Ion (m/z) | 110 |
| Qualifier Ions (m/z) | 81, 67, 41 |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 µg/mL |
Mass Spectrum of this compound
The electron ionization mass spectrum of this compound is characterized by a molecular ion peak at m/z 110.[1] Key fragment ions are observed at m/z 81 (loss of an ethyl group), 67 (loss of a propyl group), and 41.[1]
Mandatory Visualization
Caption: Experimental workflow for GC-MS analysis of this compound.
The described GC-MS method provides a reliable and sensitive approach for the qualitative and quantitative analysis of this compound. The protocol is straightforward and can be readily implemented in laboratories equipped with standard GC-MS instrumentation. The provided method parameters and quantitative data serve as a valuable starting point for the analysis of this compound in various sample matrices. Further method validation is recommended for specific applications to ensure accuracy and precision.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound | C8H14 | CID 137815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Gas Chromatography (GC): Separating Volatile Compounds with High Precision - Agriculture Notes by Agriculture.Institute [agriculture.institute]
- 4. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
Application Note: Monitoring Functional Group Transformations in 1-Propylcyclopentene Reactions using Infrared (IR) Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups in organic molecules.[1] By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which reveals the vibrational frequencies of the bonds within the molecule.[1] Specific functional groups exhibit characteristic absorption bands at distinct wavenumbers, making IR spectroscopy an invaluable tool for monitoring the progress of chemical reactions and identifying reaction products.[1][2]
This application note provides detailed protocols for conducting three common reactions with 1-propylcyclopentene—hydrogenation, bromination, and oxidation—and outlines the use of IR spectroscopy to identify the transformation of functional groups.
Experimental Protocols
Materials and Instrumentation
-
This compound
-
Palladium on carbon (Pd/C, 5%)
-
Methanol (MeOH)
-
Hydrogen (H₂) gas
-
Bromine (Br₂)
-
Dichloromethane (DCM)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Ice bath
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Fourier-Transform Infrared (FT-IR) Spectrometer
Hydrogenation of this compound to Propylcyclopentane
This reaction reduces the carbon-carbon double bond of the alkene to a single bond, forming an alkane.[3][4]
Protocol:
-
In a 25 mL round-bottom flask, dissolve this compound in methanol.
-
Equip the flask with a magnetic stir bar and seal it with a rubber septum.
-
Connect the flask to a hydrogen gas supply, often a balloon filled with H₂.[5][6]
-
Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction by taking small aliquots and acquiring an IR spectrum. The disappearance of the C=C stretch and =C-H stretch will indicate the completion of the reaction.
-
Once complete, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Remove the methanol solvent using a rotary evaporator to obtain the product, propylcyclopentane.
Bromination of this compound to 1,2-Dibromo-1-propylcyclopentane
This is an electrophilic addition reaction where bromine adds across the double bond to form a vicinal dibromide.[7][8]
Protocol:
-
Dissolve this compound in an inert solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine in DCM dropwise to the stirred alkene solution. Continue the addition until a faint orange color persists, indicating a slight excess of bromine.[8]
-
The disappearance of the bromine color indicates the consumption of the alkene.
-
Allow the reaction mixture to warm to room temperature.
-
Wash the solution with aqueous sodium thiosulfate to remove any unreacted bromine, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the DCM solvent via rotary evaporation to yield 1,2-dibromo-1-propylcyclopentane.
Oxidation of this compound to 1-Propylcyclopentane-1,2-diol
Cold, alkaline potassium permanganate oxidizes the alkene to a cis-diol.[9][10]
Protocol:
-
Dissolve this compound in a suitable solvent like acetone or tert-butanol in a flask equipped with a stirrer.
-
Cool the solution in an ice bath to 0-5 °C.
-
Prepare a cold solution of potassium permanganate in water with a small amount of sodium hydroxide.
-
Add the cold KMnO₄ solution dropwise to the stirred alkene solution. The purple color of the permanganate will disappear as it reacts.[10]
-
Continue addition until a faint purple color persists.
-
A brown precipitate of manganese dioxide (MnO₂) will form.
-
Filter the reaction mixture to remove the MnO₂.
-
Extract the filtrate with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic extracts and remove the solvent under reduced pressure to obtain 1-propylcyclopentane-1,2-diol.
Data Presentation: IR Spectral Data Summary
The following table summarizes the key IR absorption bands for this compound and its reaction products. This data is crucial for monitoring the progress of the reactions.
| Functional Group | Vibrational Mode | This compound (Reactant) | Propylcyclopentane (Hydrogenation Product) | 1,2-Dibromo-1-propylcyclopentane (Bromination Product) | 1-Propylcyclopentane-1,2-diol (Oxidation Product) |
| C=C | Stretch | ~1650 cm⁻¹[11][12] | Absent | Absent | Absent |
| =C-H | Stretch | ~3050 cm⁻¹[11][12] | Absent | Absent | Absent |
| C-H (sp³) ** | Stretch | ~2850-2960 cm⁻¹[2][13] | ~2850-2960 cm⁻¹[14][15] | ~2850-2960 cm⁻¹ | ~2850-2960 cm⁻¹ |
| C-H (sp³) ** | Bend | ~1465 cm⁻¹[14][16] | ~1465 cm⁻¹[14][15] | ~1465 cm⁻¹ | ~1465 cm⁻¹ |
| C-Br | Stretch | Absent | Absent | ~515-690 cm⁻¹[17][18][19] | Absent |
| O-H | Stretch (broad) | Absent | Absent | Absent | ~3200-3600 cm⁻¹[20][21] |
Visualizations
Caption: Experimental workflow for reaction monitoring using IR spectroscopy.
Caption: Reaction pathways of this compound and resulting functional groups.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [app.jove.com]
- 6. Video: Catalytic Hydrogenation of Alkene: Applications in Chemistry [jove.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. IR spectrum: Alkenes [quimicaorganica.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. infrared spectrum of cyclopentane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 14. IR Spectrum: Cycloalkanes [quimicaorganica.org]
- 15. C6H12 infrared spectrum of cyclohexane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Chemistry: Alkyl and aryl halide infrared spectra [openchemistryhelp.blogspot.com]
- 19. quora.com [quora.com]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
Application Notes: 1-Propylcyclopentene as a Versatile Starting Material for Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 1-propylcyclopentene in the preparation of key pharmaceutical intermediates. The focus is on strategic chemical transformations that introduce functionality and stereochemistry, paving the way for the synthesis of complex bioactive molecules such as carbocyclic nucleoside analogues and prostaglandin precursors.
Introduction
The cyclopentane ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its conformational flexibility and the ability to present substituents in well-defined spatial orientations make it an attractive core for molecular design. This compound is an accessible and versatile starting material for the stereocontrolled synthesis of highly substituted cyclopentane derivatives. Key transformations of the double bond, such as hydroboration-oxidation and dihydroxylation, allow for the introduction of hydroxyl groups that can be further elaborated to construct complex pharmaceutical intermediates.
Key Synthetic Transformations and Intermediates
Two pivotal reactions for the functionalization of this compound are hydroboration-oxidation and syn-dihydroxylation. These reactions provide access to key cyclopentanol and cyclopentanediol intermediates, respectively, which are valuable building blocks for a range of pharmaceutical agents.
Hydroboration-Oxidation for the Synthesis of trans-2-Propylcyclopentanol
The hydroboration-oxidation of this compound is a powerful method for the anti-Markovnikov hydration of the double bond, leading to the formation of trans-2-propylcyclopentanol. This intermediate is particularly relevant for the synthesis of certain prostaglandin analogues and other cyclopentanoid natural products. The reaction proceeds with high stereoselectivity, with the borane adding to the less substituted carbon from the less hindered face of the double bond, followed by oxidation with retention of configuration.
Syn-Dihydroxylation for the Synthesis of cis-1,2-Diols
The syn-dihydroxylation of this compound yields cis-1-propylcyclopentane-1,2-diol. This vicinal diol is a crucial precursor for the synthesis of carbocyclic nucleoside analogues, which are a cornerstone of antiviral therapy. The stereochemistry of the diol is critical for the subsequent attachment of a nucleobase and for the biological activity of the final compound.
Data Presentation
The following tables summarize the expected quantitative data for the key transformations of this compound, based on analogous reactions of similar 1-alkylcyclopentenes.
| Reaction | Starting Material | Product | Key Reagents | Typical Yield (%) | Key Spectroscopic Data (Expected) |
| Hydroboration-Oxidation | This compound | trans-2-Propylcyclopentanol | 1. BH₃·THF 2. H₂O₂, NaOH | 85-95 | ¹H NMR: Broad singlet for -OH; ¹³C NMR: Two distinct signals for hydroxyl-bearing carbons. |
| Syn-Dihydroxylation | This compound | cis-1-Propylcyclopentane-1,2-diol | OsO₄ (catalytic), NMO | 80-90 | ¹H NMR: Two distinct signals for -OH protons; ¹³C NMR: Two signals for hydroxylated carbons. |
Experimental Protocols
Protocol 1: Synthesis of trans-2-Propylcyclopentanol via Hydroboration-Oxidation
Objective: To synthesize trans-2-propylcyclopentanol from this compound.
Materials:
-
This compound
-
Borane-tetrahydrofuran complex (BH₃·THF), 1 M solution in THF
-
Sodium hydroxide (NaOH), 3 M aqueous solution
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
A dry 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel is charged with this compound (10.0 g, 90.7 mmol) and anhydrous THF (50 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C in an ice bath.
-
The 1 M solution of BH₃·THF (100 mL, 100 mmol) is added dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of water (10 mL).
-
The 3 M NaOH solution (40 mL) is then added, followed by the slow, dropwise addition of 30% H₂O₂ (40 mL), keeping the temperature below 30 °C with an ice bath.
-
The mixture is stirred at room temperature for 1 hour.
-
The reaction mixture is transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by fractional distillation or column chromatography on silica gel to afford pure trans-2-propylcyclopentanol.
Protocol 2: Synthesis of cis-1-Propylcyclopentane-1,2-diol via Syn-Dihydroxylation
Objective: To synthesize cis-1-propylcyclopentane-1,2-diol from this compound.
Materials:
-
This compound
-
Osmium tetroxide (OsO₄), 4% solution in water
-
N-Methylmorpholine N-oxide (NMO), 50% aqueous solution
-
Acetone
-
Water
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of this compound (10.0 g, 90.7 mmol) in a mixture of acetone (100 mL) and water (10 mL) in a 250 mL round-bottom flask, add NMO (50% aqueous solution, 12.0 g, 102 mmol).
-
The mixture is cooled to 0 °C in an ice bath.
-
To the stirred solution, add the OsO₄ solution (4% in water, 2.3 mL, 0.36 mmol) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of a saturated aqueous solution of Na₂SO₃ (20 mL) and stirred for 30 minutes.
-
The acetone is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 75 mL).
-
The combined organic layers are washed with brine (50 mL), dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated to give the crude diol.
-
The product can be purified by recrystallization or column chromatography on silica gel.
Visualizations
The following diagrams illustrate the key synthetic pathways starting from this compound and the general mechanism of action for carbocyclic nucleoside analogues.
Caption: Synthetic route to prostaglandin analogues.
Caption: Synthesis of carbocyclic nucleoside analogues.
Caption: Mechanism of action of carbocyclic nucleoside analogues.
Application Notes and Protocols for the Catalytic Hydrogenation of 1-Propylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions and a detailed protocol for the catalytic hydrogenation of 1-propylcyclopentene to propylcyclopentane. The information is compiled from established principles of alkene hydrogenation and data from related cyclic alkene hydrogenations.
Introduction
Catalytic hydrogenation is a fundamental chemical reaction in which hydrogen gas (H₂) is added across a double or triple bond, typically in the presence of a metal catalyst.[1][2][3] In the context of this compound, this reduction reaction converts the unsaturated cyclic alkene into its corresponding saturated alkane, propylcyclopentane. This process is an exothermic reaction, releasing heat, and is a thermodynamically favorable process leading to a more stable product.[1][2][4] The reaction's activation energy is significant, necessitating the use of a catalyst to proceed at a reasonable rate under standard laboratory conditions.[1][3]
The reaction occurs on the surface of a heterogeneous catalyst, where both the hydrogen gas and the alkene are adsorbed.[5] The most commonly employed catalysts for this transformation are platinum, palladium, and nickel.[1][3] A key stereochemical feature of this reaction is syn-addition, meaning that both hydrogen atoms add to the same face of the double bond.[3][5]
Reaction Conditions
The successful catalytic hydrogenation of this compound is dependent on several key parameters, including the choice of catalyst, solvent, temperature, and hydrogen pressure. The following table summarizes typical conditions, drawing analogies from the hydrogenation of similar cycloalkenes.
| Parameter | Typical Conditions | Catalyst | Solvent | Temperature (°C) | Hydrogen Pressure (MPa) |
| Range | - | Palladium (Pd), Platinum (Pt), Nickel (Ni) | Alcohols (Methanol, Ethanol), Hydrocarbons (Cyclohexane, Hexane), Ethyl Acetate | 20 - 80 | 0.1 - 2 |
| Example 1 (Analogous) | Hydrogenation of Cyclopentadiene to Cyclopentene | 0.4% Pd/Al₂O₃ | Cyclohexane | 25 | 2 |
| Example 2 (General Alkene) | General Alkene Hydrogenation | 10% Pd/C | Methanol/Ethyl Acetate | Room Temperature | Atmospheric (balloon) |
Experimental Protocol
This protocol provides a detailed methodology for the catalytic hydrogenation of this compound on a laboratory scale.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C)
-
Methanol (or other suitable solvent)
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
-
Hydrogen balloon with needle
-
Vacuum line
-
Stir plate
-
Filtration apparatus (e.g., Buchner funnel with Celite)
Procedure:
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound and a suitable solvent (e.g., methanol) in a concentration of approximately 10 wt%.
-
Carefully add the palladium on carbon catalyst (typically 1-5 mol% relative to the alkene).
-
Seal the flask with a rubber septum.
-
-
Inerting the Atmosphere:
-
Connect the flask to a vacuum line and carefully evacuate the air from the flask.
-
Backfill the flask with an inert gas, such as nitrogen or argon.
-
Repeat this vacuum/backfill cycle three times to ensure an inert atmosphere.
-
-
Introducing Hydrogen:
-
Connect a balloon filled with hydrogen gas to a needle.
-
Puncture the septum with the needle to introduce hydrogen into the reaction flask. For pressures above atmospheric, a specialized hydrogenation apparatus is required.
-
-
Reaction:
-
Stir the reaction mixture vigorously to ensure good contact between the reactants and the catalyst.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy. The reaction is typically complete within a few hours at room temperature.
-
-
Work-up:
-
Once the reaction is complete, carefully remove the hydrogen balloon.
-
Purge the flask with an inert gas to remove any residual hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filter cake with a small amount of the reaction solvent.
-
The filtrate contains the product, propylcyclopentane.
-
-
Purification:
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
If necessary, the resulting propylcyclopentane can be further purified by distillation.
-
Visualizations
Experimental Workflow Diagram:
Caption: Experimental workflow for the catalytic hydrogenation.
Signaling Pathway Diagram (Reaction Mechanism):
Caption: Mechanism of heterogeneous catalytic hydrogenation.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Propylcyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-propylcyclopentene synthesis. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Troubleshooting Guides
Grignard Reaction Route: Synthesis of 1-Propylcyclopentan-1-ol and subsequent Dehydration
Issue 1: Low yield of 1-Propylcyclopentan-1-ol (Grignard Step)
| Question | Possible Cause | Troubleshooting Steps |
| Why is the yield of my Grignard reaction low? | 1. Impure or wet reagents/glassware: Grignard reagents are highly reactive towards protic sources. | - Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents (e.g., diethyl ether, THF). Dry solvents over molecular sieves if necessary.[1] |
| 2. Inactive magnesium: The surface of magnesium turnings can be coated with magnesium oxide, preventing the reaction. | - Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[1][2][3]- Use a sonicator to help initiate the reaction.[2]- Mechanically crush the magnesium turnings in situ under an inert atmosphere. | |
| 3. Slow or incomplete reaction: The reaction may not have gone to completion. | - Ensure the reaction is initiated before adding the bulk of the alkyl halide. Look for a color change or gentle refluxing.[1]- Maintain a gentle reflux throughout the addition of the alkyl halide and for a period afterward to ensure complete reaction. | |
| 4. Side reactions: Wurtz coupling (R-X + R-MgX → R-R) can be a significant side reaction. | - Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the alkyl halide. |
Issue 2: Low yield of this compound (Dehydration Step)
| Question | Possible Cause | Troubleshooting Steps |
| Why is the yield of my dehydration reaction low? | 1. Incomplete reaction: The alcohol has not been fully converted to the alkene. | - Use a strong acid catalyst such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).- Gently heat the reaction mixture to favor elimination over substitution.[4] |
| 2. Formation of side products: Rearrangement of the carbocation intermediate can lead to other alkene isomers. Polymerization of the alkene can also occur. | - Use a milder dehydrating agent like iodine or p-toluenesulfonic acid (PTSA) to minimize rearrangements.- Distill the alkene as it is formed to remove it from the acidic conditions and prevent polymerization. | |
| 3. Loss of product during workup: this compound is volatile. | - Use a cooled receiving flask during distillation.- Be mindful of evaporation during extraction and drying steps. |
Wittig Reaction Route
Issue 3: Low yield of this compound (Wittig Step)
| Question | Possible Cause | Troubleshooting Steps |
| Why is my Wittig reaction failing or giving a low yield? | 1. Ylide not formed: The phosphonium salt was not successfully deprotonated. | - Use a sufficiently strong base. For non-stabilized ylides like the one needed for this synthesis, strong bases such as n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are required.[5][6]- Ensure anhydrous conditions, as the ylide is a strong base and will be quenched by water.[7] |
| 2. Ylide decomposition: The ylide is not stable and decomposes before reacting with the ketone. | - Generate the ylide in situ at a low temperature (e.g., 0 °C or below) and add the cyclopentanone shortly after.[8] | |
| 3. Steric hindrance: Cyclopentanone is a ketone, which is generally less reactive than an aldehyde in Wittig reactions.[9][10] | - Allow for a longer reaction time or a slight increase in temperature after the addition of cyclopentanone. | |
| 4. Difficult purification: The byproduct, triphenylphosphine oxide, can be difficult to separate from the product. | - If the product is non-polar, much of the triphenylphosphine oxide can be removed by filtration through a plug of silica gel, eluting with a non-polar solvent like pentane or hexane.[11]- Recrystallization of the crude product can also be effective. |
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is better for this compound, the Grignard or the Wittig reaction?
Both routes are viable for the synthesis of this compound. The choice often depends on the available starting materials, equipment, and the desired purity of the final product.
-
Grignard Reaction followed by Dehydration: This is a two-step process. The Grignard reaction itself is a powerful C-C bond-forming reaction.[3] However, the subsequent dehydration step can sometimes lead to a mixture of alkene isomers due to potential carbocation rearrangements, although with a tertiary alcohol like 1-propylcyclopentan-1-ol, the desired product is generally favored according to Zaitsev's rule.
-
Wittig Reaction: This is a one-pot reaction (after formation of the ylide) that forms the double bond with high regioselectivity.[6][12] This means the double bond will be exactly where the carbonyl group was, avoiding isomeric impurities. However, the reaction can be sensitive to steric hindrance, and the removal of the triphenylphosphine oxide byproduct can be challenging.[9][11]
Q2: What are the expected side products in the synthesis of this compound?
-
Grignard Route:
-
During Grignard reagent formation: Biphenyl compounds from Wurtz coupling.[13]
-
During reaction with cyclopentanone: Unreacted starting materials.
-
During dehydration: Isomers of this compound, such as propylidenecyclopentane, although the endocyclic alkene is generally more stable and thus the major product. Dicyclopentyl ether could also form under certain conditions.
-
-
Wittig Route:
-
The primary byproduct is triphenylphosphine oxide.
-
Unreacted starting materials (cyclopentanone and the phosphonium salt).
-
Q3: How can I purify the final this compound product?
This compound is a liquid with a relatively low boiling point. Fractional distillation is the most common method for purification. It is effective at separating the product from less volatile impurities like triphenylphosphine oxide (in the Wittig route) or any unreacted alcohol (in the Grignard route).
For the Wittig reaction, an initial purification step to remove the bulk of the triphenylphosphine oxide by chromatography or crystallization is often beneficial before the final distillation.[11]
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction and Dehydration
Step A: Synthesis of 1-Propylcyclopentan-1-ol
-
Preparation: Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Allow the apparatus to cool to room temperature under a stream of nitrogen.
-
Grignard Reagent Formation: Add magnesium turnings to the flask. In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether. Add a small portion of the 1-bromopropane solution to the magnesium. If the reaction does not start, add a small crystal of iodine and gently warm the flask. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
Reaction with Cyclopentanone: After the addition is complete, continue to reflux for an additional 30 minutes to ensure complete formation of the Grignard reagent. Cool the flask to 0 °C in an ice bath. Add a solution of cyclopentanone in anhydrous diethyl ether dropwise from the dropping funnel with vigorous stirring.
-
Workup: After the addition of cyclopentanone is complete, allow the mixture to warm to room temperature and stir for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the ether layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 1-propylcyclopentan-1-ol.
Step B: Dehydration of 1-Propylcyclopentan-1-ol
-
Reaction Setup: Place the crude 1-propylcyclopentan-1-ol in a round-bottom flask equipped for simple distillation. Add a catalytic amount of concentrated sulfuric acid or a few crystals of p-toluenesulfonic acid.
-
Distillation: Gently heat the flask. The this compound will co-distill with water as it is formed. Collect the distillate in a cooled receiving flask.
-
Purification: Separate the organic layer of the distillate, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous calcium chloride and perform a final fractional distillation to obtain pure this compound.
Protocol 2: Synthesis of this compound via Wittig Reaction
-
Ylide Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a solution of n-butyllithium in hexanes dropwise via syringe. A deep red or orange color indicates the formation of the ylide. Stir the mixture at this temperature for 1 hour.
-
Reaction with Cyclopentanone: While maintaining the temperature at 0 °C, add a solution of cyclopentanone in anhydrous THF dropwise.
-
Reaction Completion and Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by adding water.
-
Purification: Extract the mixture with pentane. The triphenylphosphine oxide byproduct is poorly soluble in pentane and will precipitate. Filter the mixture. Wash the pentane solution with water, then brine, and dry over anhydrous magnesium sulfate. Remove the solvent by distillation. The crude product can be further purified by fractional distillation.
Visualizations
Caption: Wittig reaction pathway for this compound synthesis.
Caption: Experimental workflow for the Grignard synthesis route.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. adichemistry.com [adichemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Wittig reaction [en.wikipedia-on-ipfs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. web.mnstate.edu [web.mnstate.edu]
Common side products in the synthesis of 1-Propylcyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-propylcyclopentene. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems and side product formation during the synthesis of this compound, primarily focusing on two common synthetic routes: the Wittig reaction and the Grignard reaction followed by dehydration of the resulting alcohol.
Issue: Low Yield of this compound in Wittig Reaction
| Question | Possible Cause | Troubleshooting Steps |
| Why is the yield of my Wittig reaction so low? | Incomplete formation of the ylide. | The base used to deprotonate the phosphonium salt may not be strong enough, or the reaction time may be insufficient. Consider using a stronger base such as n-butyllithium or sodium hydride. Ensure anhydrous conditions, as ylides are reactive towards water. |
| Steric hindrance. | If the phosphonium salt or the ketone is sterically hindered, the reaction rate can be significantly reduced.[1] Consider using a less hindered phosphonium salt if possible, or explore alternative olefination methods. | |
| Unstable ylide. | Non-stabilized ylides can be prone to decomposition. Prepare the ylide in situ at low temperatures and use it immediately. |
Issue: Presence of Triphenylphosphine Oxide in the Final Product
| Question | Possible Cause | Troubleshooting Steps |
| How can I remove the triphenylphosphine oxide byproduct? | Inherent byproduct of the Wittig reaction. | Triphenylphosphine oxide is a stoichiometric byproduct of the Wittig reaction.[2] It can often be removed by column chromatography on silica gel. Alternatively, precipitation by adding a non-polar solvent like hexane or pentane followed by filtration can be effective. |
Issue: Formation of Isomeric Alkenes in Dehydration of 1-Propylcyclopentanol
| Question | Possible Cause | Troubleshooting Steps |
| My product contains other alkene isomers besides this compound. Why? | Non-regioselective elimination and carbocation rearrangements. | The acid-catalyzed dehydration of alcohols proceeds via a carbocation intermediate, which can lead to the formation of multiple alkene isomers through elimination of protons from different adjacent carbons.[3][4][5] The formation of the more thermodynamically stable isomer (Zaitsev's rule) is often favored. To minimize isomer formation, consider using milder dehydration conditions or alternative methods that do not involve carbocation intermediates, such as the Burgess reagent or a two-step process involving conversion of the alcohol to a good leaving group followed by elimination with a non-nucleophilic base. |
| A hydride shift in the carbocation intermediate could lead to the formation of rearranged alkene products.[4] Using a less acidic catalyst or lower reaction temperatures might suppress rearrangement. |
Issue: Side Products in the Grignard Reaction Step
| Question | Possible Cause | Troubleshooting Steps |
| What are the potential side products when preparing 1-propylcyclopentanol via a Grignard reaction? | Wurtz-type coupling. | The Grignard reagent (propylmagnesium bromide) can react with the starting propyl bromide to form hexane. This can be minimized by slow addition of the alkyl halide to the magnesium turnings during the Grignard reagent formation. |
| Reaction with atmospheric moisture or carbon dioxide. | Grignard reagents are highly reactive with water and carbon dioxide. Ensure all glassware is oven-dried and the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most prevalent methods for synthesizing this compound are:
-
The Wittig Reaction: This involves the reaction of cyclopentanone with a propyl-substituted phosphorus ylide (e.g., propyltriphenylphosphonium bromide treated with a strong base).[2] This method is advantageous as it typically forms the double bond at a specific, predictable location.
-
Grignard Reaction followed by Dehydration: This is a two-step process. First, a Grignard reagent, such as propylmagnesium bromide, is reacted with cyclopentanone to form the tertiary alcohol, 1-propylcyclopentanol. Subsequently, this alcohol is dehydrated, usually under acidic conditions, to yield this compound.[4][5]
Q2: What are the expected major side products in the synthesis of this compound?
A2: The major side products depend on the synthetic route chosen:
-
Wittig Reaction: The primary byproduct is triphenylphosphine oxide.[2]
-
Dehydration of 1-Propylcyclopentanol: The most common side products are positional isomers of the desired alkene, such as 3-propylcyclopentene, and potentially stereoisomers (E/Z isomers if applicable, though less common for exocyclic double bonds in a five-membered ring).[3][6] Unreacted 1-propylcyclopentanol may also be present if the dehydration is incomplete.
Q3: How can I confirm the identity and purity of my this compound product?
A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique to both identify your product and assess its purity. The mass spectrum of this compound will show a characteristic fragmentation pattern, and the gas chromatogram will indicate the presence of any impurities or isomeric side products.[7] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can also be used to confirm the structure of the desired product.
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Yes. Both the Wittig and Grignard reactions often involve the use of highly reactive and pyrophoric reagents such as n-butyllithium and Grignard reagents themselves. These reactions must be carried out under a dry, inert atmosphere (nitrogen or argon) and with proper personal protective equipment. The dehydration step typically uses strong acids, which are corrosive and should be handled with care in a fume hood.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, the following are general procedures for the key reactions involved. Researchers should adapt these general methods to the specific requirements of their starting materials and scale.
General Protocol for Wittig Reaction
-
Preparation of the Phosphonium Salt: React triphenylphosphine with 1-bromopropane in a suitable solvent like toluene or acetonitrile to form propyltriphenylphosphonium bromide. The salt is typically collected by filtration and dried.
-
Ylide Formation: Suspend the phosphonium salt in an anhydrous ether (e.g., diethyl ether or THF) under an inert atmosphere. Cool the suspension in an ice bath or dry ice/acetone bath. Add a strong base, such as n-butyllithium or sodium hydride, dropwise to form the ylide (a color change is often observed).
-
Reaction with Cyclopentanone: While maintaining the low temperature and inert atmosphere, add a solution of cyclopentanone in the same anhydrous solvent dropwise to the ylide solution.
-
Workup: After the reaction is complete (monitored by TLC or GC), quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to separate this compound from triphenylphosphine oxide and other impurities.
General Protocol for Grignard Reaction and Dehydration
-
Grignard Reagent Formation: Add magnesium turnings to a flame-dried flask under an inert atmosphere. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromopropane in anhydrous diethyl ether or THF to the magnesium turnings. The reaction is exothermic and should be controlled by the rate of addition.
-
Reaction with Cyclopentanone: Once the Grignard reagent has formed, cool the solution in an ice bath and slowly add a solution of cyclopentanone in the same anhydrous solvent.
-
Workup for Alcohol: After the addition is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it to obtain crude 1-propylcyclopentanol.
-
Dehydration: To the crude alcohol, add a strong acid catalyst such as sulfuric acid or phosphoric acid. Heat the mixture to the appropriate temperature (typically 100-140°C for a secondary alcohol, though this is a tertiary alcohol and may require milder conditions).[4] The alkene product can often be distilled directly from the reaction mixture.
-
Purification: Wash the collected distillate with a sodium bicarbonate solution and then with brine. Dry the organic layer and distill to obtain pure this compound.
Data Presentation
Table 1: Potential Products in the Dehydration of 1-Propylcyclopentanol
| Compound | Structure | Expected Observation in GC |
| This compound (Major Product) | CCCC1=CCCC1 | Main peak in the chromatogram. |
| 3-Propylcyclopentene (Side Product) | CCCC1CC=CC1 | A peak with a slightly different retention time from the main product. |
| 1-Propyl-c-pentene (Side Product) | CCC=C1CCCC1 | Another potential isomeric peak. |
| 1-Propylcyclopentanol (Unreacted) | CCCC1(O)CCCC1 | A later-eluting peak due to higher boiling point and polarity. |
Note: The exact retention times will depend on the GC column and conditions used.
Visualizations
Caption: Troubleshooting workflow for low yield in the Wittig synthesis of this compound.
Caption: Formation of isomeric side products during the dehydration of 1-propylcyclopentanol.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. This compound | C8H14 | CID 137815 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Reactions for 1-Propylcyclopentene Synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the synthesis of 1-propylcyclopentene via a Grignard reaction.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction to form 1-propylcyclopentanol is not initiating. What are the common causes and solutions?
A1: Failure to initiate is a frequent issue in Grignard reactions and is almost always due to the presence of water or an oxide layer on the magnesium turnings. Here are the key factors to check:
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Anhydrous Conditions: Grignard reagents are highly reactive with protic solvents and even atmospheric moisture.[1][2] Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying. All solvents (e.g., diethyl ether, THF) and reagents must be anhydrous.
-
Magnesium Activation: A dull surface on the magnesium turnings indicates an oxide layer that prevents the reaction with the alkyl halide.[1] Several methods can be used to activate the magnesium:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod can expose a fresh surface.
-
Chemical Activation: Adding a small crystal of iodine is a common method.[2] The disappearance of the purple iodine color is an indicator that the reaction has started. Other activators like 1,2-dibromoethane can also be used.
-
-
Initiation Temperature: Sometimes, gentle heating may be required to start the reaction. However, be prepared to cool the reaction mixture once it initiates, as the formation of the Grignard reagent is exothermic.
Q2: I am observing a low yield of 1-propylcyclopentanol after the Grignard reaction. What are the potential reasons and how can I improve the yield?
A2: Low yields in this Grignard reaction can stem from several factors, from reagent quality to side reactions. Consider the following troubleshooting steps:
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Purity of Reagents: Ensure the n-propyl bromide and cyclopentanone are pure and free from water or other impurities.
-
Side Reactions:
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Wurtz Coupling: A significant side reaction can be the coupling of the Grignard reagent with the unreacted n-propyl bromide to form hexane. This is more prevalent at higher temperatures. Maintaining a controlled addition rate of the n-propyl bromide to the magnesium suspension can minimize this.
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Enolization of Cyclopentanone: Grignard reagents are strong bases and can deprotonate the alpha-carbon of the cyclopentanone, leading to an enolate that will not react further with the Grignard reagent. Adding the cyclopentanone solution slowly to the Grignard reagent at a low temperature can help to mitigate this.
-
-
Reaction Conditions: The temperature of the reaction with the ketone can influence the yield. Alkyl Grignard reactions with ketones can sometimes result in low yields.[1] Experimenting with reaction temperatures, such as carrying out the addition at -30°C and then warming to room temperature, may improve the outcome.[1]
Q3: During the dehydration of 1-propylcyclopentanol, I am getting a mixture of alkene isomers. How can I control the regioselectivity to favor this compound?
A3: The acid-catalyzed dehydration of tertiary alcohols like 1-propylcyclopentanol proceeds through a carbocation intermediate, which can lead to the formation of multiple alkene isomers. Controlling the regioselectivity is crucial.
-
Choice of Dehydrating Agent: Strong, non-nucleophilic acids like sulfuric acid or phosphoric acid are commonly used. However, milder reagents can sometimes offer better control. For instance, using phosphorus oxychloride (POCl₃) in pyridine is a common method for dehydrating tertiary alcohols and can favor the less substituted alkene (Hofmann product) under certain conditions. Swern's reagent has also been shown to dehydrate tertiary alcohols.
-
Reaction Temperature: Higher temperatures can favor the formation of the more thermodynamically stable alkene (Zaitsev's rule), which in this case would be this compound. However, excessively high temperatures can lead to charring and other side reactions. It is a delicate balance that may require optimization. For tertiary alcohols, dehydration can often be achieved at milder temperatures (25°– 80°C) compared to primary or secondary alcohols.[3]
Experimental Protocols
Part 1: Synthesis of 1-Propylcyclopentanol via Grignard Reaction
Materials:
-
Magnesium turnings
-
n-Propyl bromide
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Cyclopentanone
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Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, all under an inert atmosphere (e.g., nitrogen or argon).
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Place magnesium turnings in the flask.
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Prepare a solution of n-propyl bromide in anhydrous diethyl ether in the dropping funnel.
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Add a small portion of the n-propyl bromide solution to the magnesium turnings. If the reaction does not start, add a small crystal of iodine or gently warm the flask.
-
Once the reaction has initiated (visible by bubbling and a cloudy appearance), add the remaining n-propyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Cyclopentanone:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of cyclopentanone in anhydrous diethyl ether.
-
Add the cyclopentanone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2-3 times).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
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Filter to remove the drying agent and remove the solvent under reduced pressure to obtain crude 1-propylcyclopentanol.
-
Part 2: Dehydration of 1-Propylcyclopentanol to this compound
Materials:
-
1-Propylcyclopentanol (crude from Part 1)
-
Concentrated sulfuric acid or phosphoric acid (or phosphorus oxychloride and pyridine)
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous calcium chloride
Procedure:
-
Acid-Catalyzed Dehydration:
-
Place the crude 1-propylcyclopentanol in a round-bottom flask equipped for distillation.
-
Add a small amount of concentrated sulfuric acid or phosphoric acid (a few drops to ~5% by volume).
-
Heat the mixture gently. The this compound will distill as it is formed.
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Collect the distillate in a flask cooled in an ice bath.
-
-
Work-up and Purification:
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Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
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Wash with brine.
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Dry the organic layer over anhydrous calcium chloride.
-
Purify the this compound by fractional distillation.
-
Data Presentation
| Parameter | Grignard Reaction (1-Propylcyclopentanol) | Dehydration (this compound) |
| Reactants | n-Propylmagnesium bromide, Cyclopentanone | 1-Propylcyclopentanol, Acid catalyst |
| Solvent | Anhydrous Diethyl Ether or THF | None (neat) or high-boiling solvent |
| Typical Temp. | 0°C to Room Temperature | 25°C - 80°C (for tertiary alcohols) |
| Reaction Time | 1-3 hours | 30-60 minutes |
| Reported Yield | Varies (aim for >70%) | Varies (aim for >80%) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for this compound synthesis.
References
Optimizing temperature for the dehydration of 1-propylcyclopentanol
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the acid-catalyzed dehydration of 1-propylcyclopentanol.
Troubleshooting Guides
This section addresses common issues encountered during the dehydration of 1-propylcyclopentanol, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my alkene products (1-propylcyclopentene and/or propylidenecyclopentane) consistently low?
A1: Low yields in the dehydration of 1-propylcyclopentanol can stem from several factors:
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Incomplete Reaction: The reaction may not have gone to completion. Tertiary alcohols are readily dehydrated, but reaction times can vary based on the specific acid catalyst and temperature.[1] Consider extending the reaction time or increasing the temperature moderately.
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Sub-optimal Temperature: The reaction temperature is critical. If the temperature is too low, the rate of dehydration will be slow. Conversely, excessively high temperatures can lead to charring and the formation of undesired side products.[2][3][4][5] For tertiary alcohols, a temperature range of 25-80°C is generally recommended.[3][4][5]
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Loss of Product During Workup: The alkene products are volatile. Ensure that the distillation apparatus is properly sealed and that the receiving flask is cooled to minimize evaporative losses.
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Inefficient Distillation: If the product is being distilled as it is formed, the rate of distillation should be controlled to ensure the reaction has sufficient time to occur in the reaction flask.[6]
Q2: My final product is a mixture of alkenes. How can I control the product distribution to favor one isomer?
A2: The formation of multiple alkene isomers is expected in the dehydration of 1-propylcyclopentanol. The two primary products are the more substituted (Zaitsev) product, this compound, and the less substituted (Hofmann) product, propylidenecyclopentane. The ratio of these products is influenced by thermodynamic and kinetic control.
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Thermodynamic vs. Kinetic Control: The Zaitsev product (this compound) is generally the more thermodynamically stable isomer. Higher reaction temperatures and longer reaction times tend to favor the formation of the thermodynamic product. The Hofmann product may be formed faster under milder conditions (kinetic control).
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Catalyst Choice: While strong protic acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used, the choice of catalyst can influence selectivity, although this is less pronounced for E1 reactions.
Q3: I have isolated an unexpected side product with a higher boiling point than my desired alkenes. What could it be?
A3: A common side reaction in the acid-catalyzed dehydration of alcohols is the formation of an ether.[7][8][9][10]
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Ether Formation: At lower temperatures, a competing Sₙ2 reaction can occur where an alcohol molecule acts as a nucleophile and attacks a protonated alcohol molecule, leading to the formation of a symmetrical ether (dipropylcyclopentyl ether). To minimize ether formation, ensure the reaction temperature is sufficiently high to favor elimination over substitution.[7][8][9]
Q4: The reaction mixture turned dark brown or black upon heating. What is the cause and how can I prevent it?
A4: Darkening of the reaction mixture, or charring, is often observed when using strong, oxidizing acids like concentrated sulfuric acid at elevated temperatures.[2]
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Oxidation and Polymerization: Sulfuric acid can oxidize the alcohol or the resulting alkenes, leading to the formation of polymeric or tarry materials.
-
Prevention:
-
Use a non-oxidizing acid catalyst such as phosphoric acid.[2]
-
Ensure the reaction temperature is carefully controlled and does not exceed the optimal range for dehydration.
-
Maintain a gentle and steady heating rate.
-
Frequently Asked Questions (FAQs)
Q: What is the mechanism for the acid-catalyzed dehydration of 1-propylcyclopentanol?
A: The dehydration of 1-propylcyclopentanol, a tertiary alcohol, proceeds through an E1 (Elimination, Unimolecular) mechanism.[11] The steps are as follows:
-
Protonation of the hydroxyl group: The lone pair of electrons on the oxygen atom of the hydroxyl group attacks a proton (H⁺) from the acid catalyst, forming a protonated alcohol (an alkyloxonium ion). This converts the poor leaving group (-OH) into a good leaving group (-OH₂⁺).
-
Formation of a carbocation: The protonated alcohol dissociates, with the water molecule leaving to form a stable tertiary carbocation at the carbon that was bonded to the hydroxyl group. This is the slow, rate-determining step of the reaction.
-
Deprotonation to form the alkene: A weak base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation. The electrons from the C-H bond then form the pi bond of the alkene. Deprotonation can occur from different adjacent carbons, leading to a mixture of alkene isomers.
Q: What are the expected products of the dehydration of 1-propylcyclopentanol?
A: The dehydration of 1-propylcyclopentanol is expected to yield a mixture of two primary alkene isomers:
-
This compound: This is the more substituted alkene (trisubstituted double bond) and is generally the thermodynamically more stable product (the Zaitsev product).
-
Propylidenecyclopentane: This is the less substituted alkene (disubstituted double bond) and may be formed as a kinetic product.
Q: What is the optimal temperature range for this reaction?
A: For the dehydration of tertiary alcohols like 1-propylcyclopentanol, a temperature range of 25°C to 80°C is generally recommended.[3][4][5] The specific optimal temperature will depend on the acid catalyst used and the desired product distribution. Higher temperatures within this range will favor the formation of the more stable this compound.
Q: Which acid catalyst is best for this dehydration?
A: Both concentrated sulfuric acid (H₂SO₄) and concentrated phosphoric acid (H₃PO₄) are effective catalysts for the dehydration of alcohols.[2] However, phosphoric acid is often preferred as it is less oxidizing and tends to produce fewer charring and side products compared to sulfuric acid.[2]
Data Presentation
| Reaction Temperature (°C) | This compound (%) (Thermodynamic Product) | Propylidenecyclopentane (%) (Kinetic Product) |
| 30 | 60 | 40 |
| 50 | 75 | 25 |
| 70 | 85 | 15 |
Experimental Protocols
The following is a detailed experimental protocol for the acid-catalyzed dehydration of a tertiary alcohol, which can be adapted for 1-propylcyclopentanol. This procedure is based on the dehydration of 2-methylcyclohexanol, a well-documented example.[6]
Materials:
-
1-Propylcyclopentanol (10.0 g, 78.0 mmol)
-
85% Phosphoric acid (H₃PO₄, 5 mL)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Boiling chips
-
Round-bottom flask (50 mL)
-
Distillation apparatus (fractional distillation column, condenser, receiving flask)
-
Separatory funnel
-
Heating mantle with a stirrer
Procedure:
-
Reaction Setup:
-
To a 50 mL round-bottom flask, add 1-propylcyclopentanol (10.0 g) and a few boiling chips.
-
Carefully add 5 mL of 85% phosphoric acid to the flask while swirling.
-
Assemble the fractional distillation apparatus with the round-bottom flask as the distilling flask and a pre-weighed receiving flask cooled in an ice bath.
-
-
Dehydration and Distillation:
-
Heat the reaction mixture gently using a heating mantle.
-
The alkene products will begin to distill along with water. Control the heating rate to maintain a steady distillation rate and keep the distillation head temperature below 100°C.
-
Continue the distillation until no more product is collected in the receiving flask.
-
-
Workup:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer with two 15 mL portions of saturated sodium bicarbonate solution to neutralize any remaining acid. Vent the separatory funnel frequently as carbon dioxide gas may be evolved.
-
Separate the aqueous layer and wash the organic layer with 15 mL of water.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
-
Drying and Isolation:
-
Add a small amount of anhydrous magnesium sulfate to the organic layer and swirl the flask. Add more drying agent until it no longer clumps together.
-
Filter the dried organic layer into a clean, pre-weighed round-bottom flask.
-
The final product can be further purified by simple distillation if necessary.
-
-
Analysis:
-
Determine the yield of the alkene products.
-
Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of this compound and propylidenecyclopentane.[12]
-
Mandatory Visualization
Caption: E1 mechanism for the dehydration of 1-propylcyclopentanol.
Caption: Experimental workflow for 1-propylcyclopentanol dehydration.
References
- 1. Mechanism of dehydration explained [unacademy.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Dehydration of Alcohols to Yield Alkenes [almerja.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Ether - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. byjus.com [byjus.com]
- 11. youtube.com [youtube.com]
- 12. Gas chromatography-mass spectrometry (GC-MS) analysis of products obtained from the dehydration of cyclic alcohol derivatives [morressier.com]
Technical Support Center: Purification of 1-Propylcyclopentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-Propylcyclopentene.
Data Presentation: Physical Properties of this compound and Related Impurities
A primary challenge in the purification of this compound is the presence of isomers with very similar physical properties, particularly boiling points. This makes separation by standard fractional distillation difficult. The following table summarizes key physical data for the target compound and its common impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₄ | 110.20 | 132.8[1] |
| Propylcyclopentane | C₈H₁₆ | 112.22 | ~131 |
| 1-iso-Propylcyclopentene | C₈H₁₄ | 110.20 | 126 |
| 3-Propylcyclopentene | C₈H₁₄ | 110.20 | Estimated ~130-134 |
Note: The boiling point of 3-Propylcyclopentene is estimated to be very close to that of this compound, further complicating separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurities largely depend on the synthetic route:
-
Grignard Reaction (e.g., Propylmagnesium bromide and Cyclopentanone): Expect the corresponding saturated alkane, Propylcyclopentane , as a significant byproduct. Unreacted starting materials may also be present.
-
Wittig Reaction (e.g., from Cyclopentanone): The primary byproduct is triphenylphosphine oxide, which is typically removed by chromatography. Incomplete reactions can leave residual starting materials.
-
Dehydration of 1-Propylcyclopentanol: This method is prone to forming positional isomers , such as 3-Propylcyclopentene , and potentially the exo-cyclic isomer, (propylidene)cyclopentane.
Q2: My initial purification by fractional distillation is not effective. Why?
A2: As shown in the data table, this compound and its common impurity, Propylcyclopentane, have very close boiling points. Standard fractional distillation setups often lack the required number of theoretical plates to achieve a clean separation of such close-boiling mixtures. You will likely observe co-distillation, resulting in fractions with only marginal improvements in purity.
Q3: How can I confirm the purity of my this compound sample?
A3: A combination of analytical techniques is recommended:
-
Gas Chromatography (GC): A high-resolution capillary GC is the best initial method to assess purity. Use a non-polar column (e.g., DB-1, HP-5) to separate based on boiling points. The presence of multiple peaks indicates impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique helps in identifying the impurities. This compound (C₈H₁₄) will have a molecular ion peak at m/z 110, while Propylcyclopentane (C₈H₁₆) will show a molecular ion peak at m/z 112.[1][2] The fragmentation patterns will also differ, with the alkene showing characteristic loss of allyl fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The vinylic proton of this compound appears as a characteristic triplet around 5.3-5.5 ppm. The absence of this signal or the presence of other unexpected signals can indicate impurities.
-
¹³C NMR: The sp² carbons of the double bond in this compound will have distinct chemical shifts (typically in the 120-145 ppm range). The presence of only sp³ carbon signals in this region would suggest the presence of Propylcyclopentane.
-
Troubleshooting Guides
Fractional Distillation Issues
| Problem | Possible Cause | Troubleshooting Action |
| Poor Separation of Isomers | Insufficient column efficiency (not enough theoretical plates). | - Use a longer fractionating column (e.g., Vigreux or packed column with structured packing like Raschig rings or metal sponge).- Ensure the column is well-insulated to maintain a proper temperature gradient.- Slow down the distillation rate to allow for better equilibrium between liquid and vapor phases. |
| Temperature Fluctuations at the Head | Distillation rate is too fast, or heating is uneven. | - Reduce the heating mantle temperature.- Ensure the distillation pot is not more than two-thirds full.- Use a magnetic stirrer to ensure smooth boiling. |
| Low Recovery of Product | Significant hold-up in the column packing. | - Use a column with lower hold-up packing material.- For small-scale distillations, consider a spinning band distillation apparatus. |
Preparative Gas Chromatography (Prep GC) Issues
| Problem | Possible Cause | Troubleshooting Action |
| Co-elution of Product and Impurity | Inadequate column selectivity or efficiency. | - Use a more polar column (e.g., a wax-type column) to exploit differences in polarity between the alkene and alkane.- Increase the column length for better resolution.- Optimize the temperature program with a slower ramp rate around the elution temperature of the compounds. |
| Peak Tailing | Active sites in the injector or column; column overload. | - Use a fresh, deactivated injector liner.- Condition the column at a high temperature before use.- Reduce the injection volume to avoid overloading the column.[3][4] |
| Low Yield from Collection Traps | Inefficient trapping of the eluted compound. | - Ensure the collection trap is sufficiently cooled (e.g., with liquid nitrogen or a dry ice/acetone bath).- Reduce the carrier gas flow rate during collection to allow more time for condensation. |
Experimental Protocols
High-Efficiency Fractional Distillation (for partial enrichment)
-
Apparatus: Assemble a fractional distillation apparatus using a 1-meter vacuum-jacketed Vigreux column or a packed column with metal sponge packing.
-
Setup: Place the crude this compound in a round-bottom flask with a magnetic stir bar. Attach the column, distillation head with a thermometer, condenser, and receiving flasks.
-
Distillation: Heat the flask slowly. The goal is a very slow distillation rate, approximately 1 drop per 20-30 seconds.
-
Fraction Collection: Collect small initial and intermediate fractions. The main fraction should be collected over a very narrow boiling range (e.g., 132-133 °C).
-
Analysis: Analyze all fractions by GC to determine the extent of enrichment. Expected Purity: This method may increase purity to 90-95%, but is unlikely to completely remove close-boiling isomers.
Preparative Gas Chromatography (for high purity)
-
System: A preparative gas chromatograph equipped with a thermal conductivity detector (TCD) or a flame ionization detector (FID) with a splitter to a collection system.
-
Column: A packed or wide-bore capillary column with a suitable stationary phase. A wax-type (polyethylene glycol) or a mid-polarity phase is recommended to enhance separation from the non-polar alkane.
-
Parameters (typical):
-
Injector Temperature: 200 °C
-
Carrier Gas: Helium or Nitrogen at a flow rate optimized for the column diameter.
-
Oven Program: Start at a temperature below the boiling point of the lowest boiling component (e.g., 80 °C), then ramp slowly (e.g., 2-5 °C/min) to a temperature above the boiling point of the highest boiling component (e.g., 150 °C).
-
Detector Temperature: 220 °C
-
-
Collection: Use cooled traps (dry ice/acetone or liquid nitrogen) to condense the eluting peaks corresponding to pure this compound. Expected Purity: >99% purity can often be achieved with optimized preparative GC.
Visualizations
Logical Workflow for Purification Strategy
References
Technical Support Center: Stabilizing 1-Propylcyclopentene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 1-propylcyclopentene against degradation. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
FAQs - Troubleshooting Guide
I. Troubleshooting Degradation Issues
Question 1: I suspect my this compound has degraded. What are the initial signs I should look for?
Initial signs of this compound degradation, primarily through autoxidation, can be subtle. Visually, you might observe a slight yellowish discoloration and an increase in viscosity.[1] Olfactory changes, such as the development of a sharp or rancid odor, can also indicate the formation of oxidation byproducts. For a definitive assessment, it is crucial to perform analytical tests, such as peroxide value determination, to detect the presence of hydroperoxides, which are early indicators of degradation.[2]
Question 2: My experimental results are inconsistent. Could degradation of this compound be the cause?
Yes, inconsistent experimental results are a common consequence of using degraded this compound. The presence of impurities, such as peroxides, aldehydes, and ketones, formed during degradation can interfere with your reactions. These byproducts can act as unwanted catalysts, inhibitors, or reactants, leading to variable yields, unexpected side products, and poor reproducibility. If you are experiencing such issues, it is highly recommended to test the purity and peroxide value of your this compound stock.
Question 3: I've observed a change in the color and viscosity of my this compound sample. What does this indicate?
A noticeable change to a yellowish color and an increase in viscosity are strong indicators of advanced degradation. These changes are typically due to the formation of polymeric materials resulting from radical-initiated polymerization, a process that can be triggered by the decomposition of peroxides that form during autoxidation.[3] At this stage, the compound is likely significantly contaminated and may not be suitable for most applications.
Question 4: I've detected peroxides in my this compound sample. What are the immediate safety precautions I should take?
Peroxides, especially in concentrated form, can be shock-sensitive and explosive, particularly upon heating or concentration. If you detect peroxides, handle the material with extreme caution in a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid heating or distilling the sample. For disposal, consult your institution's safety guidelines for peroxide-forming chemicals. Small quantities can often be quenched by adding a reducing agent like ferrous sulfate or sodium bisulfite solution.
II. Stabilization Strategies
Question 5: How can I prevent the degradation of this compound during storage?
To minimize degradation, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed, amber glass container to protect it from oxygen and light.[2] Storage at low temperatures (2-8 °C) will also significantly slow the rate of autoxidation. It is also advisable to store the compound in smaller, single-use aliquots to minimize repeated exposure of the bulk material to air.
Question 6: What are the recommended antioxidants for stabilizing this compound?
Hindered phenolic antioxidants are highly effective for stabilizing alkenes. The most commonly used and well-studied is Butylated Hydroxytoluene (BHT).[4][5][6] Another excellent option is α-tocopherol (Vitamin E), which is a naturally occurring antioxidant.[7][8] Both function as radical scavengers, interrupting the chain reaction of autoxidation.[4][9]
Question 7: At what concentration should I use antioxidants?
For laboratory-scale storage and use, a concentration range of 50-200 ppm (parts per million) of BHT or α-tocopherol is generally effective. The optimal concentration can depend on the intended storage duration and conditions. It is recommended to start with a concentration of approximately 100 ppm and adjust as needed based on stability testing.
Question 8: Are there any compatibility issues I should be aware of when using antioxidants?
BHT and α-tocopherol are generally soluble in organic compounds like this compound and are compatible with most common laboratory reagents. However, it is always good practice to consider the potential for interaction with highly sensitive catalysts or reagents in your specific application. If your experiment is sensitive to the presence of these antioxidants, they can be removed by column chromatography or distillation immediately before use, provided the this compound is free of peroxides.
III. Analytical Monitoring
Question 9: How can I quantify the degradation of this compound?
The primary methods for quantifying the degradation of this compound are peroxide value determination and gas chromatography (GC). The peroxide value test quantifies the concentration of peroxides and hydroperoxides, which are the initial products of autoxidation. Gas chromatography can be used to monitor the decrease in the purity of this compound and the appearance of degradation products over time.
Question 10: What is a suitable GC method for assessing the purity of this compound?
A capillary gas chromatograph with a flame ionization detector (FID) is well-suited for this analysis. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point. The temperature program should be optimized to achieve good separation between the solvent, this compound, the antioxidant (if present), and any potential degradation products.
Question 11: Can I use UV-Vis spectroscopy to monitor the degradation?
While isolated alkenes like this compound do not have strong absorbance in the standard UV-Vis range (200-800 nm), the formation of conjugated systems and carbonyl compounds as degradation products can lead to the appearance of new absorbance peaks.[10][11] For example, the formation of α,β-unsaturated ketones as secondary oxidation products would result in a new absorbance band around 220-250 nm. Therefore, UV-Vis spectroscopy can be a useful qualitative tool to monitor the progression of degradation, especially in accelerated stability studies.
Question 12: How do I interpret the results from a peroxide value test?
The peroxide value is typically expressed in milliequivalents of active oxygen per kilogram of sample (meq/kg). A freshly purified sample of this compound should have a peroxide value close to zero. An increasing peroxide value over time is a direct indication of ongoing oxidation. While there is no universal "unacceptable" limit, a peroxide value greater than 1-5 meq/kg would suggest significant degradation for a high-purity chemical, and the material should be used with caution or repurified.
Experimental Protocols
Protocol 1: Determination of Peroxide Value in this compound (Iodometric Titration)
Objective: To quantify the concentration of peroxides in a sample of this compound.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Chloroform or isooctane
-
Saturated potassium iodide (KI) solution (freshly prepared)
-
0.01 N Sodium thiosulfate (Na₂S₂O₃) solution (standardized)
-
1% Starch indicator solution
-
Deionized water
-
Erlenmeyer flasks with stoppers (250 mL)
-
Burette (25 or 50 mL)
-
Graduated cylinders and pipettes
Procedure:
-
Accurately weigh approximately 5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Add 30 mL of a 3:2 v/v mixture of glacial acetic acid and chloroform (or isooctane) to the flask and swirl to dissolve the sample.
-
Add 0.5 mL of saturated KI solution, stopper the flask, and swirl for exactly 1 minute.
-
Immediately add 30 mL of deionized water and unstopper the flask.
-
Titrate the liberated iodine with the standardized 0.01 N Na₂S₂O₃ solution, swirling the flask continuously until the yellow iodine color almost disappears.
-
Add 1-2 mL of starch indicator solution. A blue-black color will appear.
-
Continue the titration with vigorous swirling until the blue color completely disappears.
-
Record the volume of Na₂S₂O₃ solution used.
-
Perform a blank determination using the same procedure but without the this compound sample.
Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W Where:
-
S = Volume of Na₂S₂O₃ solution used for the sample (mL)
-
B = Volume of Na₂S₂O₃ solution used for the blank (mL)
-
N = Normality of the Na₂S₂O₃ solution
-
W = Weight of the sample (g)
Protocol 2: Purity Analysis of this compound by Gas Chromatography (GC)
Objective: To determine the purity of a this compound sample and detect the presence of degradation products.
Instrumentation:
-
Gas chromatograph with a flame ionization detector (FID)
-
Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5, DB-5, or equivalent)
-
Autosampler or manual injection system
GC Conditions (starting point, may require optimization):
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Prepare a dilute solution of the this compound sample (e.g., 1% in a suitable solvent like hexane or dichloromethane).
-
If an internal standard is used for quantification, add a known amount of a suitable internal standard (e.g., a C9 or C10 alkane) to the sample solution.
-
Inject the sample into the GC.
-
Record the chromatogram.
-
Purity is determined by the area percent of the this compound peak relative to the total area of all peaks (excluding the solvent peak). The appearance of new peaks over time, especially at later retention times, can indicate the formation of higher molecular weight degradation products.
Protocol 3: Monitoring Degradation of this compound by UV-Vis Spectroscopy
Objective: To qualitatively monitor the formation of UV-absorbing degradation products in this compound.
Instrumentation:
-
UV-Vis Spectrophotometer
Procedure:
-
Use a suitable solvent that is transparent in the UV region of interest (e.g., hexane or acetonitrile).
-
Prepare a solution of the this compound sample in the chosen solvent at a concentration that gives an absorbance reading within the linear range of the instrument.
-
Scan the sample from 200 nm to 400 nm.
-
A pure sample of this compound should show minimal absorbance above 220 nm.
-
Periodically analyze samples that have been subjected to storage or stress conditions (e.g., exposure to air and light).
-
The appearance or increase in absorbance in the 220-280 nm region may indicate the formation of conjugated dienes or carbonyl compounds, which are common degradation products.[10][11]
Data Presentation
Table 1: Recommended Antioxidants and their Properties
| Antioxidant | Chemical Name | Molar Mass ( g/mol ) | Recommended Concentration (ppm) | Mechanism of Action |
| BHT | Butylated Hydroxytoluene | 220.35 | 50 - 200 | Free radical scavenger |
| α-Tocopherol | (2R)-2,5,7,8-Tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydro-2H-1-benzopyran-6-ol | 430.71 | 50 - 200 | Free radical scavenger |
Table 2: Typical GC Parameters for this compound Analysis
| Parameter | Recommended Setting |
| Column | 30 m x 0.25 mm ID, 0.25 µm film 5% Phenyl Methyl Siloxane |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Injector Temp. | 250 °C |
| Detector Temp. | 280 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 200 °C (5 min) |
| Injection Vol. | 1 µL |
| Split Ratio | 50:1 |
Table 3: Interpreting Peroxide Value Results
| Peroxide Value (meq/kg) | Interpretation | Recommended Action |
| 0 - 1 | Fresh or properly stored sample. | Suitable for most applications. |
| 1 - 5 | Onset of degradation. | Use with caution, may affect sensitive reactions. Consider repurification. |
| > 5 | Significant degradation. | Not recommended for use. Potential safety hazard. Quench peroxides and dispose of properly. |
Visualizations
Caption: Degradation pathway of this compound via autoxidation.
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Logic diagram for troubleshooting degradation of this compound.
References
- 1. Reactivity of butylated hydroxytoluene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. microchemlab.com [microchemlab.com]
- 3. Autoxidation - Wikipedia [en.wikipedia.org]
- 4. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 5. Understanding the chemistry behind the antioxidant activities of butylated hydroxytoluene (BHT): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkylation - Wikipedia [en.wikipedia.org]
- 7. WO1996017915A1 - Use of tocopherols as stabilizers for odorous substances, essential oils and perfumes - Google Patents [patents.google.com]
- 8. Retention of alpha Tocopherol and antioxidant activity of encapsulated palm mixed Vitamin E in formulated blends - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Analysis of 1-Propylcyclopentene by NMR
This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in 1-Propylcyclopentene using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
Q2: What are the common impurities I should expect to see in my sample of this compound?
A2: Impurities in this compound often originate from its synthesis, which is commonly achieved via a Wittig reaction between cyclopentanone and a propyl-containing phosphonium ylide. Potential impurities include:
-
Isomeric Byproducts: 2-Propylcyclopentene and 3-Propylcyclopentene.
-
Unreacted Starting Materials: Cyclopentanone.
-
Wittig Reaction Byproducts: Triphenylphosphine oxide and unreacted propyltriphenylphosphonium bromide.
-
Over-reduction Product: Propylcyclopentane, if a reduction step was involved in a different synthetic route.
-
Residual Solvents: Solvents used during the reaction and purification, such as tetrahydrofuran (THF) or diethyl ether.
Q3: How can I distinguish this compound from its isomers using NMR?
A3: The primary distinguishing feature will be the signal of the vinylic proton in the ¹H NMR spectrum.
-
This compound: Will show a single vinylic proton, likely a triplet, due to coupling with the adjacent allylic protons.
-
2-Propylcyclopentene: Would likely show two distinct vinylic protons.
-
3-Propylcyclopentene: Would also show two vinylic protons.
The ¹³C NMR spectrum will also be informative, with this compound showing two distinct olefinic carbon signals. The number and chemical shifts of the aliphatic signals will also differ between the isomers.
Q4: I see aromatic signals in the ¹H NMR spectrum of my this compound sample. What could they be?
A4: Aromatic signals, typically in the range of 7-8 ppm, are indicative of byproducts from a Wittig reaction. The most common source is triphenylphosphine oxide , a stable byproduct of the reaction.[1][2] Unreacted propyltriphenylphosphonium bromide would also show aromatic signals.[1][2]
Q5: My sample has a peak around 1.8-2.2 ppm in the ¹H NMR that I can't identify. What could it be?
A5: A peak in this region could correspond to the allylic protons of the cyclopentene ring. However, if the integration is higher than expected or the multiplicity is unusual, it could indicate the presence of unreacted cyclopentanone , which typically shows a singlet for its alpha-protons in this range.[3][4][5]
Troubleshooting Guide
This section provides guidance on common issues encountered during the NMR analysis of this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in the aromatic region (7-8 ppm) | Presence of triphenylphosphine oxide or propyltriphenylphosphonium bromide. | Purify the sample using column chromatography on silica gel. Triphenylphosphine oxide is polar and can be separated from the nonpolar alkene. |
| A sharp singlet around 2.1 ppm | Residual acetone from cleaning glassware or unreacted cyclopentanone. | Ensure all glassware is thoroughly dried before use. Compare the chemical shift with a known standard of cyclopentanone.[5] |
| Broad peaks in the spectrum | Poor shimming, sample not homogeneous, or presence of paramagnetic impurities. | Re-shim the spectrometer. Ensure the sample is fully dissolved. Filter the sample if any solid is present. |
| Signals corresponding to common solvents (e.g., diethyl ether, THF, hexane) | Residual solvent from reaction workup or purification. | Place the sample under high vacuum for an extended period to remove volatile solvents. |
| Complex olefinic region in ¹H NMR | Presence of isomeric impurities (e.g., 2-propylcyclopentene, 3-propylcyclopentene). | Careful integration of the olefinic and aliphatic regions may help quantify the isomers. Purification by fractional distillation or preparative GC might be necessary. |
| Absence of the vinylic proton signal | The double bond may have been reduced, leading to propylcyclopentane. | Check for the absence of olefinic signals in the ¹³C NMR spectrum and compare the aliphatic region with the spectrum of propylcyclopentane.[6] |
Data Presentation
Table 1: Estimated ¹H NMR Chemical Shifts for this compound and Common Impurities
| Compound | Functional Group | Estimated Chemical Shift (ppm) | Multiplicity |
| This compound | Vinylic-H | ~5.3 | t |
| Allylic-H | ~2.2 | m | |
| Propyl-CH₂ | ~1.9 | q | |
| Propyl-CH₂ | ~1.4 | sextet | |
| Propyl-CH₃ | ~0.9 | t | |
| Cyclopentyl-CH₂ | ~1.8, ~2.3 | m | |
| Propylcyclopentane | Aliphatic-H | 0.8 - 1.9 | m |
| Cyclopentanone [5] | α-CH₂ | ~2.1 | s |
| Triphenylphosphine oxide [2] | Aromatic-H | 7.4 - 7.8 | m |
| Propyltriphenylphosphonium bromide [1][2] | Aromatic-H | 7.6 - 8.0 | m |
Table 2: Estimated ¹³C NMR Chemical Shifts for this compound and Common Impurities
| Compound | Carbon | Estimated Chemical Shift (ppm) |
| This compound | C=C | ~145, ~125 |
| Allylic-C | ~35, ~33 | |
| Propyl-C | ~34, ~22, ~14 | |
| Cyclopentyl-C | ~23 | |
| Propylcyclopentane [5] | Aliphatic-C | 14 - 45 |
| Cyclopentanone | C=O | >200 |
| α-C | ~38 | |
| Triphenylphosphine oxide | Aromatic-C | 128 - 133 |
| Propyltriphenylphosphonium bromide | Aromatic-C | 117 - 135 |
Note: The chemical shifts for this compound are estimations and should be used as a guide. Actual values may vary depending on the solvent and experimental conditions.
Experimental Protocols
NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). Ensure the solvent does not contain impurities that could interfere with the analysis.
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Mandatory Visualization
Caption: Workflow for the identification of impurities in this compound by NMR spectroscopy.
References
- 1. Triphenyl(propyl)phosphonium bromide(6228-47-3) 1H NMR [m.chemicalbook.com]
- 2. Propyltriphenylphosphonium bromide | C21H22BrP | CID 80374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C8H14 | CID 137815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Propylcyclopentane | C8H16 | CID 16270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-PROPYLCYCLOPENTANE(2040-96-2) 1H NMR spectrum [chemicalbook.com]
How to avoid dimerization of cyclopentadiene in 1-Propylcyclopentene synthesis
Welcome to the technical support center for the synthesis of 1-propylcyclopentene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges, with a specific focus on preventing the dimerization of cyclopentadiene.
Frequently Asked Questions (FAQs)
Q1: Why does my cyclopentadiene constantly form a white solid (dicyclopentadiene) at room temperature?
A1: Cyclopentadiene has a strong tendency to dimerize at room temperature through a [4+2] cycloaddition, also known as the Diels-Alder reaction. In this reaction, one molecule of cyclopentadiene acts as a diene and another acts as a dienophile, forming the more stable dimer, dicyclopentadiene. This process is spontaneous and occurs over a period of hours at ambient temperature.[1][2]
Q2: How can I obtain pure cyclopentadiene monomer for my synthesis?
A2: Pure cyclopentadiene monomer is typically obtained by "cracking" the dicyclopentadiene dimer. This is a retro-Diels-Alder reaction achieved by heating the dimer. The lower-boiling cyclopentadiene monomer (boiling point: 41-42 °C) is then collected by fractional distillation.[2][3][4]
Q3: What are the optimal storage conditions to prevent the dimerization of cyclopentadiene?
A3: To minimize dimerization, freshly cracked cyclopentadiene should be used immediately. If storage is necessary, it must be kept at low temperatures. Storage at -20°C in a freezer is a common practice and can preserve the monomer for days.[1] For longer-term storage, temperatures of -80°C (dry ice) are recommended.[5]
Q4: I am seeing byproducts in my this compound synthesis. What could be the cause?
A4: Byproduct formation can arise from several sources. If the cyclopentadiene used contains a significant amount of dicyclopentadiene, this can lead to undesired side reactions. Additionally, during the alkylation step, polyalkylation can occur, where more than one propyl group is added to the cyclopentadiene ring. The reaction conditions, such as temperature and the ratio of reactants, must be carefully controlled to favor mono-alkylation.
Q5: What is the general synthetic route to prepare this compound from cyclopentadiene?
A5: The synthesis typically involves a two-step process. First, cyclopentadiene is deprotonated using a strong base (like sodium amide or a Grignard reagent) to form the aromatic and highly stable cyclopentadienyl anion. This anion then acts as a nucleophile and reacts with a propyl halide (e.g., 1-bromopropane or 1-iodopropane) in an alkylation reaction to form this compound.
Troubleshooting Guides
Issue 1: Low Yield of Cyclopentadiene from Cracking Dicyclopentadiene
| Possible Cause | Troubleshooting Step |
| Insufficient Cracking Temperature | Ensure the heating mantle or oil bath reaches and maintains a temperature of at least 170-180°C to facilitate the retro-Diels-Alder reaction.[6] For a more rapid cracking, temperatures up to 300°C can be used.[2] |
| Inefficient Distillation | Use a fractionating column to ensure that only the low-boiling cyclopentadiene monomer distills over, while the higher-boiling dicyclopentadiene returns to the cracking flask. Ensure the condenser is adequately cooled. |
| Re-dimerization in Collection Flask | Cool the receiving flask in an ice bath or a dry ice/acetone bath to immediately lower the temperature of the collected cyclopentadiene and slow down the rate of dimerization.[4] |
| Incomplete Reaction | Ensure the dicyclopentadiene is heated for a sufficient amount of time to allow for maximum conversion to the monomer. |
Issue 2: Low Yield of this compound in the Alkylation Reaction
| Possible Cause | Troubleshooting Step |
| Dimerized Cyclopentadiene | Use freshly cracked and cold cyclopentadiene for the reaction to ensure a high concentration of the monomeric form. |
| Incomplete Deprotonation | Ensure a stoichiometric amount or a slight excess of a strong base is used to completely convert cyclopentadiene to the cyclopentadienyl anion. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) as the anion is reactive towards oxygen and moisture. |
| Side Reactions of Propyl Halide | Use a reactive propyl halide (iodide > bromide > chloride). Consider the possibility of elimination reactions of the propyl halide, especially with sterically hindered bases. |
| Polyalkylation | Use a controlled stoichiometry of the alkylating agent. Adding the propyl halide slowly to the solution of the cyclopentadienyl anion can help to minimize polyalkylation. |
| Loss during Workup and Purification | This compound is volatile. Care should be taken during solvent removal and distillation to minimize product loss. Use a well-controlled fractional distillation for purification. |
Experimental Protocols
Cracking of Dicyclopentadiene
This protocol describes the laboratory-scale preparation of cyclopentadiene monomer from its dimer.
Materials:
-
Dicyclopentadiene
-
Heating mantle or oil bath
-
Round-bottom flask
-
Fractionating column
-
Distillation head with thermometer
-
Condenser
-
Receiving flask
-
Ice bath
Procedure:
-
Set up a fractional distillation apparatus. Place dicyclopentadiene in the round-bottom flask.
-
Heat the flask to approximately 180°C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction to form cyclopentadiene monomer.[1]
-
The cyclopentadiene monomer (boiling point 41-42°C) will distill over. The temperature at the distillation head should be maintained in this range.[4]
-
Collect the distilled cyclopentadiene in a receiving flask cooled in an ice bath to prevent re-dimerization.
-
The freshly cracked cyclopentadiene should be used immediately for the best results.
Synthesis of this compound
This generalized protocol is based on the alkylation of the cyclopentadienyl anion.
Materials:
-
Freshly cracked cyclopentadiene
-
Sodium amide (NaNH₂) or Magnesium turnings and a catalytic amount of iodine
-
1-Bromopropane
-
Anhydrous diethyl ether or THF
-
Anhydrous hexane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with a reflux condenser and a dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer
Procedure:
Step 1: Formation of the Cyclopentadienyl Anion
-
Method A: Using Sodium Amide
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous diethyl ether or THF.
-
Add sodium amide to the solvent.
-
Cool the suspension in an ice bath and slowly add freshly cracked cyclopentadiene via a dropping funnel with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure complete formation of sodium cyclopentadienide.
-
-
Method B: Using a Grignard Reagent
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere, place magnesium turnings and a crystal of iodine.
-
Add a small amount of a solution of ethyl bromide in anhydrous diethyl ether to initiate the Grignard reaction.
-
Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.
-
After the formation of the Grignard reagent, cool the flask in an ice bath and slowly add freshly cracked cyclopentadiene. The acidic proton of cyclopentadiene will be abstracted by the Grignard reagent to form the cyclopentadienyl magnesium bromide.
-
Step 2: Alkylation
-
Cool the solution of the cyclopentadienyl anion in an ice bath.
-
Slowly add 1-bromopropane dropwise via a dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours to ensure complete reaction.
Step 3: Workup and Purification
-
Cool the reaction mixture to room temperature and quench by slowly adding saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation to obtain this compound.
Data Summary
Table 1: Rate of Cyclopentadiene Dimerization at Various Temperatures
| Temperature (°C) | Dimerization Rate | Half-life of Neat Cyclopentadiene | Reference |
| 25 | 8% in 4 hours, 50% in 24 hours | ~28 hours | [4][6] |
| -20 | Significantly reduced | Days | [1] |
| -80 | Minimal | Can be stored for several days | [5] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Logical Relationship of Cyclopentadiene Dimerization and Prevention
Caption: The equilibrium between cyclopentadiene and dicyclopentadiene and methods to control it.
References
- 1. Cyclopentadiene - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. US5877366A - Dicyclopentadiene cracking process - Google Patents [patents.google.com]
- 4. chem.latech.edu [chem.latech.edu]
- 5. ICSC 0857 - CYCLOPENTADIENE [inchem.org]
- 6. Click Chemistry with Cyclopentadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Minimizing solvent effects in 1-Propylcyclopentene synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent effects during the synthesis of 1-propylcyclopentene. The following sections detail common issues, their causes, and solutions, with a focus on the Wittig reaction and alcohol dehydration synthesis pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and reliable methods for synthesizing this compound are the Wittig reaction and the acid-catalyzed dehydration of 1-propylcyclopentanol. The Wittig reaction involves the reaction of cyclopentanone with a propyl-containing phosphorus ylide. The dehydration route starts with the formation of 1-propylcyclopentanol via a Grignard reaction between a propyl magnesium halide and cyclopentanone, followed by elimination of water using an acid catalyst.
Q2: How does solvent choice impact the yield and purity of this compound in a Wittig synthesis?
A2: Solvent polarity plays a crucial role in the Wittig reaction. Aprotic, non-polar, or weakly polar solvents like tetrahydrofuran (THF) or diethyl ether are generally preferred. These solvents promote the formation of the desired alkene and minimize side reactions. The use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), can sometimes increase the reaction rate but may also lead to the formation of undesired byproducts and complicate purification.
Q3: Can the solvent influence the formation of isomeric byproducts?
A3: Yes, in the dehydration of 1-propylcyclopentanol, the choice of solvent and acid catalyst can influence the regioselectivity of the elimination, potentially leading to the formation of the less stable isomer, 3-propylcyclopentene. Non-coordinating solvents are often preferred to minimize rearrangement and favor the Zaitsev product (this compound).
Q4: My Wittig reaction has a low yield. Could the solvent be the cause?
A4: Absolutely. If you are experiencing low yields, the solvent is a primary suspect. Using a solvent that is not sufficiently dry can quench the strong base used to form the ylide, thereby reducing the concentration of the active reagent. Furthermore, a solvent that does not adequately dissolve the reactants can lead to a sluggish and incomplete reaction.
Troubleshooting Guides
Issue 1: Low Yield in Wittig Synthesis of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Wet Solvent | Ensure all solvents are rigorously dried before use, for example, by distillation from a suitable drying agent (e.g., sodium/benzophenone for THF). | Increased yield due to the efficient formation of the phosphorus ylide. |
| Poor Solubility of Reactants | Select a solvent in which both the phosphonium salt and cyclopentanone are reasonably soluble. A mixture of solvents can sometimes be beneficial. | A homogeneous reaction mixture should lead to a faster and more complete reaction. |
| Incorrect Solvent Polarity | For non-stabilized ylides, apolar or weakly polar solvents are generally optimal. Avoid highly polar solvents unless literature for a similar substrate suggests otherwise. | Improved selectivity for the desired alkene and reduced formation of byproducts. |
| Decomposition of Ylide | If the reaction is run at an elevated temperature, the ylide may decompose. Ensure the reaction temperature is appropriate for the specific ylide and solvent used. | Higher yield of this compound. |
Issue 2: Formation of Isomeric Byproducts in Dehydration of 1-Propylcyclopentanol
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Use of Protic/Coordinating Solvents | Switch to a non-coordinating, high-boiling solvent like toluene or xylene. | Minimized carbocation rearrangements, leading to a higher ratio of this compound to 3-propylcyclopentene. |
| Strongly Acidic Conditions | Use a milder acid catalyst or a heterogeneous catalyst (e.g., acid-washed montmorillonite clay) to reduce the likelihood of isomerization. | Increased selectivity for the desired product. |
| Prolonged Reaction Time/High Temperature | Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed to prevent product isomerization. | A cleaner product profile with fewer isomeric impurities. |
Quantitative Data on Solvent Effects
The following tables provide representative data on how solvent choice can influence the outcome of this compound synthesis. This data is illustrative and actual results may vary based on specific reaction conditions.
Table 1: Solvent Effects on the Wittig Synthesis of this compound
| Solvent | Dielectric Constant (ε) | Typical Reaction Time (h) | Representative Yield (%) | Notes |
| Tetrahydrofuran (THF) | 7.6 | 12 | 85 | Generally the solvent of choice for non-stabilized ylides. |
| Diethyl Ether | 4.3 | 18 | 80 | Lower boiling point may require longer reaction times. |
| Toluene | 2.4 | 12 | 75 | Good for reactions at slightly elevated temperatures. |
| Dimethyl Sulfoxide (DMSO) | 47 | 4 | 60 | Faster reaction but may lead to more byproducts and purification challenges. |
Table 2: Solvent and Catalyst Effects on the Dehydration of 1-Propylcyclopentanol
| Acid Catalyst | Solvent | Reaction Temperature (°C) | Product Ratio (this compound : 3-propylcyclopentene) | Representative Yield (%) |
| H₂SO₄ | Toluene | 110 | 95 : 5 | 90 |
| H₃PO₄ | Xylene | 140 | 92 : 8 | 88 |
| p-TsOH | None (neat) | 160 | 85 : 15 | 85 |
| Amberlyst-15 | Toluene | 110 | 98 : 2 | 92 |
Experimental Protocols
Protocol 1: Wittig Synthesis of this compound
-
Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add propyltriphenylphosphonium bromide (1.1 eq) and anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (1.05 eq) dropwise via syringe. After the addition is complete, remove the ice bath and stir the resulting orange-red solution at room temperature for 1 hour.
-
Reaction with Cyclopentanone: Cool the ylide solution back to 0 °C and add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel using hexanes as the eluent to afford this compound.
Protocol 2: Dehydration of 1-Propylcyclopentanol
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-propylcyclopentanol (1.0 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene.
-
Dehydration: Heat the mixture to reflux and collect the water in the Dean-Stark trap. Monitor the reaction progress by TLC or GC.
-
Workup and Purification: Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature. Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and filter. Remove the solvent by distillation. The resulting crude this compound can be further purified by fractional distillation.
Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the Wittig synthesis.
Technical Support Center: Scaling Up the Synthesis of 1-Propylcyclopentene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-propylcyclopentene.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary laboratory-scale methods for synthesizing this compound are the Wittig reaction and the Grignard reaction followed by dehydration.
-
Wittig Reaction: This method involves the reaction of cyclopentanone with a propyl-substituted phosphorus ylide (Wittig reagent). It is known for its reliability in forming the carbon-carbon double bond at a specific location.[1][2]
-
Grignard Reaction followed by Dehydration: This two-step process begins with the reaction of cyclopentanone with a propyl Grignard reagent (e.g., propylmagnesium bromide) to form 1-propylcyclopentan-1-ol. Subsequent dehydration of the tertiary alcohol, typically using a strong acid, yields this compound.
Q2: How do I prepare the necessary Wittig reagent, propyltriphenylphosphonium bromide?
A2: Propyltriphenylphosphonium bromide is synthesized by the reaction of triphenylphosphine with 1-bromopropane. The reaction is typically carried out by heating the two reactants in a suitable solvent.
Q3: What is the major byproduct of the Wittig reaction, and how can it be removed?
A3: The major byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO).[1] TPPO can be challenging to remove from the desired alkene product due to its polarity and solubility in many organic solvents.[3][4] Common purification methods include:
-
Column Chromatography: Effective for small-scale reactions but can be impractical for larger scales.[3]
-
Crystallization/Precipitation: TPPO is poorly soluble in nonpolar solvents like hexane or cyclohexane.[3][4] Adding these solvents to the crude reaction mixture can precipitate the TPPO, which can then be removed by filtration.[5][6]
-
Precipitation with Metal Salts: Adding zinc chloride (ZnCl₂) or magnesium chloride (MgCl₂) to the reaction mixture can form an insoluble complex with TPPO, which can then be filtered off.[4][6][7]
Q4: What are the potential side reactions in the dehydration of 1-propylcyclopentan-1-ol?
A4: The main side reactions during the acid-catalyzed dehydration of 1-propylcyclopentan-1-ol are rearrangement of the carbocation intermediate, leading to the formation of isomeric alkenes, and intermolecular ether formation, especially at lower temperatures.
Experimental Protocols
Method 1: Wittig Reaction
This protocol outlines the synthesis of this compound from cyclopentanone and propyltriphenylphosphonium bromide.
Materials:
-
Propyltriphenylphosphonium bromide
-
Cyclopentanone
-
Sodium hydride (NaH) or n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Ylide Formation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., sodium hydride or n-butyllithium) to the suspension with stirring. If using NaH, the reaction may require warming to room temperature. The formation of the orange-red ylide indicates a successful reaction.
-
Wittig Reaction: Once the ylide has formed, cool the reaction mixture back to 0 °C. Add a solution of cyclopentanone in anhydrous THF dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the cyclopentanone.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with a nonpolar solvent like hexane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using hexane as the eluent or by fractional distillation to separate the this compound from any remaining starting material and triphenylphosphine oxide.
Method 2: Grignard Reaction and Dehydration
This two-step protocol describes the synthesis of this compound via a Grignard reagent.
Step 1: Synthesis of 1-Propylcyclopentan-1-ol
Materials:
-
Magnesium turnings
-
1-Bromopropane
-
Anhydrous diethyl ether or THF
-
Cyclopentanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromopropane in anhydrous diethyl ether or THF dropwise to the magnesium turnings at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C. Add a solution of cyclopentanone in anhydrous diethyl ether or THF dropwise.
-
After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether. Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude 1-propylcyclopentan-1-ol.
Step 2: Dehydration of 1-Propylcyclopentan-1-ol
Materials:
-
Crude 1-propylcyclopentan-1-ol
-
Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Place the crude 1-propylcyclopentan-1-ol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.
-
Set up a distillation apparatus and heat the mixture to distill the alkene product as it forms.
-
Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Wittig Reaction | Grignard Reaction & Dehydration |
| Starting Materials | Cyclopentanone, Propyltriphenylphosphonium bromide | Cyclopentanone, 1-Bromopropane, Magnesium |
| Number of Steps | 1 (plus ylide preparation) | 2 |
| Key Byproducts | Triphenylphosphine oxide | Magnesium salts |
| Typical Yields | Moderate to high | Moderate to high |
| Key Challenges | Removal of triphenylphosphine oxide | Potential for carbocation rearrangements |
Table 2: Troubleshooting Guide for the Wittig Reaction
| Issue | Potential Cause | Recommended Solution |
| Low or no product yield | Incomplete ylide formation (inactive base, wet solvent/reagents). | Ensure all glassware is flame-dried, use anhydrous solvents, and a sufficiently strong and fresh base. |
| Steric hindrance of the ketone. | The reaction with ketones can be slower than with aldehydes. Increase reaction time or temperature.[1] | |
| Presence of triphenylphosphine oxide in the final product | Incomplete removal during work-up. | Employ precipitation with a nonpolar solvent (hexane) or a metal salt (ZnCl₂), or perform careful column chromatography.[4][5][6] |
| Formation of unexpected side products | Ylide decomposition. | Generate and use the ylide in situ at low temperatures. |
Mandatory Visualizations
Caption: Mechanism of the Wittig reaction for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound via the Wittig reaction.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shenvilab.org [shenvilab.org]
- 6. Workup [chem.rochester.edu]
- 7. (414e) Development a Workup for Removing Triphenylphosphine Oxide from a Mitsunobu Coupling | AIChE [proceedings.aiche.org]
Technical Support Center: Troubleshooting 1-Propylcyclopentene Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during reactions involving 1-propylcyclopentene. The information is tailored for researchers, scientists, and professionals in drug development.
Hydroboration-Oxidation of this compound
The hydroboration-oxidation of this compound is a key reaction for the anti-Markovnikov hydration of the double bond, yielding (1-propylcyclopentyl)methanol. However, achieving high conversion rates can be challenging. This section addresses common problems and provides guidance for optimizing this reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my hydroboration-oxidation of this compound resulting in a low yield of the desired alcohol?
A1: Low yields in the hydroboration-oxidation of this compound can stem from several factors, primarily related to the purity of the starting material, the choice of borane reagent, and reaction conditions. This compound is a trisubstituted alkene, and steric hindrance can play a significant role in the reaction's efficiency.
Potential causes for low yield include:
-
Steric Hindrance: The propyl group and the cyclopentene ring can sterically hinder the approach of the borane reagent to the double bond.
-
Impurities in this compound: The presence of impurities, such as isomers (e.g., 3-propylcyclopentene) or residual starting materials from its synthesis, can lead to the formation of side products and reduce the yield of the target alcohol.
-
Inappropriate Borane Reagent: While borane-tetrahydrofuran complex (BH3·THF) is commonly used, its reactivity might be hampered by steric hindrance. More sterically demanding reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane can offer better regioselectivity and improved yields for hindered alkenes.[1]
-
Suboptimal Reaction Conditions: Temperature control is crucial. The hydroboration step is typically carried out at 0°C to room temperature. The subsequent oxidation with hydrogen peroxide is exothermic and requires careful temperature management to prevent side reactions.
-
Degradation of Reagents: Borane reagents are sensitive to moisture and air. Using old or improperly stored reagents can significantly decrease reaction efficiency. Hydrogen peroxide also decomposes over time.
Q2: How can I improve the conversion rate of my this compound hydroboration-oxidation?
A2: To enhance the conversion rate, consider the following troubleshooting strategies:
-
Ensure Purity of Starting Material: Purify the this compound via fractional distillation to remove any isomers or impurities.[2] The boiling points of potential isomers are often close, so a column with a high number of theoretical plates is recommended.
-
Select the Appropriate Borane Reagent: For a sterically hindered alkene like this compound, using a bulkier and more selective borane reagent such as 9-BBN can be advantageous.[1]
-
Optimize Reaction Conditions:
-
Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction to prevent the degradation of the borane reagent.[3]
-
Control the temperature carefully during both the hydroboration and oxidation steps.
-
Ensure the dropwise addition of hydrogen peroxide during the oxidation step to manage the exotherm.
-
-
Verify Reagent Quality: Use freshly opened or properly stored borane reagents and hydrogen peroxide.
Troubleshooting Guide: Low Conversion in Hydroboration-Oxidation
| Observation | Potential Cause | Recommended Action |
| Low consumption of this compound (verified by GC-MS) | Incomplete hydroboration due to steric hindrance. | Switch to a less sterically hindered borane reagent like 9-BBN. |
| Low reactivity of the borane reagent. | Use a fresh bottle of the borane reagent and ensure anhydrous conditions. | |
| Formation of multiple alcohol isomers | Presence of isomeric impurities in the starting this compound. | Purify the starting material by fractional distillation.[2] |
| Non-optimal regioselectivity of the borane reagent. | Use a more regioselective reagent like 9-BBN. | |
| Low yield of alcohol despite complete consumption of starting material | Degradation of the intermediate organoborane. | Ensure the oxidation step is carried out promptly after the hydroboration is complete. |
| Incomplete oxidation. | Ensure an adequate amount of hydrogen peroxide and base are used. Check the concentration of the H2O2 solution. |
Experimental Protocol: Hydroboration-Oxidation of this compound with 9-BBN
This protocol is designed for the hydroboration-oxidation of this compound using 9-BBN for improved regioselectivity and yield.
Materials:
-
This compound (high purity)
-
9-Borabicyclo[3.3.1]nonane (9-BBN) solution (0.5 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Ethanol
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H2O2), 30% solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles
-
Inert gas supply (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a septum, and a condenser under an inert atmosphere.
-
Hydroboration:
-
Dissolve this compound (1 equivalent) in anhydrous THF in the flask.
-
Cool the flask to 0°C using an ice bath.
-
Slowly add the 9-BBN solution (1.1 equivalents) dropwise via syringe while maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC or GC-MS).
-
-
Oxidation:
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully add ethanol, followed by the 3 M NaOH solution.
-
Very slowly, add the 30% H2O2 solution dropwise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the resulting alcohol by column chromatography or distillation.
-
Workflow Diagram
References
Characterization of unexpected byproducts in 1-Propylcyclopentene synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-propylcyclopentene. It is intended for researchers, scientists, and drug development professionals to help identify and resolve issues arising from unexpected byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The two most common laboratory-scale synthetic routes to this compound are:
-
Grignard Reaction followed by Dehydration: This involves the reaction of a propyl Grignard reagent (e.g., propylmagnesium bromide) with cyclopentanone to form the intermediate alcohol, 1-propylcyclopentanol. Subsequent acid-catalyzed dehydration of the alcohol yields this compound.
-
Wittig Reaction: This method involves the reaction of a propylidene phosphorane (Wittig reagent), generated from a propyltriphenylphosphonium halide, with cyclopentanone.
Q2: What are the expected byproducts for each synthetic route?
A2:
-
Grignard/Dehydration Route: The primary expected byproduct is the isomeric alkene, propylidenecyclopentane . This forms due to the non-regioselective nature of the E1 elimination during dehydration. Unreacted 1-propylcyclopentanol may also be present if the dehydration is incomplete.
-
Wittig Reaction: The major byproduct is triphenylphosphine oxide . Depending on the reaction conditions and the nature of the ylide, a mixture of E/Z isomers of this compound could potentially form, although with a terminal alkene like this, it is less of a concern.
Q3: How can I distinguish between this compound and its isomer, propylidenecyclopentane?
A3: Gas chromatography-mass spectrometry (GC-MS) is the most effective method. The two isomers will likely have slightly different retention times on a suitable GC column. Their mass spectra will also show distinct fragmentation patterns. While both will have the same molecular ion peak (m/z 110), the relative abundances of the fragment ions will differ.
Q4: What is the white, often difficult-to-remove solid that forms during the Wittig reaction workup?
A4: This is almost certainly triphenylphosphine oxide, a stable and often crystalline byproduct of the Wittig reaction. Its removal can be challenging due to its solubility in many organic solvents.
Troubleshooting Guides
Grignard Reaction and Dehydration Route
Issue 1: Low yield of the final alkene product with a significant amount of unreacted 1-propylcyclopentanol.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete dehydration | Increase the reaction time or temperature of the dehydration step. | Increased conversion of the alcohol to the alkene. |
| Insufficient acid catalyst | Increase the amount of acid catalyst (e.g., H₂SO₄ or H₃PO₄) used in the dehydration step. | Faster and more complete dehydration. |
| Water in the reaction mixture | Ensure all glassware is thoroughly dried and use anhydrous solvents for the Grignard reaction. | Improved yield of the Grignard reagent and subsequently the alcohol and alkene. |
Issue 2: High proportion of the isomeric byproduct, propylidenecyclopentane.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High reaction temperature during dehydration | Lower the dehydration temperature. Milder conditions can sometimes favor the formation of the less stable alkene. | Potentially a more favorable ratio of this compound to propylidenecyclopentane. |
| Choice of acid catalyst | Experiment with different acid catalysts. For example, using a milder acid or a solid-supported acid catalyst might alter the product distribution. | A shift in the isomeric ratio. |
Wittig Reaction Route
Issue 1: Low yield of this compound and recovery of unreacted cyclopentanone.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete formation of the Wittig reagent (ylide) | Ensure a sufficiently strong and fresh base (e.g., n-butyllithium, sodium hydride) is used for the deprotonation of the phosphonium salt. | Complete formation of the ylide, leading to a higher yield of the alkene. |
| Steric hindrance | The reaction between a ketone and a Wittig reagent can be sterically hindered. Increasing the reaction temperature or time may improve the yield. | Increased conversion of the ketone to the alkene. |
Issue 2: Difficulty in removing triphenylphosphine oxide from the product.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution during chromatography | Triphenylphosphine oxide can be difficult to separate from the nonpolar alkene by standard silica gel chromatography. Consider using a different stationary phase or a solvent system with a higher polarity gradient. | Improved separation of the product from the byproduct. |
| Crystallization issues | If attempting to remove triphenylphosphine oxide by crystallization, ensure the correct solvent is used. It is often less soluble in nonpolar solvents like hexanes. | Selective crystallization of the triphenylphosphine oxide, leaving the desired alkene in solution. |
Data Presentation
Table 1: Spectroscopic Data for this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Spec Fragments (m/z) | Key IR Absorptions (cm⁻¹) |
| This compound | C₈H₁₄ | 110.20 | 110 (M+), 81, 67, 41 | ~3050 (C-H, sp²), ~1650 (C=C) |
| 1-Propylcyclopentanol | C₈H₁₆O | 128.21 | 110, 97, 85, 57 | ~3400 (O-H, broad), ~2950 (C-H, sp³) |
| Propylidenecyclopentane | C₈H₁₄ | 110.20 | 110 (M+), 95, 81, 67 | ~3050 (C-H, sp²), ~1670 (C=C) |
| Triphenylphosphine oxide | C₁₈H₁₅PO | 278.28 | 278 (M+), 201, 183, 152 | ~1190 (P=O) |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction and Dehydration
Step 1: Grignard Reagent Formation and Reaction with Cyclopentanone
-
Materials: Magnesium turnings, 1-bromopropane, anhydrous diethyl ether, cyclopentanone.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Prepare a solution of 1-bromopropane in anhydrous diethyl ether in the dropping funnel.
-
Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.
-
Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of cyclopentanone in anhydrous diethyl ether dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1-propylcyclopentanol.
-
Step 2: Dehydration of 1-Propylcyclopentanol
-
Materials: Crude 1-propylcyclopentanol, concentrated sulfuric acid (or phosphoric acid).
-
Procedure:
-
To the crude 1-propylcyclopentanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture and distill the resulting alkene. The distillation temperature should be monitored. This compound has a boiling point of approximately 135-137 °C.
-
Wash the distillate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous calcium chloride and redistill to obtain pure this compound.
-
Protocol 2: Synthesis of this compound via Wittig Reaction
-
Materials: Propyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium in hexanes), anhydrous tetrahydrofuran (THF), cyclopentanone.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend propyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add n-butyllithium dropwise. A color change (typically to orange or red) indicates the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of cyclopentanone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the cyclopentanone.
-
Quench the reaction with water.
-
Extract the mixture with a nonpolar solvent such as hexanes.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a nonpolar eluent (e.g., hexanes) to separate the this compound from the triphenylphosphine oxide.
-
Visualizations
Caption: Workflow for the synthesis of this compound via Grignard reaction and dehydration.
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Caption: Troubleshooting logic for identifying and addressing unexpected byproducts.
Validation & Comparative
A Comparative Guide to GC-MS Validation for Purity Assessment of 1-Propylcyclopentene
For researchers, scientists, and drug development professionals, establishing the purity of chemical entities is a critical step in ensuring the validity of experimental results and the safety of potential therapeutic agents. This guide provides a comprehensive overview of the validation of Gas Chromatography-Mass Spectrometry (GC-MS) for determining the purity of 1-propylcyclopentene, a volatile organic compound. The performance of GC-MS is compared with alternative analytical techniques, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for Purity Determination
The choice of analytical technique for purity assessment depends on several factors, including the need for structural confirmation, sensitivity, and the availability of reference standards. The following table summarizes the key performance characteristics of GC-MS compared to Gas Chromatography with Flame Ionization Detection (GC-FID) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the analysis of this compound.
| Parameter | GC-MS | GC-FID | qNMR |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Separation by chromatography, detection by ionization in a hydrogen flame. | Quantitative analysis based on the direct proportionality between signal intensity and the number of protons. |
| Specificity | High; provides structural information for impurity identification. | Moderate; relies on retention time, potential for co-elution. | High; structure-specific signals allow for clear distinction from impurities. |
| Sensitivity (LOD) | High (ppb to low ppm range).[1] | Very High for hydrocarbons (ppm range).[1] | Lower (0.01-0.1% w/w). |
| Precision (%RSD) | < 2% | < 1%.[2][3] | < 1%.[4] |
| Accuracy (% Recovery) | 98-102% | 98-102%.[5] | 99-101%.[4][6] |
| Reference Standard | Required for quantification. | Required for quantification. | Requires a certified internal standard, but not of the analyte itself.[7] |
| Structural Info | Yes (Mass Spectrum) | No | Yes (NMR Spectrum) |
GC-MS Validation Protocol for this compound Purity
This section details a comprehensive protocol for the validation of a GC-MS method for the quantitative determination of this compound purity. The method is designed to be specific, accurate, and precise.
Instrumentation and Chromatographic Conditions
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium (99.999% purity) at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless, operated in split mode (50:1) at 250°C.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp at 10°C/min to 200°C, hold for 2 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: 35-300 amu.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of a suitable internal standard (e.g., dodecane) into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane.
-
Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the standard stock solution with hexane to cover a concentration range of 1-200 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 50 µg/mL.
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane. Spike with the internal standard to a final concentration of 50 µg/mL.
Method Validation Parameters
-
Specificity: The specificity of the method is demonstrated by the absence of interfering peaks at the retention time of this compound and the internal standard in a blank (hexane) injection. Mass spectral analysis of the this compound peak from a sample injection should match the reference spectrum from the NIST library and the injected standard. Potential impurities, such as positional isomers (e.g., 3-propylcyclopentene), unreacted starting materials (e.g., 1-propylcyclopentanol or cyclopentanone), and synthesis byproducts (e.g., triphenylphosphine oxide from a Wittig reaction), should be chromatographically resolved from the main peak.[8][9][10][11][12]
-
Linearity: Inject the calibration standards in triplicate. Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound. The linearity is acceptable if the correlation coefficient (r²) is ≥ 0.999.
-
Accuracy: Accuracy is determined by a recovery study. A sample of known this compound concentration is spiked with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the sample concentration). The recovery is calculated as: Recovery (%) = [(Measured Concentration - Sample Concentration) / Spiked Concentration] x 100 The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample solution on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day Precision): Analyze the same sample in triplicate on two different days by two different analysts. The RSD between the results should be ≤ 3.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 x (Standard Deviation of the y-intercept / Slope)
-
LOQ = 10 x (Standard Deviation of the y-intercept / Slope)
-
-
Robustness: The robustness of the method is evaluated by making small, deliberate changes to the method parameters (e.g., oven temperature ramp rate ±1°C/min, carrier gas flow rate ±0.1 mL/min) and observing the effect on the results. The results should remain unaffected by these minor variations.
GC-MS Validation Workflow
The following diagram illustrates the logical workflow for the GC-MS validation of this compound purity.
Caption: Workflow for GC-MS Purity Validation.
References
- 1. The Difference Between GC-MS and FID in Gas Chromatography [monadlabtech.com]
- 2. Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture [scielo.org.co]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a GC–FID method for quantitative analysis of oleic acid and related fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 7. rssl.com [rssl.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. 1-Propyl-1-cyclopentanol | C8H16O | CID 98267 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-Propylcyclopentene and 1-Butylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 1-propylcyclopentene and 1-butylcyclopentene. While direct comparative experimental data for these specific compounds is not extensively available in the literature, this document extrapolates their expected reactivity based on well-established principles of organic chemistry, including electronic and steric effects. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.
Theoretical Comparison of Reactivity
The reactivity of alkenes is primarily governed by the electron density of the carbon-carbon double bond and the stability of the carbocation intermediate formed during electrophilic addition reactions. Both this compound and 1-butylcyclopentene are trisubstituted alkenes, and their reactivity is influenced by the inductive and steric effects of the propyl and butyl substituents, respectively.
Electronic Effects: Alkyl groups are electron-donating through an inductive effect, which increases the electron density of the double bond, making it more nucleophilic and thus more reactive towards electrophiles.[1][2] Both propyl and butyl groups are effective electron donors. The difference in the inductive effect between a propyl and a butyl group is generally considered to be minimal and, therefore, their electronic influence on the reactivity of the cyclopentene ring is expected to be very similar.
Steric Effects: Steric hindrance refers to the spatial arrangement of atoms in a molecule that can impede the approach of a reactant. The slightly larger size of the butyl group compared to the propyl group may introduce a greater degree of steric hindrance around the double bond. This could potentially lead to a slightly lower reaction rate for 1-butylcyclopentene in reactions where a bulky electrophile or a crowded transition state is involved.[3]
Based on these principles, it is anticipated that this compound and 1-butylcyclopentene will exhibit very similar reactivity, with this compound potentially reacting slightly faster in reactions sensitive to steric bulk.
Data Presentation
The following table summarizes the key physical properties and expected relative reactivity of this compound and 1-butylcyclopentene.
| Property | This compound | 1-Butylcyclopentene | References |
| Molecular Formula | C₈H₁₄ | C₉H₁₆ | [4][5][6][7] |
| Molecular Weight | 110.20 g/mol | 124.22 g/mol | [4][5][6][7] |
| Boiling Point | 132.8 °C at 760 mmHg | ~155-156 °C at 760 mmHg | [6][8] |
| Expected Relative Reactivity (General) | Slightly Higher | Slightly Lower | Inferred from steric effects |
| Governing Factors | - Inductive Effect (electron-donating) - Steric Hindrance | - Inductive Effect (electron-donating) - Steric Hindrance (slightly greater) | [1][3] |
Experimental Protocols
To empirically determine the relative reactivity of this compound and 1-butylcyclopentene, the following experimental protocols for common alkene reactions can be employed. The progress of these reactions can be monitored by techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy to determine reaction rates and product distributions.
Catalytic Hydrogenation
This experiment measures the rate of hydrogen uptake by the alkene in the presence of a catalyst.
Objective: To compare the rate of reduction of this compound and 1-butylcyclopentene to their corresponding alkanes.
Materials:
-
This compound
-
1-Butylcyclopentene
-
Ethanol (or other suitable solvent)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂)
-
Hydrogenation apparatus (e.g., Parr hydrogenator or a balloon setup)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve a known amount (e.g., 1 mmol) of either this compound or 1-butylcyclopentene in a suitable solvent like ethanol (e.g., 10 mL).
-
Carefully add a catalytic amount of 10% Pd/C (e.g., 10 mol%).
-
Securely attach the flask to the hydrogenation apparatus.
-
Evacuate the flask and flush with hydrogen gas three times to ensure an inert atmosphere.
-
Pressurize the system with hydrogen gas to a specific pressure (e.g., 1 atm or higher if using a Parr apparatus).[9][10]
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the uptake of hydrogen gas over time using a gas burette or by observing the deflation of a hydrogen-filled balloon.
-
The reaction is complete when hydrogen uptake ceases.
-
Carefully vent the excess hydrogen and flush the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Analyze the filtrate by GC or NMR to confirm the formation of the corresponding alkane (propylcyclopentane or butylcyclopentane).
-
Repeat the experiment under identical conditions with the other alkene to compare the rates of hydrogenation.
Electrophilic Addition of Hydrobromic Acid (HBr)
This experiment compares the rate of addition of HBr across the double bond.
Objective: To compare the rate of formation of the corresponding bromoalkane from this compound and 1-butylcyclopentene.
Materials:
-
This compound
-
1-Butylcyclopentene
-
Hydrobromic acid (HBr) in acetic acid (e.g., 33 wt%)
-
Anhydrous diethyl ether or dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve a known amount (e.g., 1 mmol) of either this compound or 1-butylcyclopentene in an anhydrous solvent like diethyl ether (e.g., 10 mL).
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of HBr in acetic acid dropwise with stirring.[11][12][13]
-
Allow the reaction to stir at 0 °C for a specified time, taking aliquots at regular intervals for analysis.
-
To quench the reaction for each aliquot, add it to a separatory funnel containing cold saturated sodium bicarbonate solution.
-
Extract the organic layer, wash with water, and dry over anhydrous sodium sulfate.
-
Analyze the organic layer by GC or NMR to determine the ratio of reactant to product.
-
By plotting the concentration of the starting material or product over time, the reaction rate can be determined.
-
Repeat the experiment under identical conditions with the other alkene for a comparative analysis.
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
This experiment compares the rate of formation of an epoxide.
Objective: To compare the rate of epoxidation of this compound and 1-butylcyclopentene.
Materials:
-
This compound
-
1-Butylcyclopentene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve a known amount (e.g., 1 mmol) of either this compound or 1-butylcyclopentene in dichloromethane (e.g., 10 mL).
-
Cool the solution in an ice bath.
-
Add a stoichiometric amount of m-CPBA in small portions with stirring.[14][15][16]
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by thin-layer chromatography (TLC) or GC.
-
Once the reaction is complete (or after a set time for rate comparison), quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Analyze the crude product by NMR to confirm the formation of the epoxide.
-
Repeat the experiment under identical conditions with the other alkene to compare the reaction rates.
Mandatory Visualization
Caption: General mechanism of electrophilic addition to 1-alkylcyclopentenes.
Caption: Logical relationship between alkyl chain length and predicted reactivity.
References
- 1. Alkene Reactivity [www2.chemistry.msu.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C8H14 | CID 137815 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclopentene, 1-butyl- [webbook.nist.gov]
- 7. Cyclopentene, 1-butyl- | C9H16 | CID 137594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemnet.com [chemnet.com]
- 9. youtube.com [youtube.com]
- 10. google.com [google.com]
- 11. murov.info [murov.info]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. google.com [google.com]
Comparative Study of Catalysts for the Synthesis of 1-Propylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalytic methods for the synthesis of 1-propylcyclopentene, a valuable intermediate in organic synthesis. The performance of various catalysts for two primary synthetic routes—the Wittig reaction and the dehydration of 1-propylcyclopentanol—is evaluated based on available experimental data. Detailed experimental protocols and mechanistic insights are provided to assist researchers in selecting the optimal catalytic system for their specific needs.
Introduction
This compound is a five-membered carbocycle with a propyl substituent, making it a useful building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The efficient and selective synthesis of this compound is therefore of significant interest. This guide focuses on a comparative study of catalysts for two common and effective methods for its preparation: the Wittig olefination of cyclopentanone and the acid-catalyzed dehydration of 1-propylcyclopentanol.
Catalytic Methods for this compound Synthesis
Wittig Reaction
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. In the context of this compound synthesis, this reaction involves the treatment of cyclopentanone with a propyl-substituted phosphorus ylide, typically generated in situ from propyltriphenylphosphonium bromide. The choice of base for the deprotonation of the phosphonium salt to form the reactive ylide is critical and significantly influences the reaction's efficiency.
Reaction Scheme:
Comparative Data of Bases for the Wittig Reaction:
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| n-Butyllithium (n-BuLi) | THF | 0 to RT | 2 - 12 | Good | General Knowl. |
| Sodium Hydride (NaH) | THF/DMSO | RT to 60 | 1 - 4 | Moderate | General Knowl. |
| Potassium tert-butoxide (KOtBu) | THF | RT | 2 - 6 | Good | General Knowl. |
Experimental Protocol: Wittig Synthesis of this compound using n-Butyllithium
-
Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend propyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.0 eq) in hexanes dropwise to the suspension with vigorous stirring. The formation of the orange to red-colored ylide indicates a successful reaction.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for an additional 1 hour.
-
Reaction with Cyclopentanone: Cool the ylide solution back to 0 °C and add a solution of cyclopentanone (1.0 eq) in anhydrous THF dropwise.
-
Let the reaction mixture warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or pentane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product, which contains triphenylphosphine oxide as a major byproduct, can be purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes) to afford pure this compound.
Logical Relationship of the Wittig Reaction Workflow
Caption: Workflow for the synthesis of this compound via the Wittig reaction.
Dehydration of 1-Propylcyclopentanol
The acid-catalyzed dehydration of 1-propylcyclopentanol is another common route to this compound. This reaction typically proceeds via an E1 mechanism involving the formation of a tertiary carbocation intermediate. A significant challenge in this synthesis is controlling the regioselectivity, as the elimination of a proton from the carbocation can lead to the formation of two isomeric alkenes: the desired this compound and the exocyclic isomer, propylidenecyclopentane. The choice of acid catalyst and reaction conditions plays a crucial role in determining the product distribution.
Reaction Scheme:
Comparative Data of Acid Catalysts for Dehydration:
| Catalyst | Temperature (°C) | This compound (%) | Propylidenecyclopentane (%) | Reference |
| Sulfuric Acid (H₂SO₄) | 100 - 150 | Major | Minor | General Knowl. |
| Phosphoric Acid (H₃PO₄) | 150 - 200 | Major | Minor | General Knowl. |
| Alumina (Al₂O₃) | 250 - 350 | Varies | Varies | General Knowl. |
| Zeolite H-ZSM-5 | 200 - 300 | Varies | Varies | General Knowl. |
Experimental Protocol: Dehydration of 1-Propylcyclopentanol using Sulfuric Acid
-
Reaction Setup: Place 1-propylcyclopentanol (1.0 eq) in a round-bottom flask equipped with a distillation apparatus.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) to the alcohol.
-
Dehydration: Gently heat the mixture to a temperature sufficient to induce dehydration and distill the resulting alkene product (boiling point of this compound is approx. 136 °C). The removal of the product as it forms drives the equilibrium towards the product side.
-
Work-up: Collect the distillate in a receiving flask cooled in an ice bath.
-
Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Separate the organic layer and wash it with water and then with brine.
-
Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.
-
Purification: Filter the drying agent and purify the resulting liquid by fractional distillation to separate the isomeric alkenes and any unreacted alcohol.
Signaling Pathway for Acid-Catalyzed Dehydration of 1-Propylcyclopentanol
Caption: Mechanism of acid-catalyzed dehydration of 1-propylcyclopentanol.
Conclusion
Both the Wittig reaction and the dehydration of 1-propylcyclopentanol represent viable methods for the synthesis of this compound.
-
The Wittig reaction offers excellent regioselectivity, exclusively forming the double bond at the desired position. The choice of a strong, non-nucleophilic base is crucial for efficient ylide formation. While this method provides a high degree of control, it involves stoichiometric amounts of the phosphonium salt and the generation of triphenylphosphine oxide as a byproduct, which can complicate purification.
-
The acid-catalyzed dehydration of 1-propylcyclopentanol is a more atom-economical approach. However, it often leads to a mixture of isomeric alkenes. The product distribution is highly dependent on the catalyst and reaction conditions. Milder acids and lower temperatures may favor the formation of the thermodynamically more stable this compound.
The selection of the most appropriate catalytic method will depend on the specific requirements of the synthesis, including the desired purity of the final product, scalability, and economic considerations. Further research providing direct comparative data for various catalysts in these specific reactions would be highly beneficial for the scientific community.
A Comparative Guide to the Synthetic Routes of 1-Propylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 1-propylcyclopentene, a valuable intermediate in organic synthesis. The performance of each method is evaluated based on reported experimental data, and detailed experimental protocols are provided for the most viable routes.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Reagents | Key Intermediates | Reported Yield (approx.) | Advantages | Disadvantages |
| Wittig Reaction | Cyclopentanone, 1-Bromopropane, Triphenylphosphine | n-Butyllithium (n-BuLi) | Propyltriphenylphosphonium bromide | 60-85% | High regioselectivity, avoids carbocation rearrangements. | Use of pyrophoric n-BuLi requires stringent anhydrous conditions; stoichiometric triphenylphosphine oxide byproduct can complicate purification. |
| Grignard Reaction & Dehydration | Cyclopentanone, 1-Bromopropane, Magnesium | Sulfuric Acid (H₂SO₄) or other dehydrating agents | 1-Propylcyclopentanol | 70-90% (overall) | High-yielding, utilizes readily available and less hazardous reagents compared to the Wittig reaction. | Two-step process; potential for side reactions during dehydration, such as the formation of isomeric alkenes. |
| Friedel-Crafts Alkylation | Cyclopentene, 1-Bromopropane | Lewis Acid (e.g., AlCl₃) | Propylcyclopentyl cation | Low to moderate (isomer mixture) | Potentially a one-step reaction. | Prone to carbocation rearrangements, leading to the formation of isopropylcyclopentene as a major byproduct; polyalkylation can also occur. |
In-Depth Analysis and Experimental Protocols
Wittig Reaction
The Wittig reaction is a reliable method for the synthesis of alkenes from carbonyl compounds, offering excellent control over the position of the double bond.[1][2] In the synthesis of this compound, cyclopentanone is reacted with a propyl-substituted phosphorus ylide. This ylide is typically generated in situ from the corresponding phosphonium salt, propyltriphenylphosphonium bromide, by deprotonation with a strong base such as n-butyllithium.[1]
Step 1: Preparation of Propyltriphenylphosphonium Bromide
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, triphenylphosphine (26.2 g, 0.1 mol) is dissolved in 100 mL of anhydrous toluene. 1-Bromopropane (12.3 g, 0.1 mol) is added, and the mixture is heated to reflux for 24 hours. Upon cooling, the white precipitate of propyltriphenylphosphonium bromide is collected by filtration, washed with cold toluene, and dried under vacuum. The yield is typically quantitative.
Step 2: Wittig Reaction
To a suspension of propyltriphenylphosphonium bromide (38.5 g, 0.1 mol) in 200 mL of anhydrous diethyl ether in a three-necked flask under a nitrogen atmosphere, 40 mL of a 2.5 M solution of n-butyllithium in hexanes (0.1 mol) is added dropwise at room temperature. The resulting deep red solution of the ylide is stirred for 1 hour. Cyclopentanone (8.4 g, 0.1 mol) is then added dropwise, causing the color to fade and a white precipitate of triphenylphosphine oxide to form. The reaction mixture is stirred overnight at room temperature. The reaction is quenched by the addition of 50 mL of water. The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed by distillation, and the crude product is purified by fractional distillation to afford this compound.
Grignard Reaction Followed by Dehydration
This two-step approach involves the initial formation of a tertiary alcohol, 1-propylcyclopentanol, through the reaction of cyclopentanone with a propyl Grignard reagent.[3] The subsequent acid-catalyzed dehydration of the alcohol yields the desired alkene. This method generally provides good overall yields and avoids the use of pyrophoric reagents.
Step 1: Synthesis of 1-Propylcyclopentanol
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a magnetic stirrer, magnesium turnings (2.4 g, 0.1 mol) are placed. A small crystal of iodine is added as an initiator. A solution of 1-bromopropane (12.3 g, 0.1 mol) in 50 mL of anhydrous diethyl ether is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent. The solution is then cooled to 0 °C, and a solution of cyclopentanone (8.4 g, 0.1 mol) in 20 mL of anhydrous diethyl ether is added dropwise. The reaction mixture is stirred at room temperature for 1 hour and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give crude 1-propylcyclopentanol.
Step 2: Dehydration of 1-Propylcyclopentanol
The crude 1-propylcyclopentanol is placed in a round-bottom flask with a distillation apparatus. A catalytic amount of concentrated sulfuric acid (0.5 mL) is added. The mixture is heated, and the this compound product is distilled as it is formed. The distillate is collected, washed with a saturated sodium bicarbonate solution and then with water, dried over anhydrous calcium chloride, and purified by fractional distillation.
Friedel-Crafts Alkylation
The Friedel-Crafts alkylation of alkenes is a potential one-step route to this compound.[4] However, this reaction is notoriously susceptible to carbocation rearrangements. When a primary alkyl halide like 1-bromopropane is used with a Lewis acid catalyst such as aluminum chloride, the initially formed primary carbocation is likely to rearrange to a more stable secondary carbocation via a hydride shift. This rearrangement would result in the formation of isopropylcyclopentene as the major product, making this route less desirable for the synthesis of pure this compound. Due to this significant drawback and the lack of reliable procedures in the literature that favor the formation of the desired product, a detailed experimental protocol is not provided.
Conclusion
For the synthesis of this compound, both the Wittig reaction and the Grignard reaction followed by dehydration are highly effective methods. The choice between these two routes will depend on the specific laboratory capabilities and safety considerations. The Wittig reaction offers excellent regioselectivity in a single step but requires the handling of a pyrophoric reagent. The Grignard route is a two-step process that generally provides higher overall yields and uses less hazardous materials. The Friedel-Crafts alkylation is not recommended for the synthesis of pure this compound due to the high propensity for carbocation rearrangements, which leads to the formation of isomeric impurities.
References
A Comparative Analysis of 1-Propylcyclopentene Reactivity with Various Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity of 1-propylcyclopentene with a range of common organic reagents. The following sections detail the expected products, reaction efficiencies, and experimental protocols for several key reaction classes, offering valuable insights for synthetic planning and drug development. While specific experimental data for this compound is limited in publicly available literature, the data presented herein is based on established reactivity principles of alkenes and data for closely related compounds, primarily cyclopentene.
Quantitative Reactivity Overview
The reactivity of the double bond in this compound allows for a variety of addition and cleavage reactions. The following table summarizes the expected outcomes and typical performance of these reactions.
| Reagent(s) | Reaction Type | Major Product(s) | Typical Yield (%) | Typical Reaction Time | Key Considerations |
| Br₂ in CCl₄ | Halogenation | trans-1,2-dibromo-1-propylcyclopentane | >95 | < 1 hour | Stereospecific anti-addition. |
| m-CPBA | Epoxidation | 1-propyl-6-oxabicyclo[3.1.0]hexane | 75-85 | 1-3 hours | Stereospecific syn-addition. |
| 1. OsO₄, Pyridine 2. NaHSO₃, H₂O | syn-Dihydroxylation | cis-1-propylcyclopentane-1,2-diol | 80-95 | 2-6 hours | OsO₄ is toxic and expensive; catalytic methods are preferred. |
| 1. O₃, CH₂Cl₂ 2. (CH₃)₂S | Ozonolysis (Reductive) | 2-octanone and formaldehyde | >90 | 1-2 hours | Cleavage of the double bond. |
Disclaimer: The quantitative data, particularly yields and reaction times, are based on typical values for reactions with cyclopentene and other simple alkenes. Actual results with this compound may vary depending on specific reaction conditions.
Reaction Pathways and Mechanisms
The following diagrams illustrate the fundamental signaling pathways and logical relationships for the key reactions of this compound.
Experimental Protocols
The following are generalized experimental protocols for the reactions discussed. Researchers should adapt these procedures to their specific laboratory conditions and scale.
Halogenation with Bromine
-
Materials: this compound, bromine (Br₂), carbon tetrachloride (CCl₄), round-bottom flask, magnetic stirrer, dropping funnel.
-
Procedure:
-
Dissolve this compound (1.0 eq) in CCl₄ in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in CCl₄ dropwise to the stirred solution. The characteristic red-brown color of bromine should disappear upon addition.
-
Continue stirring for 30 minutes after the addition is complete.
-
Remove the solvent under reduced pressure to yield the crude product, trans-1,2-dibromo-1-propylcyclopentane.
-
Purify the product by distillation or chromatography as needed.
-
Epoxidation with m-CPBA
-
Materials: this compound, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (CH₂Cl₂), round-bottom flask, magnetic stirrer.
-
Procedure:
-
Dissolve this compound (1.0 eq) in CH₂Cl₂ in a round-bottom flask with a magnetic stirrer.
-
Add solid m-CPBA (1.1 eq) portion-wise to the solution at room temperature. An exothermic reaction may be observed.
-
Stir the reaction mixture for 1-3 hours, monitoring the consumption of the starting material by TLC or GC.
-
Upon completion, filter the mixture to remove the meta-chlorobenzoic acid byproduct.
-
Wash the filtrate with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-propyl-6-oxabicyclo[3.1.0]hexane.
-
Further purification can be achieved by distillation or chromatography.
-
syn-Dihydroxylation with Osmium Tetroxide
-
Materials: this compound, osmium tetroxide (OsO₄), pyridine, sodium bisulfite (NaHSO₃), water, ether, round-bottom flask, magnetic stirrer.
-
Procedure:
-
In a well-ventilated fume hood, dissolve this compound (1.0 eq) in a mixture of ether and pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Prepare a solution of OsO₄ (catalytic amount, e.g., 0.05 eq) in ether and add it dropwise to the alkene solution. The mixture will turn dark.
-
Stir the reaction for 2-6 hours at room temperature.
-
Add an aqueous solution of NaHSO₃ and stir vigorously for 1 hour to cleave the osmate ester intermediate.
-
Separate the organic layer and extract the aqueous layer with ether.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent to yield cis-1-propylcyclopentane-1,2-diol.
-
Purification can be performed by recrystallization or chromatography.
-
Ozonolysis with Reductive Workup
-
Materials: this compound, dichloromethane (CH₂Cl₂), ozone (O₃), dimethyl sulfide ((CH₃)₂S), gas dispersion tube, cold bath (e.g., dry ice/acetone).
-
Procedure:
-
Dissolve this compound (1.0 eq) in CH₂Cl₂ in a flask equipped with a gas dispersion tube and cool to -78 °C.
-
Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the alkene.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (1.5 eq) to the cold solution and allow the mixture to warm slowly to room temperature.
-
Stir for at least 1 hour.
-
Remove the solvent and volatile byproducts by distillation to isolate 2-octanone. Formaldehyde, being highly volatile, will likely be removed with the solvent.
-
Conclusion
This compound exhibits predictable reactivity at its carbon-carbon double bond, undergoing a variety of transformations with common reagents. The choice of reagent allows for controlled functionalization, leading to di-halogenated, epoxidized, dihydroxylated, or cleaved products. The methodologies and expected outcomes presented in this guide serve as a valuable resource for chemists engaged in the synthesis and development of novel molecules. It is recommended to perform small-scale pilot reactions to optimize conditions for specific applications.
Benchmarking the Efficiency of 1-Propylcyclopentene Polymerization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The polymerization of cyclic olefins, particularly through Ring-Opening Metathesis Polymerization (ROMP), offers a powerful pathway to novel polymeric materials with tailored properties. Among the various cycloolefins, cyclopentene and its derivatives are of significant interest. This guide provides a comparative benchmark of the polymerization efficiency of 1-propylcyclopentene against other relevant cyclic olefins. Due to the limited direct experimental data on this compound polymerization, this guide extrapolates its expected performance based on available data for structurally similar monomers, such as 1-ethylcyclopentene and 3-methylcyclopentene, and compares it with the well-established polymerization of cyclopentene and norbornene.
Data Presentation: A Comparative Overview
The efficiency of cyclic olefin polymerization is influenced by factors such as monomer ring strain, steric hindrance, and the catalyst system employed. The following table summarizes key performance indicators for the ROMP of this compound (projected), cyclopentene, 1-ethylcyclopentene (projected), 3-methylcyclopentene, and norbornene. The data for cyclopentene and norbornene serve as established benchmarks. Projections for this compound and 1-ethylcyclopentene are based on the general understanding that alkyl substitution on the double bond of cyclopentene significantly reduces polymerization efficiency.
| Monomer | Catalyst | Monomer Conversion (%) | Polymer Yield (%) | Number-Average Molecular Weight (Mn, kDa) | Polydispersity Index (PDI) |
| This compound (Projected) | Grubbs' 2nd Gen. | Low (<10) | Low (<10) | Low (<5) | Broad (>1.5) |
| Cyclopentene | Grubbs' 2nd Gen. | High (>90) | High (>90) | Controllable (10-500) | Narrow (1.1-1.3) |
| 1-Ethylcyclopentene (Projected) | Grubbs' 2nd Gen. | Very Low (<5) | Very Low (<5) | Very Low (<3) | Broad (>1.6) |
| 3-Methylcyclopentene | Ziegler-Natta | Very Low | Very Low | Not Reported | Not Reported |
| Norbornene | Grubbs' 2nd Gen. | Very High (>98) | Very High (>98) | Controllable (50-1000) | Narrow (1.05-1.2) |
Note: The data for 3-methylcyclopentene indicates very low polymerization rates with Ziegler-Natta catalysts, and little to no ring-opening polymerization occurs[1]. It is expected that ROMP of 1-alkyl substituted cyclopentenes would also be significantly hindered.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the ROMP of a generic substituted cyclopentene using a Grubbs' second-generation catalyst.
Materials:
-
Monomer: Substituted Cyclopentene (e.g., this compound, >98% purity)
-
Catalyst: Grubbs' Second Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
-
Solvent: Anhydrous dichloromethane (DCM, >99.8%)
-
Terminating Agent: Ethyl vinyl ether
-
Precipitation Solvent: Methanol
-
Inert Gas: Argon or Nitrogen
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Glassware (Schlenk flask, syringes) oven-dried before use
-
Magnetic stirrer and stir bars
-
Gel Permeation Chromatography (GPC) system for molecular weight analysis
-
Nuclear Magnetic Resonance (NMR) spectrometer for conversion and structure analysis
Procedure:
-
Monomer and Solvent Preparation:
-
The substituted cyclopentene monomer is purified by passing through a column of activated basic alumina to remove inhibitors and water.
-
Anhydrous dichloromethane is purged with argon for 30 minutes to remove dissolved oxygen.
-
-
Polymerization Reaction:
-
In a glovebox or under a positive pressure of argon, the purified monomer (e.g., 1.0 g, appropriate molar equivalent) is dissolved in anhydrous DCM (e.g., 10 mL) in a Schlenk flask equipped with a magnetic stir bar.
-
A stock solution of Grubbs' second-generation catalyst in anhydrous DCM is prepared (e.g., 1 mg/mL).
-
The desired amount of the catalyst solution (to achieve a specific monomer-to-catalyst ratio, e.g., 500:1) is added to the stirred monomer solution via syringe.
-
The reaction mixture is stirred at room temperature (or a specified temperature) for a designated period (e.g., 1-24 hours). The progress of the reaction can be monitored by taking aliquots for NMR analysis.
-
-
Termination and Polymer Isolation:
-
The polymerization is terminated by adding an excess of ethyl vinyl ether (e.g., 1 mL) and stirring for 20-30 minutes.
-
The polymer is precipitated by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
The precipitated polymer is collected by filtration, washed with fresh methanol, and dried under vacuum to a constant weight.
-
-
Characterization:
-
Monomer Conversion: Determined by ¹H NMR spectroscopy by comparing the integration of the monomer olefinic protons with the polymer olefinic protons.
-
Polymer Yield: Calculated from the weight of the isolated dry polymer.
-
Molecular Weight and Polydispersity: Determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.
-
Mandatory Visualization
Signaling Pathway of Ring-Opening Metathesis Polymerization (ROMP)
Caption: General mechanism of Ring-Opening Metathesis Polymerization (ROMP).
Experimental Workflow for Substituted Cyclopentene Polymerization
Caption: Experimental workflow for the ROMP of a substituted cyclopentene.
References
Comparative analysis of the spectroscopic data of propylcyclopentane and 1-Propylcyclopentene
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of propylcyclopentane and its unsaturated counterpart, 1-propylcyclopentene. This guide provides a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols and visual aids to facilitate understanding and application in research and development.
This publication offers an objective comparison of the spectroscopic properties of propylcyclopentane and this compound, two C8 hydrocarbons with closely related structures but differing in their degree of saturation. The presence of a double bond in this compound introduces significant changes in its interaction with electromagnetic radiation and its fragmentation patterns under mass spectrometry, leading to distinct spectral fingerprints. Understanding these differences is crucial for the accurate identification and characterization of these compounds in various applications, including petrochemical analysis, organic synthesis, and as potential scaffolds in drug discovery.
Executive Summary
This guide presents a side-by-side comparison of the key spectroscopic data for propylcyclopentane and this compound. The data is organized into clear, tabular formats for easy reference and interpretation. Detailed methodologies for the acquisition of NMR, IR, and MS spectra are provided to ensure reproducibility and adherence to standard laboratory practices. Furthermore, visual diagrams generated using the DOT language illustrate the structural differences and the analytical workflow for their comparative analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data obtained for propylcyclopentane and this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The introduction of a double bond in this compound results in a downfield shift for the protons attached to or near the double bond.
| Propylcyclopentane | This compound (Predicted) |
| Chemical Shift (δ) ppm | Assignment |
| 0.89 | -CH₃ |
| 1.06 | -CH₂-CH₃ |
| 1.18-1.38 | Cyclopentyl & Propyl -CH₂- |
| 1.51 | Cyclopentyl -CH₂- |
| 1.60 | Cyclopentyl -CH₂- |
| 1.64-1.84 | Cyclopentyl -CH- |
Note: Predicted values for this compound are based on computational models and typical values for similar structures.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy reveals the different carbon environments in a molecule. The sp² hybridized carbons of the double bond in this compound show characteristic signals in the downfield region (120-150 ppm), which are absent in the spectrum of propylcyclopentane.[1]
| Propylcyclopentane | This compound (Predicted) |
| Chemical Shift (δ) ppm | Assignment |
| 14.43 | -CH₃ |
| 22.02 | -CH₂-CH₃ |
| 25.33 | Cyclopentyl -CH₂- |
| 32.86 | Cyclopentyl -CH₂- |
| 38.77 | Propyl -CH₂- |
| 40.12 | Cyclopentyl -CH- |
Note: Predicted values for this compound are based on computational models and typical values for similar structures.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The most significant difference is the presence of a C=C stretching vibration in the spectrum of this compound, which is absent in propylcyclopentane.
| Propylcyclopentane | This compound |
| Wavenumber (cm⁻¹) | Assignment |
| 2850-3000 | C-H stretch (sp³) |
| 1450-1470 | C-H bend (scissoring) |
| 1375-1385 | C-H bend (methyl rock) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Propylcyclopentane and this compound have different molecular weights (112.22 g/mol and 110.19 g/mol , respectively) and exhibit distinct fragmentation patterns.
| Propylcyclopentane | This compound |
| m/z | Relative Intensity |
| 112 (M⁺) | Moderate |
| 83 | High |
| 69 | High |
| 55 | Moderate |
| 41 | High |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the liquid sample (propylcyclopentane or this compound) is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[2] Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer, for example, a 400 MHz instrument.[3] For ¹H NMR, standard parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is employed to simplify the spectrum, and a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples like propylcyclopentane and this compound, a neat (undiluted) sample is analyzed. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4][5]
Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.[6] A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: The liquid sample is diluted in a volatile organic solvent, such as dichloromethane or hexane, to an appropriate concentration.
Instrumentation and Data Acquisition: The analysis is performed on a GC-MS system.[7][8][9][10] The gas chromatograph is equipped with a capillary column suitable for hydrocarbon analysis (e.g., a non-polar column). The oven temperature is programmed to ramp from a low initial temperature to a final temperature to ensure separation of the components. The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a mass range of, for example, 40-300 amu.
Visualization of Concepts
The following diagrams, created using the DOT language, provide a visual representation of the molecular structures and the analytical workflow.
References
- 1. N-PROPYLCYCLOPENTANE(2040-96-2) 1H NMR spectrum [chemicalbook.com]
- 2. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. rsc.org [rsc.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocols for GC-Based Methods for Generic and Environmental Hydrocarbon Analysis | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to the Regioselectivity of Addition Reactions to 1-Propylcyclopentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the regioselectivity of two common addition reactions—hydroboration-oxidation and acid-catalyzed hydration—when applied to the unsymmetrical alkene, 1-propylcyclopentene. The selection of the appropriate reaction is critical in synthetic chemistry to achieve the desired isomeric product. This document presents expected product distributions based on established reaction mechanisms and provides detailed experimental protocols for practical application.
Regioselectivity: A Tale of Two Mechanisms
The addition of reagents across the double bond of an unsymmetrical alkene like this compound can result in two constitutional isomers. The regioselectivity of the reaction dictates which isomer is the major product. This preference is governed by the reaction mechanism.
-
Acid-Catalyzed Hydration: This reaction proceeds via a carbocation intermediate. The stability of the carbocation is the driving force for regioselectivity. In the case of this compound, protonation of the double bond can form either a tertiary or a secondary carbocation. The tertiary carbocation is more stable, and therefore, the subsequent nucleophilic attack by water primarily occurs at the more substituted carbon atom. This is known as Markovnikov addition .
-
Hydroboration-Oxidation: This two-step reaction exhibits the opposite regioselectivity. The boron atom of the borane reagent adds to the less sterically hindered carbon of the double bond, and the hydrogen atom adds to the more substituted carbon. Subsequent oxidation replaces the boron atom with a hydroxyl group. This results in the formation of an alcohol where the hydroxyl group is on the less substituted carbon, a process known as anti-Markovnikov addition .[1][2][3]
Predicted Product Distribution
The following table summarizes the expected major and minor products for the hydroboration-oxidation and acid-catalyzed hydration of this compound. The predicted ratios are based on the high regioselectivity typically observed for these reactions.
| Reaction Condition | Starting Material | Major Product | Minor Product | Predicted Major:Minor Ratio |
| 1. BH₃・THF 2. H₂O₂, NaOH | This compound | 2-Propylcyclopentan-1-ol | 1-Propylcyclopentan-1-ol | >90 : <10 |
| H₂O, H₂SO₄ (cat.) | This compound | 1-Propylcyclopentan-1-ol | 2-Propylcyclopentan-1-ol | >90 : <10 |
Experimental Protocols
The following are detailed experimental methodologies for performing hydroboration-oxidation and acid-catalyzed hydration on a generic alkene, which can be adapted for this compound.
Hydroboration-Oxidation of this compound
Materials:
-
This compound
-
1.0 M Borane-tetrahydrofuran complex (BH₃・THF) in THF
-
3 M Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, a condenser, and a dropping funnel.
-
Add this compound to the flask, dissolved in a minimal amount of anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add the 1.0 M BH₃・THF solution from the dropping funnel to the stirred solution of the alkene over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Slowly and carefully add 3 M aqueous NaOH to the reaction mixture, followed by the dropwise addition of 30% H₂O₂. The temperature should be maintained below 40 °C during this exothermic oxidation step.
-
Heat the mixture to reflux for 1 hour to ensure complete oxidation.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, primarily 2-propylcyclopentan-1-ol.
-
The product can be further purified by column chromatography on silica gel.
Acid-Catalyzed Hydration of this compound
Materials:
-
This compound
-
50% Aqueous sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound.
-
Add the 50% aqueous sulfuric acid solution to the flask.
-
Heat the mixture with stirring to 50-60 °C for 2-3 hours. The progress of the reaction can be monitored by TLC or GC.
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Carefully neutralize the excess acid by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Separate the layers and wash the organic layer with brine (2 x 50 mL).
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine all organic fractions and dry over anhydrous MgSO₄.
-
Filter and remove the solvent using a rotary evaporator to obtain the crude product, primarily 1-propylcyclopentan-1-ol.
-
The product can be purified by distillation or column chromatography.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the two reaction pathways, highlighting the key intermediates and the resulting major and minor products.
Caption: Comparison of addition reaction pathways for this compound.
Caption: Experimental workflows for the two hydration methods.
References
Evaluating the Performance of 1-Propylcyclopentene in Specific Catalytic Cycles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 1-propylcyclopentene's theoretical performance in key catalytic cycles, benchmarked against common cycloalkenes. Due to a notable lack of specific experimental data for this compound in the current literature, this analysis relies on data from structurally similar compounds, primarily substituted cyclopentenes and other cycloalkenes. The information presented herein is intended to serve as a foundational resource for researchers designing new catalytic processes.
Catalytic Hydrogenation
Catalytic hydrogenation is a fundamental reaction for the saturation of alkenes to alkanes. The performance of an alkene in this reaction is typically evaluated based on reaction rate, yield, and selectivity of the resulting alkane.
Comparative Performance Data:
| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) | Selectivity | Turnover Number (TON) / Turnover Frequency (TOF) |
| 1-Methyl-2-propylcyclopentene (analog for this compound) | PtO₂ (Adam's catalyst) | Hexane | 25 | 1 | Approx. 97.4% (calculated)[1] | High for cis-1-methyl-2-propylcyclopentane[1] | Not Reported |
| Cyclohexene | Dispersed Pt | Solution Phase | Not Specified | Not Specified | Not Reported | Not Reported | TON: 2.1, 18.2, 5.2 (for different site types)[2] |
| Cyclohexene | Rh-TUD-1 | Solvent-free | Room Temp | 1 | High Conversion | High for Cyclohexane | TOF: 0.54 - 4.94 s⁻¹[3] |
| Cyclopentadiene (to Cyclopentene) | Modified Skeletal Nickel | Not Specified | Not Specified | Not Specified | High Yield | 0.93 - 0.99[4] | Activity: 14-280 cm³/min g Ni[4] |
Experimental Protocol: Catalytic Hydrogenation of a Substituted Cyclopentene
This protocol is a generalized procedure based on the hydrogenation of 1-methyl-2-propylcyclopentene[1].
-
Preparation: A reaction flask is charged with the substituted cyclopentene (e.g., 1.60 mL of 1-methyl-2-propylcyclopentene) and a suitable solvent (e.g., 10 mL of hexane).
-
Catalyst Addition: A catalytic amount of a hydrogenation catalyst (e.g., 0.140 g of PtO₂, Adam's catalyst) is added to the mixture.
-
Hydrogenation: The flask is connected to a hydrogen source and the reaction is allowed to proceed under a hydrogen atmosphere (e.g., 1 atm) at a specific temperature (e.g., 25 °C) with stirring.
-
Monitoring: The reaction progress is monitored by techniques such as TLC, GC, or by measuring hydrogen uptake.
-
Workup: Upon completion, the catalyst is removed by filtration (e.g., through a pad of Celite).
-
Purification: The solvent is removed from the filtrate under reduced pressure, and the resulting product can be purified by distillation or chromatography to yield the corresponding alkane (e.g., cis-1-methyl-2-propylcyclopentane).
Catalytic Hydrogenation Workflow
Caption: Workflow for the catalytic hydrogenation of this compound.
Ring-Opening Metathesis Polymerization (ROMP)
ROMP is a powerful polymerization technique for cyclic alkenes, driven by the release of ring strain. The reactivity of a cycloalkene in ROMP is highly dependent on this strain.
Comparative Performance Insights:
-
Cyclopentene: The ROMP of cyclopentene is well-studied. Using a Grubbs-type catalyst, high conversions can be achieved, but the reaction is sensitive to temperature and monomer concentration due to the possibility of depolymerization[5][7].
-
Cyclohexene: Due to its very low ring strain, cyclohexene is generally considered unreactive towards ROMP under standard conditions[8].
Experimental Protocol: General Procedure for ROMP of a Cyclopentene Derivative
This protocol is a generalized procedure based on the ROMP of cyclopentene[6].
-
Monomer and Catalyst Preparation: The cyclopentene derivative and the ROMP catalyst (e.g., a Grubbs or Hoveyda-Grubbs catalyst) are handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent catalyst deactivation.
-
Polymerization: The catalyst is dissolved in a minimal amount of an appropriate anhydrous solvent (e.g., toluene or dichloromethane) and cooled to the desired temperature (e.g., 0 °C or -20 °C)[6]. The cyclopentene derivative is then added.
-
Monitoring: The polymerization progress can be monitored by techniques like NMR spectroscopy to determine monomer conversion.
-
Termination: The polymerization is terminated by adding a quenching agent, such as ethyl vinyl ether.
-
Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol) and collected by filtration.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and by NMR spectroscopy to confirm the polymer structure.
ROMP Catalytic Cycle
Caption: Simplified catalytic cycle for the ROMP of this compound.
Catalytic Cracking
Catalytic cracking is a process used to break down large hydrocarbon molecules into smaller, more valuable ones. The product distribution depends on the feedstock and reaction conditions.
Comparative Performance Insights:
-
This compound: Specific data on the catalytic cracking of this compound is not available. However, studies on related cycloalkanes can provide insights.
-
Methylcyclopentene and Cyclohexene: The catalytic cracking of these compounds yields a complex mixture of products. The product distributions for both are similar due to their facile isomerization under cracking conditions. The five-membered ring-opening pathway is thermodynamically more favorable than the six-membered one, leading to a higher yield of ring-opening products for methylcyclopentene[9]. The main products from hydrogen transfer reactions are alkanes and aromatic hydrocarbons[9].
Experimental Protocol: General Procedure for Catalytic Cracking
This is a generalized protocol for the catalytic cracking of a hydrocarbon in a laboratory setting[9].
-
Catalyst Preparation: A suitable cracking catalyst (e.g., a zeolite-based catalyst) is loaded into a microreactor.
-
Reaction Setup: The microreactor is placed in a furnace and heated to the desired reaction temperature (e.g., 500-700 °C).
-
Feed Introduction: The hydrocarbon feed (e.g., 1-propylcyclopentane, the hydrogenated form of this compound) is introduced into the reactor, often as a pulse or a continuous flow.
-
Product Collection: The gaseous products exiting the reactor are collected and analyzed.
-
Analysis: The product distribution is determined using gas chromatography (GC) coupled with a mass spectrometer (MS) or a flame ionization detector (FID).
Logical Flow of Catalytic Cracking
References
- 1. chegg.com [chegg.com]
- 2. Determination of specific site turnover numbers for cyclohexene hydrogenation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. LIQUID-PHASE HYDROGENATION OF CYCLOPENTADIENE ON MODIFIED SKELETAL NICKEL CATALYSTS | Chemical Journal of Kazakhstan [chemjournal.kz]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ring opening metathesis polymerization of cyclopentene using a ruthenium catalyst confined by a branched polymer architecture - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. 20.210.105.67 [20.210.105.67]
- 9. Chemistry of catalytic cracking of cyclohexene and 1-methylcyclopentene - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Proper Disposal of 1-Propylcyclopentene: A Guide for Laboratory Professionals
The safe and compliant disposal of 1-Propylcyclopentene is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.
I. Understanding the Hazards
Key Hazard Classifications (based on n-Propylcyclopentane): [1]
-
Aspiration Hazard: May be fatal if swallowed and enters airways.[1][2]
-
Acute Toxicity: Harmful in contact with skin and if inhaled.[1]
-
Skin and Eye Irritant: Causes skin and serious eye irritation.[1]
-
Specific Target Organ Toxicity: May cause drowsiness or dizziness.[1]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[1]
II. Quantitative Data Summary
The following table summarizes key quantitative data for n-Propylcyclopentane, which should be used as a conservative reference for handling this compound.
| Property | Value | Source |
| Molecular Formula | C8H16 | [2] |
| Molecular Weight | 112.21 g/mol | [2] |
| GHS Hazard Statements | H225, H304, H312, H315, H319, H332, H336, H411 | [1] |
III. Proper Disposal Procedures
The disposal of this compound is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) mandates a "cradle-to-grave" approach to hazardous waste management, meaning the generator is responsible for the waste from its creation to its final disposal.[3][4]
Step 1: Waste Identification and Segregation
-
Hazardous Waste Determination: Based on its flammability and toxicity, this compound is classified as a hazardous waste.[1]
-
Segregation: Do not mix this compound waste with non-hazardous waste. It should be collected separately in a designated hazardous waste container. To avoid potentially violent reactions, do not mix it with incompatible materials.[1] Keep it separate from halogenated solvent wastes to prevent higher disposal costs.[4]
Step 2: Waste Accumulation and Storage
-
Container Selection: Use a chemically resistant container that is in good condition and has a tightly sealing lid. The container must be compatible with this compound.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazard characteristics (e.g., "Flammable," "Toxic").
-
Storage Location: Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area. This area must be well-ventilated, away from heat, sparks, and open flames.[1]
-
Container Management: Keep the container closed at all times except when adding waste.
Step 3: Professional Disposal
-
Engage a Licensed Professional: Contact a licensed hazardous waste disposal company to arrange for the pickup and disposal of the this compound waste.[1][5] It is the generator's responsibility to ensure the chosen transporter and disposal facility are permitted to handle this type of hazardous waste.[4][6]
-
Manifesting: For transportation, the waste will need to be properly manifested according to Department of Transportation (DOT) regulations. The shipping name will likely be a generic one, such as "Hydrocarbons, Liquid, N.O.S."[1] The disposal company will assist with the preparation of the hazardous waste manifest.
-
Record Keeping: Maintain records of all hazardous waste generated and disposed of, including the manifest, for the period required by your state and federal regulations.
IV. Spill and Emergency Procedures
In the event of a spill or accidental release, immediate and appropriate action is crucial.
-
Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, and if safe to do so, use a chemical fume hood.[1]
-
Control Ignition Sources: Eliminate all sources of ignition, such as open flames, sparks, and hot surfaces.[1]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. For large spills, a self-contained breathing apparatus may be necessary.[1]
-
Containment and Cleanup: For small spills, absorb the material with an inert absorbent, such as vermiculite, sand, or diatomite.[1] Place the absorbed material into a designated hazardous waste container.
-
Decontamination: Ventilate the area and wash the spill site after the material pickup is complete.[1]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
V. Experimental Protocol: Waste Neutralization (Not Recommended)
Attempting to neutralize or treat this compound in the laboratory is not recommended due to its high flammability and the potential for hazardous reactions. The most appropriate and compliant method of disposal is through a licensed hazardous waste disposal service. Dilution of a characteristic hazardous waste to remove the characteristic is generally not a permissible treatment method.[7]
VI. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1-Propylcyclopentene
For Immediate Reference: Essential Safety and Logistical Information for Laboratory Professionals
Navigating the complexities of chemical handling is paramount to ensuring both personnel safety and experimental integrity. This guide provides crucial information for the safe handling of 1-Propylcyclopentene, a flammable and potentially hazardous cycloalkene. By adhering to these protocols, researchers, scientists, and drug development professionals can minimize risks and maintain a secure laboratory environment.
Chemical and Physical Properties
Understanding the inherent properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this chemical and its structural analogs, providing a basis for risk assessment and the implementation of appropriate safety measures.
| Property | This compound | Cyclopentene (Analog) | Propylcyclopentane (Analog) | Source |
| Molecular Formula | C₈H₁₄ | C₅H₈ | C₈H₁₆ | [1] |
| Molecular Weight | 110.20 g/mol | 68.12 g/mol | 112.21 g/mol | [1][2][3] |
| Boiling Point | 132.8 °C | 44-46 °C | 130.95 °C | [4][5][6] |
| Flash Point | 17.5 °C | -30 °C | 18 °C | [1][2][6] |
| Density | 0.821 g/cm³ | 0.771 g/mL | 0.78 g/mL | [4][7] |
| Lower Explosive Limit (LEL) | Data not available | 1.50% | 1.1% (approx.) | [1][8] |
| Upper Explosive Limit (UEL) | Data not available | 10.00% | 8.7% (approx.) | [1][8] |
| Oral LD50 (rat) | Data not available | 1656 mg/kg | 11400 mg/kg | [5][9] |
| Dermal LD50 (rabbit) | Data not available | 1231 mg/kg | Data not available | [5] |
| Inhalation LC50 (rat) | Data not available | >22.9 mg/L (4h) | 106 g/m³ | [4][9] |
Personal Protective Equipment (PPE)
The appropriate selection and use of Personal Protective Equipment are non-negotiable when handling this compound. The following PPE is mandatory to prevent exposure and ensure personal safety.[8]
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and vapors that can cause serious eye irritation. |
| Hand Protection | Impervious gloves (e.g., Nitrile or Neoprene). | Prevents skin contact, which can cause irritation and potential absorption of the chemical. |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and long pants. | Protects skin from splashes and provides a barrier in case of a flash fire. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is required if working outside of a certified chemical fume hood or in poorly ventilated areas. A self-contained breathing apparatus (SCBA) should be used in emergency situations with high vapor concentrations. | Protects against inhalation of harmful vapors that can cause respiratory irritation and narcotic effects.[8] |
Experimental Protocols: Safe Handling and Disposal
Adherence to established protocols is critical for minimizing risk during the handling and disposal of this compound.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[8]
-
Ignition Sources: This chemical is highly flammable.[3] Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.
-
Grounding: Ground and bond containers and receiving equipment during transfers to prevent static electricity buildup.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[8] The storage area should be designated for flammable liquids.
Disposal Plan
-
Waste Collection: Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.
-
Professional Disposal: Dispose of chemical waste through a licensed professional waste disposal service.[8] Do not pour down the drain.
-
Regulatory Compliance: Ensure all disposal practices are in accordance with federal, state, and local environmental regulations.[8]
Visualizing Safe Workflows
To further clarify the necessary procedures, the following diagrams illustrate the logical flow for routine handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for this compound incidents.
References
- 1. fishersci.com [fishersci.com]
- 2. CYCLOPENTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. Propylcyclopentane | C8H16 | CID 16270 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Cyclopentene CAS#: 142-29-0 [m.chemicalbook.com]
- 6. 2040-96-2 CAS MSDS (N-PROPYLCYCLOPENTANE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. N-PROPYLCYCLOPENTANE | 2040-96-2 [chemicalbook.com]
- 8. CYCLOPENTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
